4-(1-Naphthylvinyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKDRTOVVLNOLV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16375-56-7, 16375-78-3 | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHYLVINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of 4-(1-Naphthylvinyl)pyridine
Abstract
4-(1-Naphthylvinyl)pyridine (4-NVP) is a prominent member of the arylvinylpyridine family of photoresponsive molecules. Its unique structure, featuring a pyridine ring conjugated to a naphthalene moiety through a vinyl linker, endows it with a rich set of photophysical and photochemical properties. These include reversible E/Z photoisomerization and [2+2] photocycloaddition, making it a molecule of significant interest for the development of advanced materials in fields such as energy storage, sensing, and biomaterials.[1] This technical guide provides an in-depth exploration of the core photophysical characteristics of (E)-4-(1-Naphthylvinyl)pyridine, grounded in experimental data and established analytical protocols. We will cover its optimized synthesis, absorption and emission characteristics, key photoreactivities, and the standard methodologies for quantifying its performance metrics, such as fluorescence quantum yield and lifetime. This document is intended for researchers and professionals in chemistry, materials science, and drug development who seek a comprehensive understanding of this versatile molecular platform.
Optimized Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
The stereochemical purity of 4-NVP is paramount for predictable photophysical behavior, as the (E)- and (Z)-isomers possess distinct properties. While classical methods like the Wittig olefination are viable, they often yield isomer mixtures that necessitate challenging purification steps.[2][3] A superior and more facile strategy for obtaining the highly stereopure (E)-isomer is the Horner–Wadsworth–Emmons (HWE) reaction.[1][3] This method offers high stereoselectivity and a streamlined work-up procedure, making it the preferred route for accessing high-purity (E)-4-NVP.[1]
Horner–Wadsworth–Emmons Synthesis Workflow
The HWE reaction provides a reliable path to the desired (E)-isomer. The causality behind its stereoselectivity lies in the thermodynamic stability of the intermediate oxyphosphorane, which preferentially forms the anti-conformation, leading directly to the (E)-alkene upon elimination of the phosphate byproduct.
Caption: Horner–Wadsworth–Emmons (HWE) reaction pathway for (E)-4-NVP synthesis.
Experimental Protocol: HWE Synthesis
This protocol is a representative procedure adapted from literature reports.[2]
-
Phosphonate Ester Synthesis: Reflux 1-(chloromethyl)naphthalene with a stoichiometric equivalent of triethyl phosphite. The reaction (an Arbuzov reaction) is typically run neat or in a high-boiling solvent and monitored until completion. The product, diethyl (1-naphthylmethyl)phosphonate, can be purified by vacuum distillation.
-
Ylide Formation: In an inert, dry atmosphere, suspend a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Add the diethyl (1-naphthylmethyl)phosphonate dropwise to the cooled base suspension. Allow the mixture to stir and warm to room temperature to ensure complete deprotonation and formation of the nucleophilic phosphorus ylide.
-
Olefination: Add pyridine-4-carboxaldehyde dropwise to the ylide solution. The reaction is typically stirred overnight at room temperature.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (DCM). Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure (E)-4-(1-Naphthylvinyl)pyridine as a solid.[2]
Core Photophysical & Photochemical Properties
The photophysics of 4-NVP are governed by electronic transitions within its extended π-conjugated system. These processes are sensitive to the molecule's environment and can be triggered by light to induce structural changes.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Absorption and Emission Spectroscopy
Absorption: In a neutral solvent like chloroform, (E)-4-NVP exhibits a strong absorption band with a maximum (λmax) at approximately 328 nm.[2][4] This absorption corresponds to a π-π* electronic transition within the conjugated system. In methanol, the peak is observed at 331.0 nm.[5]
A key characteristic of 4-NVP is its response to acidic conditions. Upon protonation of the pyridine nitrogen with an acid like HCl, the absorption spectrum undergoes a significant bathochromic (red) shift.[5][6] The longest absorption band shifts to approximately 360 nm, with the shoulder extending beyond 400 nm.[5] This shift is critical as it allows for the molecule to be excited by lower-energy visible light, enabling new photochemical reaction pathways.[5][7]
Emission: The fluorescence properties of 4-NVP are also of interest. While data on the pure compound is sparse in the reviewed literature, a 1:1 cocrystal of (E)-4-(1-Naphthylvinyl)pyridine and its structural isomer, (E)-4-(2-Naphthylvinyl)pyridine, displays an emission maximum at 485 nm.[2][4] This emission is red-shifted compared to that of pure (E)-4-NVP, indicating intermolecular interactions in the solid state influence the emissive properties.[2]
Photo-induced Reactivity
(E)-4-NVP is defined by its photoreactivity, primarily undergoing two distinct transformations upon irradiation.
-
E/Z (trans/cis) Photoisomerization: When solutions of (E)-4-NVP are exposed to UV light (e.g., 395 nm), it undergoes isomerization to the (Z)-isomer.[2][4][8] This process involves rotation around the central carbon-carbon double bond in the excited state. While solutions are stable indefinitely in the dark, they will slowly convert to the (Z)-isomer under ambient light.[2][4] This reversible process is a cornerstone of its application in molecular switches.[8][9]
-
[2+2] Photodimerization: In solution, (E)-4-NVP can undergo a [2+2] cycloaddition reaction with another molecule to form a cyclobutane dimer.[5] Under neutral conditions, this reaction has low stereoselectivity, yielding a mixture of possible dimer products.[5][7] However, in acidic media, the protonated pyridinium moieties pre-organize through cation-π interactions with the naphthalene rings of adjacent molecules.[5][6] This templating effect leads to a highly stereoselective reaction, affording the syn-head-to-tail (syn-HT) dimer in high yields upon irradiation with either UV or visible light.[5]
Caption: Key photoreactions of (E)-4-NVP: E/Z isomerization and [2+2] cycloaddition.
Quantitative Photophysical Parameters
To fully characterize a fluorophore like 4-NVP, quantitative measurements of its fluorescence quantum yield and lifetime are essential. These parameters provide direct insight into the efficiency and dynamics of the excited state.
| Parameter | Symbol | Description | Typical Value (in Chloroform) |
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | ~328 nm[2][4] |
| Molar Absorptivity | ε | Measure of how strongly the molecule absorbs light at λabs. | Data not available |
| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | Data not available for pure compound |
| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. | Data not available |
| Fluorescence Lifetime | τF | Average time the molecule spends in the excited state. | Data not available |
Table 1: Summary of Core Photophysical Properties of (E)-4-(1-Naphthylvinyl)pyridine.
Standardized Protocols for Photophysical Characterization
The following sections detail the self-validating, standardized protocols required to determine the key quantitative photophysical parameters for 4-NVP.
Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[10] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] The most reliable method for its determination is the comparative method, which benchmarks the test sample against a standard with a well-characterized quantum yield.[11]
-
Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap reasonably well with 4-NVP. A common standard for this spectral region is quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546).
-
Prepare Solutions: Prepare a series of dilute solutions of both the 4-NVP sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU in a 10 mm path-length cuvette to minimize inner filter effects.[11]
-
Acquire Spectra:
-
Record the UV-Vis absorption spectrum for each solution.
-
Record the fluorescence emission spectrum for each solution, using the same excitation wavelength (λex) for all samples. The excitation wavelength should be one where both the sample and standard have significant absorbance.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at λex. The plot should be linear.
-
Determine the gradient (slope) of the line for both the sample (GradSample) and the standard (GradStd).
-
-
Calculate Quantum Yield: The quantum yield of the sample (ΦSample) is calculated using the following equation:
ΦSample = ΦStd × (GradSample / GradStd) × (η2Sample / η2Std)
Where ΦStd is the quantum yield of the standard, Grad are the gradients from the plots, and η is the refractive index of the solvent used for the sample and standard.[11] If the same solvent is used, the refractive index term cancels out.
Measurement of Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[12] It is an intrinsic property that is sensitive to the molecular environment and quenching processes.[12][13] The gold-standard technique for its measurement is Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of 4-NVP, ensuring the absorbance at the excitation wavelength is low to avoid artifacts.
-
Data Acquisition:
-
The sample is excited by the pulsed light source. The system records the time difference between the excitation pulse and the detection of the first emitted fluorescence photon.
-
This process is repeated millions of times, building a histogram of the number of photons detected versus their arrival time after excitation. This histogram represents the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential decay model.[12] For a simple system, a single-exponential decay is expected: I(t) = I₀ * exp(-t/τ) Where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.[12]
-
Deconvolution software is used to fit the experimental data, accounting for the instrument response function (IRF), to extract the true fluorescence lifetime(s) of the sample.
-
Conclusion
(E)-4-(1-Naphthylvinyl)pyridine is a molecule with a rich and tunable set of photophysical properties. Its straightforward, stereoselective synthesis via the Horner–Wadsworth–Emmons reaction makes it readily accessible for research and development. The core characteristics—strong UV absorption, environment-sensitive photoreactivity including E/Z isomerization and stereoselective [2+2] dimerization—provide a robust platform for the design of smart materials. For drug development professionals, its photoresponsive nature could be harnessed for photodynamic therapy or targeted drug release applications. This guide has outlined both the fundamental properties of 4-NVP and the rigorous, validated protocols necessary to quantify its performance, providing a comprehensive resource for scientists aiming to exploit its potential.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
ResearchGate. (2024). Molecular structures of (Z)-4-(1-naphthylvinyl)pyridine...[Link]
-
Cambridge Open Engage. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. [Link]
-
Yamada, S., & Nojiri, Y. (2018). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules, 23(10), 2643. [Link]
-
Semantic Scholar. (2018). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]
-
ChemRxiv. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. [Link]
-
ResearchGate. (2018). (PDF) [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]
-
Wikipedia. Quantum yield. [Link]
-
Wikipedia. Photoisomerization. [Link]
-
Canadian Journal of Chemistry. (2024). This compound and Related Compounds. [Link]
-
ACS Publications. (2023). Solid-State Photodimerization Reaction with Photosalient Effect and Photophysical and Electrochemical Properties of N-Methylated 1-Naphthylvinyl-4-Quinoline. [Link]
-
Royal Society of Chemistry. (2015). Domino-Synthesis and Fluorescent Properties...[Link]
-
Taylor & Francis Online. (2022). Photoisomerization – Knowledge and References. [Link]
-
ResearchGate. (2019). Fluorescence lifetime (ns) data of 1 in different solvents. [Link]
-
RSC Publishing. (2014). Reverse solvatochromism in solvent binary mixtures...[Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
RSC Publishing. (2017). Fluorescence quantum yield rationalized by the magnitude of the charge transfer...[Link]
-
MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]
-
RSC Publishing. (2024). Control of the fluorescence lifetime in dye based nanoparticles. [Link]
-
National Center for Biotechnology Information. (1992). Fluorescence lifetime imaging. [Link]
-
SCIRP. (2014). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]
-
Edinburgh Instruments. (2023). What is Fluorescence Lifetime?[Link]
-
PubMed. (1997). Fluorescence lifetime measurement via a radionuclide-scintillation light source and analog cross correlation. [Link]
-
ACS Publications. (2014). Solvatochromic Shifts in UV-Vis Absorption Spectra...[Link]
-
Acta Physico-Chimica Sinica. (1998). Problems in Measurement of Organic Molecular β by the Solvatochromism. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoisomerization - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. edinst.com [edinst.com]
- 13. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1-Naphthylvinyl)pyridine: Chemical Structure, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 2, 2026
Abstract
This technical guide provides a comprehensive overview of 4-(1-Naphthylvinyl)pyridine (4-1-NVP), a molecule of significant interest in materials science and medicinal chemistry. We will delve into the intricacies of its chemical structure, explore its various isomers, and present detailed, field-proven synthetic protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of photoresponsive materials and novel therapeutic agents. We will emphasize the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.
Introduction: The Significance of this compound
Arylvinylpyridines are a class of organic compounds that have garnered considerable attention due to their unique photochemical properties, including photoisomerization and [2+2] cycloaddition.[1] These characteristics make them promising candidates for the development of light-responsive materials for applications in energy storage, biomaterials, and sensing.[1][2] this compound, in particular, stands out due to the incorporation of the bulky naphthyl group, which significantly influences its solid-state packing and photoreactivity.[2][3] Furthermore, derivatives of naphthylvinylpyridine have been investigated for their anticholinergic activity, specifically their ability to inhibit the enzyme choline acetyltransferase, indicating their potential in drug development.[4]
This guide will provide a detailed exploration of the chemical architecture of 4-1-NVP and its isomers, followed by a critical analysis of synthetic strategies, with a focus on achieving high stereoselectivity and purity.
Chemical Structure and Isomerism
The core structure of this compound consists of a pyridine ring linked to a naphthalene ring through a vinyl bridge. The point of attachment on the naphthalene ring and the geometry around the double bond give rise to several isomers.
Stereoisomers: (E)- and (Z)-4-(1-Naphthylvinyl)pyridine
The presence of the carbon-carbon double bond in the vinyl linker leads to the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).
-
(E)-4-(1-Naphthylvinyl)pyridine ((E)-4-1-NVP): In this isomer, the pyridine and naphthalene rings are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.[3][5]
-
(Z)-4-(1-Naphthylvinyl)pyridine ((Z)-4-1-NVP): Here, the pyridine and naphthalene rings are on the same side of the double bond, leading to increased steric strain.[3][5]
The stereochemistry of these isomers plays a crucial role in their packing in the solid state and, consequently, their photochemical behavior.[2]
Structural Isomers: Positional Isomerism
The point of attachment of the vinylpyridine moiety to the naphthalene ring also results in structural isomers. The most common of these is:
-
(E)-4-(2-Naphthylvinyl)pyridine ((E)-4-2-NVP): In this isomer, the vinylpyridine group is attached to the 2-position of the naphthalene ring.[3][5] This seemingly subtle change in connectivity can lead to significant differences in the compound's physical and photochemical properties.[1]
Synthesis of this compound: A Comparative Analysis
The synthesis of 4-1-NVP can be approached through several olefination reactions. The choice of method significantly impacts the stereoselectivity, yield, and purification process.
The Wittig Olefination: A Classical but Challenging Route
The Wittig reaction is a widely used method for forming alkenes. However, for the synthesis of (E)-4-1-NVP, it presents notable challenges.
Workflow for Wittig Olefination:
Caption: Wittig olefination pathway for the synthesis of this compound.
Causality and Insights:
The Wittig reaction often yields a mixture of (E) and (Z) isomers. In the case of 4-1-NVP, a 70:30 mixture of (E):(Z) isomers is typically obtained.[1] The primary drawback of this method lies in the purification process. The reaction produces triphenylphosphine oxide as a byproduct, which is notoriously difficult to separate from the desired product.[1] Furthermore, the separation of the (E) and (Z) isomers via flash chromatography is challenging and leads to a significant reduction in the overall yield.[1]
The Horner–Wadsworth–Emmons (HWE) Reaction: A Superior Strategy for Stereoselectivity
The Horner–Wadsworth–Emmons (HWE) reaction offers a significant advantage over the Wittig reaction by providing high (E)-stereoselectivity and a more straightforward purification process.[2][3]
Workflow for Horner–Wadsworth–Emmons (HWE) Reaction:
Caption: Horner–Wadsworth–Emmons (HWE) reaction for the stereoselective synthesis of (E)-4-1-NVP.
Causality and Insights:
The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less sterically hindered than the corresponding phosphorus ylide in the Wittig reaction. This leads to a strong preference for the formation of the thermodynamically more stable (E)-isomer. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying the purification process and leading to a highly stereopure product with minimal need for chromatography.[2][3]
Experimental Protocols
The following protocols are based on established and validated procedures.[3]
Protocol for Horner–Wadsworth–Emmons (HWE) Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
Materials:
-
1-(Chloromethyl)naphthalene
-
Triethyl phosphite
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Pyridinecarboxaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM)
-
Magnesium sulfate
-
Hexane
Procedure:
-
Synthesis of Diethyl (1-naphthylmethyl)phosphonate:
-
Under a nitrogen atmosphere, add triethyl phosphite (14.8 mL, 86.3 mmol) to 1-(chloromethyl)naphthalene (15.2 g, 86.2 mmol).
-
Stir the mixture vigorously for 20 minutes at room temperature.
-
Reflux the reaction mixture under nitrogen for 7 hours. The solution will turn light amber.
-
Allow the reaction to cool to room temperature. The crude diethyl (1-naphthylmethyl)phosphonate can be used in the next step without further purification.
-
-
Synthesis of (E)-4-(1-Naphthylvinyl)pyridine:
-
Dissolve the crude diethyl (1-naphthylmethyl)phosphonate in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6–2.5 M in hexanes) dropwise until a persistent color change is observed, indicating the formation of the carbanion.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Add 4-pyridinecarboxaldehyde (2.4 mL, 25.4 mmol) dropwise to the reaction mixture.
-
Stir the reaction overnight (approximately 12 hours) at room temperature.
-
Quench the reaction by adding 50 mL of a saturated ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain a light orange oil.
-
Wash the oil with hexane to induce solidification, yielding a light beige solid.
-
Characterization and Data
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
The following data corresponds to the (E)-isomer of this compound.[3]
| Technique | Solvent | Chemical Shifts (δ, ppm) |
| ¹H-NMR | CDCl₃ | 8.63 (d, 2H, Ar-H), 8.20 (d, 1H, Ar-H), 8.12 (d, 1H, trans-alkene, J = 16 Hz), 7.89 (t, 2H, Ar-H), 7.78 (d, 1H, Ar-H), 7.55 (m, 3H, Ar-H), 7.48 (d, 2H, Ar-H), 7.09 (d, 1H, trans-alkene, J = 16 Hz) |
| ¹³C-NMR | CDCl₃ | 150.26, 144.86, 133.80, 133.74, 131.33, 130.90, 129.15, 129.03, 128.80, 126.53, 126.11, 125.66, 124.24, 123.47, 121.08 |
Interpretation: The large coupling constant (J = 16 Hz) for the alkene protons in the ¹H-NMR spectrum is characteristic of a trans configuration, confirming the formation of the (E)-isomer.
Photochemical Properties and Applications
The photochemical behavior of 4-1-NVP is a key area of interest.
[2+2] Cycloaddition
In the solid state, upon irradiation with UV light, appropriately aligned molecules of (E)-4-1-NVP can undergo a [2+2] cycloaddition reaction to form a cyclobutane dimer.[6] This reversible photodimerization is the basis for its application in photoresponsive materials.[1] The efficiency and stereoselectivity of this reaction are highly dependent on the crystal packing of the molecules.[2]
Conceptual Diagram of Photodimerization:
Caption: Reversible [2+2] photodimerization of (E)-4-(1-Naphthylvinyl)pyridine.
Influence of Acidic Conditions
In acidic solutions, the pyridine nitrogen of 4-1-NVP becomes protonated. This can lead to a red shift in the UV-vis absorption spectrum.[6] This protonation can also facilitate pre-organization of the molecules through cation-π interactions, leading to enhanced stereoselectivity in the photodimerization reaction in solution.[6]
Conclusion
This compound and its isomers are versatile molecules with significant potential in both materials science and medicinal chemistry. The Horner–Wadsworth–Emmons reaction provides a superior synthetic route to the highly desirable (E)-isomer, offering high stereoselectivity and simplified purification. A thorough understanding of the structure-property relationships of these compounds is essential for the rational design of novel photoresponsive materials and therapeutic agents. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating class of molecules.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry, 102(10), 794-801. [Link][1][3]
-
ResearchGate. (n.d.). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... [Image]. Retrieved from [Link]5]
-
ResearchGate. (2024, May 29). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Retrieved from [Link]2]
-
ChemRxiv. (2024, February 28). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. Retrieved from [Link]]
-
PubChem. (n.d.). 4-1-Naphthyl-vinylpyridine. Retrieved from [Link]]
-
ChemRxiv. (n.d.). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. Retrieved from [Link]]
-
Ito, Y., Takada, K., & Nakajima, Y. (2017). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules, 22(11), 1895. [Link][6]
-
Wikipedia. (n.d.). Naphthylvinylpyridine. Retrieved from [Link]4]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Naphthylvinylpyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(1-Naphthylvinyl)pyridine for preliminary studies
An In-depth Technical Guide to the Synthesis of 4-(1-Naphthylvinyl)pyridine for Preliminary Studies
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of this compound. The document evaluates multiple synthetic strategies, with a primary focus on the Horner-Wadsworth-Emmons (HWE) and Mizoroki-Heck reactions as preferred methods for achieving high yield and stereoselectivity of the desired (E)-isomer. The guide delves into the mechanistic rationale behind experimental choices, offers step-by-step protocols for synthesis and purification, and presents expected characterization data. The aim is to equip scientific professionals with the necessary knowledge to confidently replicate and adapt these procedures for their research and development needs.
Introduction and Strategic Overview
This compound (4-NVP) is a versatile pyridine-containing styrenic compound of significant interest in materials science and coordination chemistry. Its rigid structure, combining a naphthalene moiety with a pyridine ring through a vinyl linker, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) and photoresponsive materials. The nitrogen atom on the pyridine ring provides a coordination site for metal ions, while the extended π-system of the molecule can impart desirable photophysical properties.
The synthesis of 4-NVP, specifically the thermodynamically more stable (E)-isomer, is crucial for ensuring structural homogeneity in subsequent applications. While several olefination strategies exist, this guide will focus on two robust and highly recommended methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Mizoroki-Heck reaction .
A classic approach, the Wittig reaction, is often considered but presents significant challenges. It typically yields a difficult-to-separate mixture of (E) and (Z) isomers and produces triphenylphosphine oxide (TPPO) as a byproduct, the removal of which complicates purification and often reduces the final yield[1][2]. Therefore, for preliminary studies requiring high purity and isomeric control, the HWE and Heck reactions offer superior alternatives.
Recommended Synthetic Pathway 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful modification of the Wittig reaction that offers two primary advantages: the formation of a water-soluble phosphate byproduct that is easily removed during aqueous workup, and a strong stereochemical preference for the (E)-alkene product[3][4]. This pathway involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.
Mechanistic Rationale
The high (E)-selectivity stems from the stereochemistry of the intermediate addition. The reaction proceeds through a transient oxaphosphetane intermediate. The thermodynamic stability of having the bulky naphthalene and pyridine groups in a trans orientation in the lowest energy transition state directs the reaction towards the formation of the (E)-alkene upon elimination of the phosphate byproduct.
The synthesis is a two-step process:
-
Arbuzov Reaction: Formation of the diethyl 1-naphthylmethyl phosphonate precursor from 1-(chloromethyl)naphthalene and triethyl phosphite.
-
HWE Olefination: Deprotonation of the phosphonate with a strong base to form the nucleophilic carbanion, followed by condensation with 4-pyridinecarboxaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a validated literature procedure[1][5].
Step 1: Synthesis of Diethyl 1-Naphthylmethyl Phosphonate
-
To a round-bottom flask under a nitrogen atmosphere, add 1-(chloromethyl)naphthalene (15.2 g, 86.2 mmol).
-
Add triethyl phosphite (14.8 mL, 86.3 mmol) and stir the mixture vigorously for 20 minutes at room temperature.
-
Fit the flask with an air-cooled condenser and reflux the reaction mixture under nitrogen for 7 hours. The solution will change color to a light amber.
-
After cooling, the resulting oil can be used directly in the next step without further purification. The expected yield is approximately 96-97%.
Step 2: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
-
Dissolve the diethyl 1-naphthylmethyl phosphonate from the previous step (23.2 g, 79.4 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (33.4 mL of a 2.5 M solution in hexanes, 83.5 mmol) dropwise via syringe. Stir the resulting deep red-orange solution for 1 hour at -78 °C.
-
Add 4-pyridinecarboxaldehyde (7.5 mL, 79.4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light orange oil.
-
Wash the oil with hexanes to induce solidification, yielding the product as a light beige solid. Expected yield is approximately 85-90%. The product can be further purified by recrystallization from methanol if necessary.
Recommended Synthetic Pathway 2: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene[6][7][8]. For the synthesis of 4-NVP, this involves coupling 1-bromonaphthalene with 4-vinylpyridine. This method is highly reliable and also exhibits a strong preference for the trans (E) product due to steric factors in the final elimination step[9].
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states[6][10][11].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromonaphthalene, forming a Pd(II) complex.
-
Olefin Coordination & Insertion: 4-vinylpyridine coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the vinyl group into the palladium-naphthyl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the alkene product and a palladium-hydride species. This step is typically irreversible and sterically controlled, favoring the formation of the (E)-isomer.
-
Reductive Elimination: The base (e.g., triethylamine) neutralizes the generated HBr and regenerates the Pd(0) catalyst, allowing the cycle to continue.
General Experimental Protocol
-
To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., DMF or acetonitrile, ~5 mL per mmol of halide).
-
Add 4-vinylpyridine (1.2 eq) and a base such as triethylamine (Et₃N, 2.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst[12].
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-4-(1-Naphthylvinyl)pyridine.
Purification and Characterization
For both synthetic routes, the final product should be characterized to confirm its identity and purity.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for removing any unreacted starting materials or minor byproducts. Recrystallization from a suitable solvent like methanol can further enhance purity.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The key diagnostic signals in the ¹H NMR spectrum are the two doublets for the vinylic protons, which typically appear between 7.0 and 8.2 ppm. The large coupling constant (J ≈ 16 Hz) is characteristic of the trans (E) configuration[1][2].
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the crystalline solid.
-
Data Summary Table
| Parameter | Expected Value |
| Appearance | Light beige to white solid |
| Molecular Formula | C₁₇H₁₃N |
| Molecular Weight | 231.29 g/mol |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.63 (d, 2H), 8.20 (d, 1H), 8.12 (d, 1H, J = 16 Hz), 7.89 (m, 2H), 7.78 (d, 1H), 7.55 (m, 3H), 7.48 (d, 2H), 7.09 (d, 1H, J = 16 Hz)[2] |
| ¹³C NMR (DMSO, 75 MHz) | δ (ppm): 151.05, 145.65, 133.85, 133.67, 131.32, 130.86, 129.51, 129.02, 128.97, 127.02, 126.62, 126.24, 124.40, 124.25, 122.12[1][2] |
| Melting Point | ~124 °C[1] |
Experimental Workflow and Logic Diagrams
To visualize the entire process from synthesis to final product, the following workflow diagram is provided.
Conclusion
The synthesis of (E)-4-(1-Naphthylvinyl)pyridine can be achieved efficiently and with high stereoselectivity via either the Horner-Wadsworth-Emmons or the Mizoroki-Heck reaction. The HWE method, benefiting from a well-documented, high-yielding literature procedure, is an excellent choice for researchers. The Mizoroki-Heck reaction represents a powerful and versatile alternative, leveraging the reliability of palladium-catalyzed cross-coupling chemistry. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently produce high-purity material for preliminary studies in materials science, drug discovery, and beyond.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
- De Vries, A. H. M., et al. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
-
Foley, C. A., & Garcı́a-Bobadilla, J. M. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 11(15), 9636-9649. Available from: [Link]
-
Wikipedia contributors. (2024, November 25). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. Available from: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Science Publishing. [Link]
- Knowles, J. P., & Whiting, A. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Available from: [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
ResearchGate. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... [Image]. Retrieved from: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds [Preprint]. ResearchGate. Available from: [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 4-(1-Naphthylvinyl)pyridine: Core Characteristics and Solubility for the Research Scientist
Introduction
4-(1-Naphthylvinyl)pyridine, a notable arylvinylpyridine derivative, has garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Its unique molecular architecture, featuring a pyridine ring linked to a naphthalene moiety via a vinyl bridge, gives rise to intriguing photophysical properties, including photo-isomerization and the potential for [2+2] cycloaddition reactions.[1] These characteristics make it a valuable building block for the synthesis of photoresponsive materials, coordination polymers, and metal-organic frameworks.[1] In the context of drug development, the structural motifs present in this compound are of interest for designing novel therapeutic agents. This guide provides a comprehensive overview of the fundamental physicochemical properties and solubility characteristics of this compound, offering a critical knowledge base for researchers and professionals working with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.
Core Attributes
The key identifiers and fundamental properties of this compound are summarized in the table below. The compound typically presents as a light yellow to brown crystalline powder.[2][3] It is known to exist as geometric isomers, primarily the (E) and (Z) forms, with the (E) isomer being the more thermodynamically stable and commonly studied form.[4]
| Property | Value | Source |
| CAS Number | 16375-56-7 | [2][3][5] |
| Molecular Formula | C₁₇H₁₃N | [5] |
| Molecular Weight | 231.29 g/mol | [5][6] |
| Appearance | Light yellow to Brown powder/crystal | [2][3] |
| Melting Point | 80.0 to 84.0 °C | [2][3][7] |
| Synonyms | 1-(4-Pyridylvinyl)naphthalene, 4-[(E)-2-(1-naphthyl)ethenyl]pyridine | [2][3][8] |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54441329&t=l"]; label="Chemical Structure of this compound"; }
Figure 1: Chemical Structure of this compound
Solubility Profile
The molecule possesses both a large, non-polar naphthalene ring system and a polar pyridine ring. This amphipathic nature suggests a nuanced solubility profile. The "like dissolves like" principle provides a foundational framework for predicting its solubility. The large hydrophobic surface area of the naphthalene group would favor solubility in non-polar organic solvents, while the nitrogen atom in the pyridine ring can participate in hydrogen bonding, potentially affording some solubility in more polar solvents.
Based on solvents employed in its synthesis and purification, the following qualitative solubility profile can be inferred:[1]
| Solvent | Predicted Solubility | Rationale |
| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in its synthesis. |
| Ethanol | Soluble | Used as a solvent for the preparation of coordination complexes. |
| Methanol | Soluble | Mentioned as a solvent for dilution in purification processes. |
| Chloroform | Likely Soluble | Structurally similar compounds like stilbene show good solubility. |
| Toluene | Likely Soluble | Structurally similar compounds like stilbene show good solubility. |
| Hexane | Sparingly Soluble / Insoluble | Used as a washing solvent, suggesting poor solubility. |
| Diethyl Ether | Sparingly Soluble / Insoluble | Used for precipitation and washing. |
| Water | Insoluble | The large non-polar naphthalene moiety is expected to dominate, leading to very low aqueous solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents.
Objective:
To determine the saturation solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Tetrahydrofuran, Ethanol, Methanol, Chloroform, Toluene, Hexane, Water) of analytical grade
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars or a shaker incubator
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved. The solution should have a constant concentration over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dissolved solid is obtained.
-
The solubility can then be calculated in terms of g/L or mg/mL.
-
Alternatively, for more precise measurements, a validated analytical method such as HPLC or UV-Vis spectroscopy can be used. This involves creating a calibration curve with known concentrations of this compound in the respective solvent and then determining the concentration of the saturated solution.
-
dot graph "Solubility_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; A [label="Add excess this compound to solvent"]; B [label="Seal and equilibrate at constant temperature"]; A -> B; }
subgraph "cluster_sampling" { label="Sampling"; bgcolor="#FFFFFF"; C [label="Allow excess solid to settle"]; D [label="Withdraw and filter supernatant"]; C -> D; }
subgraph "cluster_quant" { label="Quantification"; bgcolor="#FFFFFF"; E [label="Gravimetric Analysis (Solvent Evaporation)"]; F [label="Instrumental Analysis (HPLC/UV-Vis)"]; }
B -> C; D -> E [label="Method 1"]; D -> F [label="Method 2"];
G [label="Calculate Solubility (g/L or mol/L)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E -> G; F -> G; }
Figure 2: Experimental Workflow for Solubility Determination
Conclusion
This compound is a compound of significant interest with a distinct set of physicochemical properties and a nuanced solubility profile. Its characteristically low aqueous solubility and good solubility in several organic solvents are critical considerations for its handling, reaction chemistry, and application in materials and pharmaceutical sciences. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their specific research needs. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile molecule.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
PubChem. 4-1-Naphthyl-vinylpyridine. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ChemRxiv. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. Showing Compound 4-Vinylpyridine (FDB004426) - FooDB [foodb.ca]
- 8. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis and Ascendancy of Arylvinylpyridines: A Technical Guide for Drug Discovery
Abstract
The arylvinylpyridine scaffold, a nitrogen-containing isostere of stilbene, has carved a significant niche in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and biological significance of this versatile class of compounds. We will traverse the historical context of their emergence, detail the primary synthetic methodologies that enable their creation, and delve into the nuanced structure-activity relationships that govern their diverse pharmacological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future discovery.
Introduction: The Strategic Incorporation of a Pyridyl Moiety
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its inclusion in a molecular scaffold can impart a range of desirable properties, including improved aqueous solubility, the ability to form hydrogen bonds, and the introduction of a basic center that can be crucial for target engagement. The arylvinylpyridine framework, at its core, represents a strategic fusion of the pharmacologically privileged pyridine ring with the versatile vinyl linker and an aryl substituent. This arrangement gives rise to a class of compounds with a rich and varied bioactivity profile, spanning from anticancer and antimicrobial to antioxidant applications.
The inherent value of this scaffold lies in its structural tunability. The position of the vinyl group on the pyridine ring (2-, 3-, or 4-), the substitution pattern on the aryl ring, and the stereochemistry of the vinyl bond all provide avenues for meticulous optimization of a compound's biological activity and pharmacokinetic properties. This guide will illuminate the key discoveries and synthetic advancements that have propelled arylvinylpyridine derivatives to the forefront of modern drug discovery efforts.
Historical Perspective: From Stilbazoles to Modern Therapeutic Agents
The exploration of arylvinylpyridine derivatives, initially referred to as "stilbazoles," dates back to at least the 1970s. Early investigations were centered on their potential as hypocholesterolemic agents, highlighting an early interest in their biological properties.[3] These initial studies laid the groundwork for a broader appreciation of the therapeutic potential of this structural motif.
The advent of more sophisticated synthetic techniques, particularly in the latter half of the 20th century, catalyzed a resurgence of interest in arylvinylpyridines. The development of powerful carbon-carbon bond-forming reactions provided chemists with the tools to synthesize a diverse array of these compounds with greater efficiency and control, paving the way for systematic biological screening and the elucidation of their structure-activity relationships.
Synthetic Methodologies: Crafting the Arylvinylpyridine Core
The construction of the pivotal vinyl bridge between the aryl and pyridyl moieties is the central challenge in the synthesis of arylvinylpyridine derivatives. Several robust and versatile synthetic strategies have been developed to achieve this transformation, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, stereoselectivity, and the functional group tolerance required for the target molecule.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the synthesis of alkenes, particularly with a preference for the (E)-isomer.[4][5][6][7] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of arylvinylpyridines, this typically involves the reaction of a substituted benzylphosphonate with a pyridinecarboxaldehyde, or a pyridylmethylphosphonate with a benzaldehyde derivative.
A key advantage of the HWE reaction is the facile removal of the phosphate byproduct by aqueous extraction, simplifying purification compared to the traditional Wittig reaction.[5] The reaction conditions are generally mild, and a wide range of functional groups are tolerated.
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of arylvinylpyridines.
The Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, is another cornerstone of alkene synthesis.[8][9] It utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. The synthesis of arylvinylpyridines via the Wittig reaction typically involves the reaction of a benzyltriphenylphosphonium salt with a pyridinecarboxaldehyde in the presence of a strong base.
While highly effective, the Wittig reaction often produces triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
The Heck Coupling Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[10][11][12] For the synthesis of arylvinylpyridines, this can be achieved by coupling a halopyridine with a substituted styrene, or a substituted aryl halide with a vinylpyridine.
The Heck reaction offers excellent functional group tolerance and is often stereoselective for the formation of the (E)-isomer. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.
Caption: Simplified catalytic cycle for the Heck coupling reaction in arylvinylpyridine synthesis.
Biological Activities and Therapeutic Potential
Arylvinylpyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery programs targeting various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of arylvinylpyridine derivatives. These compounds have shown potent cytotoxic effects against a range of cancer cell lines.[2][13][14][15][16][17] The mechanism of action is often multifaceted, with some derivatives acting as microtubule-destabilizing agents, similar to other stilbene analogs like combretastatin. The presence and position of substituents on both the aryl and pyridine rings play a crucial role in determining their anticancer potency and selectivity. For instance, certain substitution patterns can enhance activity against specific cancer cell lines while exhibiting lower toxicity towards normal cells.[14][18]
Table 1: Anticancer Activity of Representative Arylvinylpyridine Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PS2g | K562 (Leukemia) | 1.46 | [17][18] |
| Compound 6 | MCF-7 (Breast) | 11.7 | [13] |
| Compound 6 | HepG2 (Liver) | 0.21 | [13] |
| Compound 6 | A549 (Lung) | 1.7 | [13] |
| 1,4-DHP 18 | HeLa (Cervical) | 3.60 | [14] |
| 1,4-DHP 19 | HeLa (Cervical) | 2.31 | [14] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [16] |
Antimicrobial Activity
The arylvinylpyridine scaffold has also been explored for its antimicrobial properties. Derivatives have been identified with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][19] The introduction of the pyridine moiety can enhance the antimicrobial activity of stilbene-like compounds, potentially through improved cell penetration or interaction with specific microbial targets.
Table 2: Antimicrobial Activity of Representative Pyridine Derivatives (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | P. aeruginosa | 50 | [13] |
| Compound 13 | C. albicans | 3.1 | [13] |
| Compound 2c | S. aureus | 0.039 | [1] |
| Compound 2c | B. subtilis | 0.039 | [1] |
| EA-02-009 | S. aureus | 0.5-1 | [18] |
| Compound 66 | S. aureus | 56 ± 0.5% inhibition | [19] |
| Compound 65 | E. coli | 55 ± 0.5% inhibition | [19] |
Antioxidant Activity
Several arylvinylpyridine derivatives have been shown to possess antioxidant properties.[13][20][21][22][23][24] This activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of disease states. The electronic properties of the substituents on the aryl ring can significantly influence the antioxidant capacity of these compounds.
Structure-Activity Relationships (SAR)
The biological activity of arylvinylpyridine derivatives is intricately linked to their structural features. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
Key SAR observations include:
-
Position of the Vinyl Group: The point of attachment of the vinyl group to the pyridine ring (2-, 3-, or 4-position) can have a profound impact on biological activity. For example, studies have shown that 3- and 4-substituted arylvinylpyridines can exhibit different anticancer activity profiles.[18]
-
Aryl Ring Substitution: The nature, number, and position of substituents on the aryl ring are critical determinants of activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can modulate the electronic properties of the molecule, influencing its interaction with biological targets and its pharmacokinetic profile. The presence of hydroxyl groups can be important for antioxidant activity.[25]
-
Stereochemistry: The geometry of the vinyl double bond ((E) vs. (Z)) can significantly affect biological activity. In many cases, the (E)-isomer is found to be more active, as it mimics the geometry of naturally occurring stilbenes.
Experimental Protocol: Synthesis of (E)-4-(4-methoxystyryl)pyridine via Horner-Wadsworth-Emmons Reaction
This section provides a detailed, step-by-step methodology for the synthesis of a representative arylvinylpyridine derivative.
Objective: To synthesize (E)-4-(4-methoxystyryl)pyridine from 4-pyridinecarboxaldehyde and diethyl (4-methoxybenzyl)phosphonate.
Materials:
-
Diethyl (4-methoxybenzyl)phosphonate
-
4-Pyridinecarboxaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere. b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Dissolve diethyl (4-methoxybenzyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 15 minutes. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine suspension.
-
Reaction with Aldehyde: a. Dissolve 4-pyridinecarboxaldehyde (1.1 equivalents) in anhydrous THF and add it dropwise to the ylide solution at room temperature. b. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-4-(4-methoxystyryl)pyridine.
-
Characterization: a. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Directions
Arylvinylpyridine derivatives represent a versatile and highly promising class of compounds with a broad range of therapeutic applications. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse chemical libraries for biological screening. The ongoing exploration of their structure-activity relationships will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research in this area will likely focus on the development of novel arylvinylpyridines as targeted therapies for cancer, infectious diseases, and conditions associated with oxidative stress, further solidifying their position as a privileged scaffold in medicinal chemistry.
References
- Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. (n.d.). [Source not further specified]
-
Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (2023). Natural Product Research, 38(11), 1961-1966. [Link]
- Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (n.d.). Semantic Scholar.
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). Molecules, 27(19), 6528. [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Medicinal Chemistry, 15(6), 1184-1205. [Link]
-
Hypocholesteremic agents. I. Substituted stilbazoles and dihydrostilbazoles. (1970). Journal of Medicinal Chemistry, 13(3), 359-366. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
- IC50 values of derivatives against cancer cells and relative... (n.d.).
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6649. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). Molecules, 27(15), 4994. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry. [Link]
- Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.).
-
Design, synthesis, and cytotoxic activity of pyridine-based stilbenes. (2024). Natural Product Research, 38(11), 1961-1966. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). Organic & Biomolecular Chemistry, 20(37), 7435-7439. [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station International Edition. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3205. [Link]
-
Synthesis of thyminyl stilbazoles and their photo-reactivity. (2014). Photochemical & Photobiological Sciences, 13(9), 1290-1296. [Link]
-
The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview). (2022). Chemistry of Heterocyclic Compounds, 58(7), 593-596. [Link]
- Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.).
-
The Wittig reaction. (n.d.). Lumen Learning. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Source not further specified]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
SYNTHESIS OF SOME STILBAZOLE DERIVATIVES. (1945). The Journal of Organic Chemistry, 10(5), 441-445. [Link]
- Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (n.d.).
- Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.).
-
The Antioxidant Activity of Dihydropyridine Derivatives. (2020). Current Research in Bioorganic & Organic Chemistry, 3, 124. [Link]
-
Synthetic approaches toward stilbenes and their related structures. (2018). Beilstein Journal of Organic Chemistry, 14, 1458-1517. [Link]
- Synthesis of thyminyl stilbazoles and their photo-reactivity. (n.d.).
-
Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (2018). Molecules, 23(11), 2949. [Link]
-
Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2023). Scientific Reports, 13(1), 1836. [Link]
-
Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. (2022). Molecules, 27(19), 6528. [Link]
-
Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5032-5036. [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypocholesteremic agents. I. Substituted stilbazoles and dihydrostilbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and cytotoxic activity of pyridine-based stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 22. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
The Dichotomy of a Molecular Switch: An In-depth Technical Guide to the E/Z Isomerization of 4-(1-Naphthylvinyl)pyridine
Abstract
4-(1-Naphthylvinyl)pyridine (4-1-NVP) stands as a molecule of significant interest within the realm of photoresponsive materials, finding potential applications in energy storage, biomaterials, and molecular actuation.[1] Its utility is intrinsically linked to its capacity for E/Z isomerization, a fundamental process that allows for the controlled switching of its geometric and, consequently, its physicochemical properties. This technical guide provides a comprehensive exploration of the core principles governing the E/Z isomerization of 4-1-NVP, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this transformation, dissect the key factors that influence its efficiency and equilibrium, and present robust experimental protocols for its induction and analysis.
Introduction: The Significance of Stereochemical Control
Arylvinylpyridines, a class of compounds to which 4-1-NVP belongs, are notable for their ability to undergo photochemical transformations, including both isomerization and [2+2] cycloaddition.[1] The E/Z isomerization, specifically, refers to the interconversion between two diastereomers, or geometric isomers, arising from restricted rotation about the central carbon-carbon double bond. The E isomer (entgegen, German for "opposite") has the naphthyl and pyridine rings on opposite sides of the double bond, while the Z isomer (zusammen, German for "together") has them on the same side.
This seemingly subtle structural change can have profound effects on the molecule's properties, including its absorption and emission spectra, dipole moment, and steric profile.[2] The ability to control this isomerization with external stimuli, such as light or heat, makes 4-1-NVP a valuable component in the design of molecular switches and dynamic materials.[3]
The Mechanism of Isomerization: A Tale of Two Pathways
The E/Z isomerization of this compound, much like its well-studied analog stilbene, can proceed through two primary mechanistic pathways: photochemical and thermal isomerization.[4]
Photochemical Isomerization: Harnessing the Power of Light
Photochemical isomerization is initiated by the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[4] From this excited state, the molecule can undergo a twisting motion around the central C=C bond, leading to a perpendicular, phantom excited state (P*).[4] This twisted intermediate then relaxes back to the ground state, partitioning between the E and Z isomers.[5]
The efficiency and direction of photoisomerization are dictated by the wavelength of the irradiating light. Typically, UV light is used to induce the E to Z isomerization, while the reverse process can sometimes be achieved with visible light.[6] This wavelength dependence allows for a degree of external control over the isomeric composition of a sample, leading to a photostationary state (PSS) where the rates of the forward and reverse photoisomerization reactions are equal.[6]
It is crucial to recognize that under extended UV irradiation, stilbene-like molecules can undergo irreversible intramolecular cyclization to form phenanthrene structures.[7][8] This side reaction should be considered when designing photochemical experiments with 4-1-NVP.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1-Naphthylvinyl)pyridine: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the compound 4-(1-Naphthylvinyl)pyridine. It delves into its chemical properties, synthesis methodologies, and notable applications, providing field-proven insights and detailed protocols.
Core Molecular Attributes
This compound, a naphthalene derivative, is a significant compound in both materials science and medicinal chemistry.[1] Its structure, featuring a pyridine ring linked to a naphthalene moiety via a vinyl bridge, gives rise to unique photochemical and biological properties.
Physicochemical Data Summary
A clear understanding of the fundamental properties of this compound is essential for its application in research and development. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃N | [2][3] |
| Molecular Weight | 231.29 g/mol | [2][3] |
| CAS Number | 16375-56-7 | [3] |
| Physical State | Solid (at 20°C) | |
| Purity | >98.0% (Typical) |
Synthesis and Stereoselectivity: A Tale of Two Reactions
The synthesis of this compound, particularly the (E)-isomer, is critical for its application in photoresponsive materials and coordination chemistry.[4] The choice of synthetic route has profound implications for stereoselectivity, yield, and purification efficiency.
The Wittig Olefination Route: A Challenging Precedent
Initial synthetic attempts utilized the well-established Wittig olefination.[4] This method involves the reaction of a phosphonium ylide, generated from 1-(chloromethyl)naphthalene and triphenylphosphine, with pyridine-4-carboxaldehyde.
While this approach is fundamentally sound, it presents significant practical challenges. A major drawback is the difficult separation of the desired (E)-isomer from the (Z)-isomer and the removal of triphenylphosphine oxide, a persistent byproduct.[4][5] This often necessitates laborious column chromatography, impacting overall yield and scalability.[4]
The Horner-Wadsworth-Emmons (HWE) Reaction: The Superior Alternative
To overcome the limitations of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction has been employed, demonstrating superior results.[6][7] This modified approach offers high stereoselectivity for the desired (E)-isomer, simplifying the purification process and improving yields.[4][8] The HWE reaction is now considered the more practical and efficient method for synthesizing (E)-4-(1-naphthylvinyl)pyridine.[6]
The diagram below illustrates the comparative workflows of the Wittig and HWE synthesis routes.
Caption: Comparative workflow of Wittig vs. HWE synthesis routes.
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol details the high-yield, stereoselective synthesis of (E)-4-(1-naphthylvinyl)pyridine.
Step 1: Synthesis of Diethyl (1-naphthylmethyl)phosphonate
-
Combine 1-(chloromethyl)naphthalene and triethyl phosphite in a round-bottom flask.
-
Heat the mixture under reflux for approximately 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess triethyl phosphite under reduced pressure to yield the crude phosphonate ester.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Dissolve the crude diethyl (1-naphthylmethyl)phosphonate in a suitable anhydrous solvent, such as Tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the phosphonate, forming the carbanion. Stir for 30 minutes at 0°C.
-
Add pyridine-4-carboxaldehyde dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).[6]
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).[6]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Step 3: Purification
-
Wash the crude solid with hexane to remove nonpolar impurities, yielding a light beige solid.[6]
-
Further purify the product by recrystallization from a suitable solvent like methanol to achieve high purity (E)-4-(1-naphthylvinyl)pyridine.
Applications in Research and Development
This compound's utility spans multiple scientific domains, from creating dynamic materials to probing biological systems.
Photoresponsive Materials and Supramolecular Chemistry
The (E)-isomer of this compound is a cornerstone for developing light-responsive materials.[4] Its vinyl and pyridine moieties enable it to undergo photochemical isomerization and [2+2] cycloaddition reactions.[4][9]
-
Coordination Complexes: The pyridine nitrogen acts as a ligand, allowing for the synthesis of novel Silver(I) and Zinc(II) coordination complexes.[4][7] These metal-organic compounds are instrumental in studying the relationship between molecular planarity and intermolecular interactions, which are key for designing materials capable of solid-state cycloaddition.[7][8]
-
Photodimerization: In acidic solutions, irradiation of the compound leads to highly stereoselective [2+2] photodimerization, affording syn-head-to-tail dimers. This selectivity is driven by cation-π interactions between the protonated pyridinium salt and the naphthalene ring of an adjacent molecule, which pre-orients the substrates for a specific reaction pathway.[9]
Caption: Logical flow of acid-mediated photodimerization.
Pharmacological Significance and Drug Development
Beyond materials science, Naphthylvinylpyridine (NVP) exhibits important biological activity. It is recognized as a naphthalene derivative with anticholinergic properties.[1] This activity is particularly relevant for drug development professionals exploring neurodegenerative diseases and nerve agent antidotes.
-
Enzyme Inhibition: NVP's primary mechanism of acetylcholine antagonism is not through receptor blocking, like atropine, but by inhibiting the enzyme choline acetyltransferase (ChAT) .[1] ChAT is responsible for synthesizing the neurotransmitter acetylcholine. By inhibiting this enzyme, NVP effectively reduces acetylcholine levels, leading to its anticholinergic effects.
-
Therapeutic Potential: The pyridine scaffold is a prevalent pharmacophore in drug development due to its wide range of pharmacological properties.[10] Derivatives of NVP have been synthesized and evaluated for their ability to inhibit ChAT and to offer protection against nerve toxins, highlighting its potential as a lead compound in neuropharmacology.[1]
Conclusion
This compound is a versatile molecule with significant, well-documented utility. Its synthesis has been optimized through the Horner-Wadsworth-Emmons reaction, enabling access to the stereochemically pure (E)-isomer essential for materials science applications. Its unique photoresponsive behavior, driven by cation-π interactions, allows for the controlled formation of complex supramolecular structures. Furthermore, its established role as a choline acetyltransferase inhibitor presents a compelling avenue for therapeutic development, particularly in neuropharmacology. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this compound.
References
- 1. Naphthylvinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 4-1-Naphthyl-vinylpyridine | C17H13N | CID 54441329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16375-56-7 [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-(1-Naphthylvinyl)pyridine: A Guide to Future Research Directions
An In-depth Technical Guide
Abstract
4-(1-Naphthylvinyl)pyridine (4-NVP) is a fascinating heterocyclic molecule characterized by a pyridine ring linked to a naphthalene moiety via a vinyl bridge. While it has been identified primarily as a covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3), its full potential across various scientific disciplines remains largely unexplored. This guide provides a comprehensive overview of 4-NVP, moving beyond its established role to propose novel and impactful areas of research. We delve into advanced medicinal chemistry, chemical biology, materials science, and synthetic methodology, offering a strategic roadmap for researchers, chemists, and drug development professionals. Detailed experimental frameworks and workflows are provided to catalyze the translation of these concepts into actionable research, ultimately aiming to unlock the multifaceted utility of the 4-NVP scaffold.
Core Scaffold Analysis and Known Biological Activity
The structure of this compound is a conjugate system that bestows upon it specific chemical and physical properties. The pyridine ring acts as a weak base and a hydrogen bond acceptor, while the extended π-system across the vinyl bridge and the electron-rich naphthalene ring suggests potential for unique photophysical properties and diverse molecular interactions.
Its most well-documented activity is the selective and irreversible inhibition of JNK3, a key enzyme in neuronal apoptosis pathways. The mechanism of action involves a covalent bond formation between the vinyl group of 4-NVP and a specific cysteine residue (Cys-154) located in the ATP-binding pocket of the JNK3 enzyme. This targeted covalent inhibition makes 4-NVP a valuable chemical tool and a promising starting point for therapeutic development, particularly for neurodegenerative disorders where JNK3 activity is implicated.
Proposed Research Area 1: Advanced Medicinal Chemistry & Drug Discovery
While 4-NVP is a known JNK3 inhibitor, its therapeutic potential is far from optimized. A dedicated medicinal chemistry program could significantly enhance its drug-like properties.
2.1. Structure-Activity Relationship (SAR) Studies
The causality behind an SAR study is to systematically modify the molecular scaffold to understand which chemical features are critical for biological activity. For 4-NVP, this would involve synthesizing analogs to probe the importance of the pyridine, naphthalene, and vinyl components.
-
Pyridine Ring Modification: Investigate the effect of substituting the pyridine nitrogen at different positions (e.g., 2- or 3-vinylpyridine). Introduce electron-donating or withdrawing groups to modulate the pKa and hydrogen bonding capacity.
-
Naphthalene Ring Modification: Synthesize analogs with substitutions on the naphthalene ring to explore steric and electronic effects on binding affinity and selectivity. Replacing naphthalene with other aromatic or heteroaromatic systems (e.g., quinoline, indole) could also yield novel inhibitors.
-
Vinyl Bridge Modification: Altering the vinyl linker, for instance by introducing alkyl groups or replacing it with other bioisosteres, could modulate the reactivity of the Michael acceptor and fine-tune its covalent binding kinetics.
Table 1: Proposed SAR Matrix for 4-NVP Analog Development
| Scaffold Position | R1 (Pyridine) | R2 (Naphthalene) | R3 (Vinyl Bridge) | Objective |
| Analog 1.1 | 2-pyridyl | 1-naphthyl | Unmodified | Assess impact of nitrogen position |
| Analog 1.2 | 4-pyridyl | 2-naphthyl | Unmodified | Probe naphthalene isomer effects |
| Analog 1.3 | 4-pyridyl-2-MeO | 1-naphthyl | Unmodified | Evaluate electronic effects on pyridine |
| Analog 1.4 | 4-pyridyl | 1-naphthyl-4-F | Unmodified | Probe halogen interactions in pocket |
| Analog 1.5 | 4-pyridyl | 1-naphthyl | α-Methyl | Modulate Michael acceptor reactivity |
2.2. ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to avoid late-stage drug development failures.[1][2] A standard panel of in vitro assays should be conducted on 4-NVP and its most promising analogs.[3][4][5]
-
Solubility: Determine aqueous solubility, a key factor for oral bioavailability.
-
Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption.[1]
-
Metabolic Stability: Assess stability in liver microsomes or hepatocytes to predict in vivo half-life.[2]
-
CYP450 Inhibition: Screen against key cytochrome P450 enzymes to identify potential for drug-drug interactions.[5]
-
Cytotoxicity: Evaluate general toxicity in relevant cell lines (e.g., HepG2 for liver toxicity).[3]
Proposed Research Area 2: Chemical Biology & Probe Development
The covalent nature of 4-NVP's interaction with JNK3 makes it an excellent candidate for development as a chemical probe to investigate cellular signaling pathways.
3.1. Proteome-Wide Selectivity Profiling
A crucial aspect of developing a covalent inhibitor is understanding its full range of targets within the cell.[6] While selective for JNK3, 4-NVP may interact with other proteins containing reactive cysteines.
-
Covalent Kinome Profiling: Techniques like activity-based protein profiling (ABPP) coupled with mass spectrometry can map all kinase and non-kinase "off-targets" of 4-NVP in a cellular context.[6][7][8] This is achieved by synthesizing an alkyne- or biotin-tagged version of 4-NVP, allowing for the capture and identification of its binding partners.
-
Kinetic Profiling: Methods such as COOKIE-Pro can be used to determine the kinetic parameters (kinact/KI) of 4-NVP's interaction with its on- and off-targets on a proteome-wide scale, providing a quantitative measure of its selectivity.[9]
Caption: Experimental workflow for identifying cellular targets of 4-NVP.
3.2. Elucidating JNK Signaling Dynamics
A highly selective 4-NVP analog could be used to dissect the specific roles of JNK3 in stress-induced signaling cascades.
Caption: JNK signaling pathway and the inhibitory action of 4-NVP.
Proposed Research Area 3: Materials Science & Photophysics
The conjugated π-system of the naphthylvinylpyridine structure suggests that 4-NVP and its derivatives may possess interesting photophysical properties suitable for materials science applications.[10][11]
-
Fluorescence and Sensing: Naphthalimide derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment.[12][13][14] It is logical to investigate whether 4-NVP exhibits similar solvatochromic or fluorogenic behavior, which could be exploited for developing chemical sensors.
-
Photoresponsive Materials: Arylvinylpyridines can undergo photochemical isomerization and [2+2] cycloaddition.[15] Research has shown that 4-NVP can form coordination complexes with metals like Ag(I) and Zn(II), and these findings offer a path toward designing novel photoresponsive materials.[10][16] The response of 4-NVP to UV or visible light should be systematically studied, both in solution and in the solid state.
Proposed Research Area 4: Novel Synthetic Methodologies
While synthetic routes to 4-NVP exist, there is room for improvement. The Horner-Wadsworth-Emmons reaction has been shown to provide higher stereoselectivity and purity compared to the Wittig olefination.[16]
-
Green Chemistry Approaches: Developing a synthesis that utilizes greener solvents, reduces the number of purification steps, or employs catalytic methods would be a valuable contribution.
-
Flow Chemistry: For scalable production, adapting the synthesis to a continuous flow process could offer significant advantages in terms of safety, efficiency, and reproducibility.
Experimental Protocols
6.1. Protocol: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine via Horner-Wadsworth-Emmons
Causality: This method is chosen over the Wittig reaction to achieve higher stereoselectivity for the desired (E)-isomer and to simplify purification.[16]
-
Phosphonate Ester Synthesis: React 1-(chloromethyl)naphthalene with triethyl phosphite at reflux to form diethyl (1-naphthylmethyl)phosphonate. Purify via vacuum distillation.
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve the phosphonate ester in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH), portion-wise.
-
Ylide Formation: Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Condensation: Add pyridine-4-carboxaldehyde dropwise to the ylide solution at 0 °C.
-
Reaction & Quenching: Let the mixture stir overnight, allowing it to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product into an organic solvent like dichloromethane (DCM). Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from methanol to yield (E)-4-(1-Naphthylvinyl)pyridine as a solid.[16]
6.2. Protocol: In Vitro JNK3 Inhibition Assay (Kinase Activity)
Causality: This biochemical assay directly measures the ability of 4-NVP to inhibit the enzymatic activity of JNK3, providing a quantitative IC50 value.
-
Reagents: Recombinant human JNK3, ATP, biotinylated substrate peptide (e.g., Biotin-c-Jun), and a detection system (e.g., LanthaScreen™ Eu-anti-p-c-Jun antibody).
-
Compound Preparation: Prepare a serial dilution of 4-NVP in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: In a 384-well plate, add JNK3 enzyme to a buffer solution. Add the diluted 4-NVP or DMSO controls and pre-incubate for 30-60 minutes to allow for covalent bond formation.
-
Initiation: Initiate the kinase reaction by adding a mixture of the biotin-c-Jun substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (e.g., terbium-labeled streptavidin and the europium-labeled antibody).
-
Readout: After a final incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Conclusion
This compound represents a molecule of significant, yet underexplored, potential. Its established role as a covalent JNK3 inhibitor serves as a solid foundation for extensive research and development. The strategic pathways outlined in this guide—spanning medicinal chemistry, chemical biology, and materials science—provide a clear and actionable roadmap. By pursuing systematic SAR studies, comprehensive selectivity profiling, and exploration of its photophysical properties, the scientific community can transform 4-NVP from a singular tool compound into a versatile scaffold for creating novel therapeutics, advanced chemical probes, and innovative photoresponsive materials.
References
-
Moffat, J. G. D., et al. A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Science Publishing. [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
Moffat, J. G. D., et al. A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Weerapana, E., et al. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]
-
Vonderach, M., et al. Probing the Protein Kinases' Cysteinome by Covalent Fragments. PubMed. [Link]
-
Ward, C. C., et al. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications. [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. Vivotec. [Link]
-
Vonderach, M., et al. Probing the Protein Kinases′ Cysteinome by Covalent Fragments. ResearchGate. [Link]
-
Moffat, J. G. D., et al. A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Moffat, J. G. D., et al. (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... ResearchGate. [Link]
-
Moffat, J. G. D., et al. A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Characterization of the proteome reactivities of covalent kinase... ResearchGate. [Link]
-
Svatunek, D., et al. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Angewandte Chemie. [Link]
-
Nishijima, M., et al. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules. [Link]
-
Borhani, D. W. Covalent JNK inhibitors?. PNAS. [Link]
-
Morphology-dependent Photophysical Properties of Poly-4-vinylpyridine Polymers Containing –Re(CO) - CONICET. CONICET Digital. [Link]
-
Lee, Y. J., et al. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, T., et al. Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology. [Link]
-
Zhang, T., et al. Discovery of potent and selective covalent inhibitors of JNK. PubMed. [Link]
-
Tigoianu, R. I., et al. Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]
-
Tigoianu, R. I., et al. Photophysical Properties of Some Naphthalimide Derivatives. ResearchGate. [Link]
-
Chen, J., et al. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. [Link]
Sources
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Protein Kinases' Cysteinome by Covalent Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the Safe Handling of 4-(1-Naphthylvinyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(1-Naphthylvinyl)pyridine (CAS RN: 16375-56-7), a naphthalene derivative utilized in materials science and as a potential anticholinergic agent.[1][2][3] Due to its specific chemical structure, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety and experimental integrity. This document synthesizes available data to offer a field-proven framework for its responsible use.
Compound Identification and Physicochemical Properties
This compound, also known as 1-(4-Pyridylvinyl)naphthalene, is a solid, light yellow to brown crystalline powder at room temperature.[4] Its core structure consists of a pyridine ring linked to a naphthalene moiety via a vinyl group. This conjugation influences its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16375-56-7 | [1][5] |
| Molecular Formula | C₁₇H₁₃N | [5][6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | Light yellow to Brown powder to crystal | [4] |
| Melting Point | 80.0 to 84.0 °C | [4] |
| Purity | >98.0% | [4] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4] |
Hazard Identification and Toxicological Profile
While a complete toxicological profile for this compound is not thoroughly investigated, the available safety information and data on related pyridine compounds indicate that it should be handled with care.[7] The primary hazards are associated with skin and eye irritation.
-
GHS Classification: The compound is classified with the GHS07 pictogram, indicating it can cause less serious health effects.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Signal Word: Warning
Exposure to pyridine and its derivatives can lead to symptoms such as dizziness, headaches, nausea, and irritation of the respiratory tract.[8][9] Although not specifically classified for this compound, pyridine itself is a suspected carcinogen.[10] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound, especially when manipulating the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9][10] The workspace should have an adequate ventilation system in place.[8][9]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance from the work area.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against exposure.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves.[8][9] | These materials offer good resistance to pyridine-based compounds. Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[11] Do not use latex gloves.[9] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[12] | Goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[11][12] |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat.[8][9][12] | A lab coat prevents incidental skin contact. Flame-retardant materials like Nomex® are recommended, especially if flammable solvents are in use.[12] Wear long pants and closed-toe shoes to ensure no skin is exposed.[13] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10][12] |
Safe Handling and Storage Protocols
Adherence to standardized protocols for handling and storage is critical for preventing accidents and ensuring the chemical's stability.
General Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.[7][9][14]
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[8][10][14]
-
Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[10]
Emergency Procedures
A clear and practiced emergency response plan is crucial when working with any hazardous chemical.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9][10] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a physician or Poison Control Center immediately.[14]
Spill and Leak Response
For minor spills, trained personnel wearing appropriate PPE should take the following steps. For large spills, evacuate the area and contact emergency services.
Caption: A logical flow for responding to a chemical spill.
Waste Disposal
Chemical waste must be handled in accordance with institutional and local regulations.
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, sealed, and properly labeled hazardous waste container.[8][10]
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers.[10]
-
Disposal: Never dispose of this compound down the drain or in regular trash.[8] Arrange for pickup by a certified hazardous waste disposal service.[8] Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled.[15]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
National Center for Biotechnology Information. 4-1-Naphthyl-vinylpyridine. PubChem Compound Database. [Link]
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS - SAFETY DATA SHEET. [Link]
-
Scientific Polymer Products, Inc. (2020, March 17). 4-Vinylpyridine - SAFETY DATA SHEET. [Link]
-
Wikipedia. Naphthylvinylpyridine. [Link]
-
Canadian Science Publishing. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
G-Biosciences. (2017, May 11). 4-Vinylpyridine - Safety Data Sheet. [Link]
-
University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]
-
ResearchGate. (2024, May 29). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
University of Kentucky College of Agriculture, Food and Environment. (2018, November 30). Personal Protective Equipment -- Kentucky Pesticide Safety Education. [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. Naphthylvinylpyridine - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 16375-56-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 16375-56-7 [chemicalbook.com]
- 6. 4-1-Naphthyl-vinylpyridine | C17H13N | CID 54441329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scipoly.com [scipoly.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pppmag.com [pppmag.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 14. thermofishersci.in [thermofishersci.in]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Spectroscopic Profile of (E)-4-(1-Naphthylvinyl)pyridine: A Technical Guide
Introduction
4-(1-Naphthylvinyl)pyridine (4-1-NVP) is a photoresponsive molecule of significant interest in materials science and coordination chemistry. Its utility in the development of light-sensitive polymers, molecular switches, and smart materials stems from its ability to undergo photochemical isomerization and [2+2] cycloaddition.[1][2] The precise stereochemistry of the vinyl bridge—specifically, the trans or (E)-isomer—is paramount to achieving predictable solid-state packing and desired photoreactivity.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to characterize the high-purity (E)-isomer of this compound. We will delve into the causality behind experimental choices, provide validated protocols for data acquisition, and interpret the resulting spectra to offer a holistic understanding of the molecule's structural identity.
Context: The Importance of Stereoselective Synthesis
Before analyzing the spectroscopic data, it is crucial to understand the synthetic context. While Wittig olefination can produce 4-1-NVP, it often yields a challenging mixture of (E) and (Z) isomers, complicating purification.[1] A Horner–Wadsworth–Emmons (HWE) reaction, however, offers superior stereoselectivity, yielding the (E)-isomer in high purity (typically 95:5 (E):(Z) ratio).[3] This strategic choice simplifies downstream purification and ensures that the material under analysis is predominantly the desired stereoisomer, a critical prerequisite for reliable spectroscopic characterization.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and, critically, confirming the trans configuration of the vinyl bond.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-4-(1-Naphthylvinyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from moisture.
-
Instrumentation: Utilize a 300 MHz (for ¹H NMR) or 75 MHz (for ¹³C NMR) spectrometer, such as a Bruker AV-300.[1]
-
Calibration: Calibrate the chemical shifts using the residual solvent signal. For CDCl₃, the ¹H signal is at δ 7.26 ppm and the ¹³C signal is at δ 77.16 ppm.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides the most direct evidence for the (E)-stereochemistry.
Table 1: ¹H NMR Data for (E)-4-(1-Naphthylvinyl)pyridine in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.63 | d | Not reported | Pyridine H-2, H-6 |
| 8.20 | d | Not reported | Naphthyl H |
| 8.12 | d | 16.0 | Naphthyl-CH= |
| 7.89 | t | Not reported | Naphthyl H |
| 7.78 | d | Not reported | Naphthyl H |
| 7.55 | m | Not reported | Naphthyl H (3H) |
| 7.48 | d | Not reported | Pyridine H-3, H-5 |
| 7.09 | d | 16.0 | =CH-Pyridine |
Interpretation:
-
Vinyl Protons: The two doublets at δ 8.12 and 7.09 ppm are characteristic of the vinyl protons. The crucial piece of information is their coupling constant, J = 16.0 Hz. This large value is definitive for a trans (or E) coupling between vicinal protons on a double bond, confirming the stereochemistry. A cis (Z) isomer would exhibit a much smaller coupling constant, typically in the range of 6-12 Hz.
-
Pyridine Protons: The aromatic region shows two signals corresponding to the pyridine ring. The downfield doublet at δ 8.63 ppm is assigned to the protons ortho to the nitrogen atom (H-2, H-6), which are deshielded by the electronegative nitrogen. The doublet at δ 7.48 ppm corresponds to the protons meta to the nitrogen (H-3, H-5).
-
Naphthyl Protons: The remaining complex multiplets and doublets between δ 7.55 and 8.20 ppm correspond to the seven protons of the naphthyl ring system.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum complements the ¹H data by showing all unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for (E)-4-(1-Naphthylvinyl)pyridine in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 150.26 | Pyridine C-2, C-6 |
| 144.86 | Pyridine C-4 (quaternary) |
| 133.80, 133.74, 131.33 | Naphthyl & Vinyl C (quaternary) |
| 130.90, 129.15, 129.03 | Naphthyl & Vinyl CH |
| 128.80, 126.53, 126.11 | Naphthyl CH |
| 125.66, 124.24, 123.47 | Naphthyl CH |
| 121.08 | Pyridine C-3, C-5 |
Interpretation:
-
Pyridine Carbons: The most downfield signals are typically those of the pyridine ring. The signal at δ 150.26 ppm corresponds to the carbons ortho to the nitrogen (C-2, C-6), while the signal at δ 121.08 ppm is assigned to the meta carbons (C-3, C-5). The quaternary carbon attached to the vinyl group (C-4) appears at δ 144.86 ppm.
-
Naphthyl and Vinyl Carbons: The remaining signals between δ 123 and 134 ppm belong to the ten carbons of the naphthyl ring and the two vinyl carbons. Precise assignment without advanced 2D NMR techniques is complex, but the number of signals is consistent with the proposed structure. The quaternary carbons of the naphthyl ring are expected to have weaker intensities.[4]
Vibrational Spectroscopy: Infrared (IR) Analysis
While experimental IR data for the monomeric this compound is not detailed in the primary literature, its spectrum can be predicted based on characteristic group frequencies. This analysis is vital for confirming the presence of key functional groups.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) from a volatile solvent.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000–400 cm⁻¹.
Expected IR Absorption Bands
-
~3050-3000 cm⁻¹: Aromatic and vinyl C-H stretching vibrations.
-
~1640-1620 cm⁻¹: C=C stretching of the vinyl group. Its conjugation with the aromatic systems may shift this frequency.
-
~1595, 1550, 1480, 1430 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the pyridine and naphthalene rings. The band around 1595 cm⁻¹ is a classic indicator for the pyridine ring.[5]
-
~970 cm⁻¹: The C-H out-of-plane bending (wagging) for a trans-disubstituted alkene. This is a key diagnostic peak and its presence would provide strong corroborating evidence for the (E)-isomer.
-
~830-750 cm⁻¹: C-H out-of-plane bending vibrations characteristic of the substitution patterns on the aromatic rings.
Electronic Spectroscopy: UV-Visible (UV-Vis) Analysis
UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the conjugated π-system.
Experimental Protocol: UV-Vis Data Acquisition
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer, such as a Shimadzu UV-2450.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, ethanol, or acetonitrile) in a quartz cuvette.
-
Measurement: Record the absorbance spectrum over a range of approximately 200–600 nm, using the pure solvent as a reference blank.
UV-Vis Spectral Data & Interpretation
Table 3: UV-Vis Absorption Data for (E)-4-(1-Naphthylvinyl)pyridine in Chloroform [3]
| λmax (nm) | Associated Electronic Transition |
| 328 | π → π* |
Interpretation: The strong absorption maximum (λmax) at 328 nm is attributed to a π → π* electronic transition.[3] This absorption is characteristic of highly conjugated systems, involving the delocalized electrons across the naphthalene ring, the vinyl bridge, and the pyridine ring. The position and intensity of this band are sensitive to the planarity and extent of conjugation, making it a useful fingerprint for the molecule. This transition is also responsible for the photoisomerization properties of the molecule upon irradiation with UV light.[3]
Integrated Spectroscopic Workflow
The logical flow from synthesis to definitive characterization is crucial for ensuring scientific integrity. The following diagram illustrates this self-validating workflow.
Caption: Workflow for the synthesis and spectroscopic validation of (E)-4-(1-Naphthylvinyl)pyridine.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its (E)-isomer. The large coupling constant (16.0 Hz) between the vinyl protons in the ¹H NMR spectrum serves as the most conclusive evidence for the trans configuration. This is supported by the ¹³C NMR spectrum, which confirms the presence of all unique carbon atoms. The strong UV absorption at 328 nm is indicative of the extensive π-conjugation fundamental to the molecule's photoresponsive properties. Together, these spectroscopic techniques provide a robust and reliable methodology for the structural verification and quality control of (E)-4-(1-Naphthylvinyl)pyridine for researchers in materials science and drug development.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP- co -NVP); and ( c ) poly(BVPC- co -NVP). ResearchGate. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. Carleton University Research Virtual Environment. [Link]
-
UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and P4VP12 films. ResearchGate. [Link]
-
(a): FTIR spectra of P4-fVP; (b): FTIR spectra of QP-4VP. ResearchGate. [Link]
-
Fourier transform infrared spectroscopy (FTIR) spectra of (a) P4VP and... ResearchGate. [Link]
-
FTIR spectrum of P(4-vinylpyridine) (blue line), Poly (stearyl... ResearchGate. [Link]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-(1-Naphthylvinyl)pyridine via the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of (E)-4-(1-Naphthylvinyl)pyridine, a versatile building block in medicinal chemistry and materials science. We will delve into the Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination strategy that offers significant advantages over the traditional Wittig reaction for this specific transformation. This document will elucidate the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and purification. The HWE approach ensures high stereoselectivity, leading predominantly to the desired E-isomer, and simplifies product purification, making it a preferred method for obtaining high-purity 4-(1-Naphthylvinyl)pyridine.[1]
Introduction: The Significance of this compound and the Horner-Wadsworth-Emmons Advantage
This compound and its derivatives are of considerable interest in the development of novel therapeutics and advanced materials. Their unique photophysical properties and ability to coordinate with metal ions make them valuable components in the design of photoresponsive materials and coordination polymers.[1][2] The synthesis of such vinylpyridines often requires a robust and stereoselective method to construct the central carbon-carbon double bond.
The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior alternative to the classical Wittig reaction for the synthesis of (E)-4-(1-Naphthylvinyl)pyridine.[1] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[3][4] This enhanced nucleophilicity allows for efficient reaction with a broader range of aldehydes and ketones under milder conditions.[5]
Key advantages of the HWE reaction for this synthesis include:
-
High (E)-Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[3][6] This is a critical advantage, as the separation of E/Z isomers can be challenging.[1]
-
Simplified Purification: A significant benefit of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which can be easily removed by aqueous extraction during work-up.[3][7] This contrasts with the often-difficult removal of triphenylphosphine oxide produced in the Wittig reaction.[1]
-
Milder Reaction Conditions: The increased reactivity of the phosphonate carbanion often allows for the use of weaker bases and lower reaction temperatures.[5]
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:[3][5]
-
Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 1-naphthaldehyde). This addition is the rate-limiting step and forms two diastereomeric intermediates.
-
Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a dialkylphosphate salt.
The high (E)-stereoselectivity of the HWE reaction is a result of the thermodynamic control in the formation of the oxaphosphetane intermediate. The transition state leading to the trans-alkene is sterically less hindered and therefore lower in energy, leading to the preferential formation of the (E)-isomer.[6][8]
Experimental Protocol: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
This protocol is designed to provide a reliable method for the synthesis of (E)-4-(1-Naphthylvinyl)pyridine with high purity and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl(4-pyridylmethyl)phosphonate | ≥97% | Commercially available | |
| 1-Naphthaldehyde | ≥97% | Commercially available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially available | Caution: Highly reactive and flammable. Handle under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially available | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Saturated aqueous NH4Cl solution | ACS Grade | - | |
| Ethyl acetate (EtOAc) | ACS Grade | - | |
| Brine (saturated aqueous NaCl solution) | ACS Grade | - | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | - | |
| Silica Gel | 60 Å, 230-400 mesh | - | For flash column chromatography. |
Step-by-Step Procedure
Step 1: Preparation of the Phosphonate Ylide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 eq.) under a positive pressure of nitrogen.
-
Carefully wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes via a cannula.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flame-dried flask, dissolve diethyl(4-pyridylmethyl)phosphonate (1.0 eq.) in anhydrous THF.
-
Slowly add the phosphonate solution to the stirred sodium hydride slurry at 0 °C via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear, colored solution.
Step 2: The Horner-Wadsworth-Emmons Reaction
-
Cool the freshly prepared phosphonate ylide solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve 1-naphthaldehyde (1.0 eq.) in anhydrous THF.
-
Add the 1-naphthaldehyde solution dropwise to the stirred ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
Step 3: Work-up and Purification
-
Upon reaction completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).
-
Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford (E)-4-(1-Naphthylvinyl)pyridine as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol or a mixture of hexanes and ethyl acetate.[9]
Visualization of the Experimental Workflow
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
The Emerging Potential of 4-(1-Naphthylvinyl)pyridine in Photoresponsive Materials: A Guide for Researchers
Introduction: Light-responsive materials are at the forefront of materials science, offering unprecedented control over material properties through the precise application of light. Among the diverse families of photoswitchable molecules, arylvinylpyridines stand out for their ability to undergo photochemical isomerization and [2+2] cycloaddition. This guide focuses on 4-(1-Naphthylvinyl)pyridine (4-NVP), a promising but underexplored molecule in this class. While the synthesis of 4-NVP and its fundamental photodimerization behavior are established, its incorporation into functional polymers and materials remains a nascent field.
This document provides a comprehensive overview of the current state of 4-NVP research. It offers detailed, field-proven protocols for the synthesis of the 4-NVP monomer and a deep dive into its primary photo-reaction—the cation-mediated [2+2] cycloaddition. Recognizing the limited literature on 4-NVP-based materials, we present representative protocols for creating photoresponsive polymers and hydrogels based on analogous vinylpyridine systems. These serve as a validated starting point for researchers aiming to pioneer the development of novel 4-NVP-functionalized materials for applications in drug delivery, photo-mechanical actuation, and optical information storage.
Part 1: The this compound (4-NVP) Monomer: Synthesis and Characterization
The synthesis of (E)-4-(1-Naphthylvinyl)pyridine is crucial for its application. While the Wittig olefination is a possible route, it often results in a challenging mixture of (E) and (Z) isomers that is difficult to separate from reaction byproducts like triphenylphosphine oxide.[1][2] For superior stereoselectivity and simplified purification, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice.[2]
Protocol 1: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from Moffat et al. (2024) and offers high stereoselectivity for the desired (E)-isomer.[2]
Causality Behind Experimental Choices:
-
HWE Reagent: The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less sterically hindered than the corresponding Wittig ylide. This favors the formation of the thermodynamically more stable (E)-alkene.
-
Byproduct Removal: The phosphate byproduct from the HWE reaction is water-soluble, allowing for simple removal by aqueous extraction, a significant advantage over the chromatography-intensive removal of triphenylphosphine oxide from Wittig reactions.[2]
Step-by-Step Methodology:
-
Synthesis of Diethyl (1-naphthylmethyl)phosphonate:
-
Combine 1-(chloromethyl)naphthalene (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
After completion, cool the reaction and remove excess triethyl phosphite under reduced pressure to yield the crude phosphonate ester as an oil. Purification is typically not required for the next step.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Dissolve the crude diethyl (1-naphthylmethyl)phosphonate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until the solution becomes clear and the phosphonate carbanion is formed.
-
Add pyridine-4-carboxaldehyde (1.0 eq) dropwise to the solution. A color change to light orange is typically observed.[1]
-
Let the reaction stir overnight at room temperature (approx. 12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield a light orange oil or solid.
-
Wash the crude product with hexane to solidify it into a light beige solid.[1]
-
Recrystallize from a suitable solvent system (e.g., methanol or ethanol) to obtain pure (E)-4-(1-Naphthylvinyl)pyridine.
-
Characterization:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons of the naphthyl and pyridine rings, and two doublets for the trans-alkene protons with a large coupling constant (J ≈ 16 Hz).[1]
-
¹³C NMR: Confirm the presence of all unique carbon atoms.
-
Melting Point: Compare with literature values.
-
UV-Vis Spectroscopy: In methanol, (E)-4-(1-naphthylvinyl)pyridine exhibits a strong absorption band around 331 nm.[3]
Part 2: Core Photo-Application: [2+2] Photodimerization
The most well-documented photo-application of 4-NVP is its [2+2] photodimerization to form a cyclobutane ring. This reaction is highly dependent on molecular arrangement. In solution, the reaction proceeds with low stereoselectivity under neutral conditions.[3] However, in an acidic medium, protonation of the pyridine nitrogen enables a highly stereoselective reaction controlled by cation-π interactions.[1][3]
Mechanism: Cation-π Interaction-Mediated Photodimerization
In the presence of an acid (e.g., HCl), the pyridine nitrogen of 4-NVP is protonated, forming a pyridinium cation. This cation then interacts favorably with the electron-rich π-system of the naphthalene ring of a second, neutral 4-NVP molecule. This non-covalent interaction pre-organizes the molecules into a head-to-tail stacked arrangement, which is the ideal geometry for the formation of the syn-head-to-tail (syn-HT) dimer upon photoirradiation.[1][3] Furthermore, protonation causes a red-shift in the molecule's absorption spectrum, enabling the reaction to be triggered by longer-wavelength visible light.[3]
Caption: Cation-π mediated [2+2] photodimerization of 4-NVP.
Protocol 2: Stereoselective [2+2] Photodimerization in Acidic Solution
This protocol is based on the work of Yamada and Nojiri (2017), demonstrating highly selective formation of the syn-HT dimer.[3]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of (E)-4-(1-naphthyl)vinylpyridine (1b in the source literature) in methanol (e.g., 0.05-0.1 M).
-
Prepare a stock solution of hydrochloric acid (HCl) in methanol.
-
In a quartz reaction vessel, combine the 4-NVP solution with the methanolic HCl to achieve a final molar ratio of 1:3 (4-NVP:HCl).
-
-
Photoirradiation:
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Seal the vessel and place it in a suitable photoreactor equipped with a cooling system to maintain a constant temperature.
-
Irradiate the solution using a high-pressure mercury lamp (e.g., 250 W or 450 W). For visible light irradiation, use appropriate filters (e.g., a Pyrex filter to block deep UV, and additional filters for wavelengths > 400 nm).
-
Monitor the reaction progress over time (e.g., 4-8 hours) by taking aliquots and analyzing them via ¹H NMR or UV-Vis spectroscopy. The disappearance of the vinyl proton signals and the appearance of new aliphatic signals around δ 4.5-4.8 ppm in the NMR indicate cyclobutane formation.
-
-
Product Isolation and Analysis:
-
After the reaction is complete, neutralize the solution with a base (e.g., aqueous sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify the resulting solid product by column chromatography or recrystallization.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the syn-HT dimer.
-
Quantitative Data:
| Substrate | Acid (eq.) | Light Source | Time (h) | Conversion (%) | Dimer Yield (%) | Isomer(s) Formed | Reference |
| (E)-4-(2-naphthyl)vinylpyridine | None | Hg Lamp | 8 | 100 | 85 | Mix of 4 isomers | [3] |
| (E)-4-(2-naphthyl)vinylpyridine | HCl (3) | Hg Lamp | 4 | 100 | 93 | syn-HT only | [3] |
| (E)-4-(1-naphthyl)vinylpyridine | HCl (3) | Hg Lamp | 8 | 100 | 75 | syn-HT, (Z)-isomer | [3] |
Part 3: Template Protocols for 4-NVP-Based Photoresponsive Materials
As research on 4-NVP-based polymers is still emerging, the following protocols are based on well-established methods for other vinylpyridine monomers. They provide a robust framework for developing novel 4-NVP materials.
Protocol 3 (Representative): Synthesis of a 4-NVP Copolymer via Free Radical Polymerization
This protocol describes a standard method to copolymerize a vinyl monomer like 4-NVP with a common comonomer such as methyl methacrylate (MMA) to create a photo-functional polymer.
Causality Behind Experimental Choices:
-
Comonomer (MMA): MMA is chosen for its compatibility with radical polymerization and to impart desirable mechanical properties (e.g., rigidity from PMMA) to the final material. The ratio of 4-NVP to MMA will determine the density of photoswitches and thus the magnitude of the photo-response.
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a standard thermal initiator that produces radicals at a controlled rate upon heating, allowing for predictable polymerization kinetics.
Caption: Workflow for free radical polymerization of 4-NVP.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a Schlenk flask, dissolve (E)-4-NVP, the comonomer (e.g., MMA), and the initiator (AIBN, ~1 mol% relative to total monomers) in an anhydrous solvent (e.g., toluene or DMF).
-
Subject the solution to several freeze-pump-thaw cycles to thoroughly degas the mixture.
-
Backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Place the flask in a preheated oil bath (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.
-
-
Isolation:
-
Cool the reaction to room temperature.
-
Slowly pour the viscous polymer solution into a large volume of a stirred non-solvent (e.g., methanol or cold hexane) to precipitate the polymer.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of the Polymer:
-
GPC/SEC: Determine the molecular weight (Mn, Mw) and polydispersity index (Đ).
-
¹H NMR: Confirm the incorporation of both monomers by identifying their characteristic peaks and determine the copolymer composition from the integration ratios.
-
UV-Vis Spectroscopy: Cast a thin film of the polymer and record the absorption spectrum. Irradiate the film with UV light (e.g., 365 nm) and monitor the changes in the absorption spectrum to confirm the photo-reactivity ([2+2] cycloaddition or E/Z isomerization) of the incorporated 4-NVP units.
Protocol 4 (Conceptual): Fabrication of a Photo-Crosslinkable Hydrogel
Here, the photodimerization of 4-NVP units can be exploited as a photo-crosslinking mechanism to form a hydrogel. This allows for spatiotemporal control over gelation.
Step-by-Step Methodology:
-
Synthesize a Water-Soluble Polymer:
-
Synthesize a water-soluble copolymer containing 4-NVP units and a hydrophilic comonomer (e.g., acrylamide or N-isopropylacrylamide for a thermo-responsive gel) using a method like Protocol 3, but with a water-soluble initiator (e.g., V-50) and solvent.
-
-
Hydrogel Precursor Solution:
-
Dissolve the synthesized copolymer in an appropriate aqueous buffer. The concentration will determine the final crosslink density and mechanical properties of the gel.
-
If using the cation-π mediated dimerization, acidify the solution to the optimal pH.
-
Add a photoinitiator if needed, although direct irradiation of the 4-NVP units may be sufficient.
-
-
Photo-Crosslinking:
-
Transfer the precursor solution into a mold (e.g., between two quartz plates separated by a spacer).
-
Irradiate the solution with light of the appropriate wavelength (e.g., >350 nm) for a defined period. The [2+2] cycloaddition between 4-NVP units on different polymer chains will form covalent crosslinks, leading to gelation.
-
-
Characterization:
-
Swelling Ratio: Immerse the gel in buffer and measure its weight at equilibrium to determine its water uptake capacity.
-
Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli before and after irradiation to quantify the gelation process and the mechanical stiffness of the final hydrogel.
-
Photo-degradation (if applicable): If the cyclobutane ring can be cleaved with shorter wavelength UV light, irradiate the gel and monitor the decrease in G' as a measure of degradation.
-
Part 4: Potential Applications and Future Outlook
While specific applications of 4-NVP-based materials are yet to be extensively reported, their photoresponsive nature positions them as strong candidates for several advanced technologies.
-
Photo-controlled Drug Delivery: Hydrogels crosslinked by 4-NVP photodimers could be designed to degrade upon irradiation with a different wavelength of light, cleaving the cyclobutane rings and releasing an encapsulated therapeutic agent with high spatial and temporal control.[4]
-
Photomechanical Actuators: Incorporation of 4-NVP into liquid crystal polymer networks could enable the fabrication of materials that bend, twist, or contract in response to light, driven by the structural changes of the E/Z isomerization or dimerization of the 4-NVP units.[5]
-
Optical Data Storage: The reversible photo-reaction of 4-NVP could be used to write and erase data in a polymer matrix, where the two states (e.g., monomer vs. dimer) have distinct optical properties (e.g., absorbance or refractive index).[6]
-
Supramolecular Assemblies: The pyridine and naphthalene moieties of 4-NVP are excellent candidates for forming ordered supramolecular structures through hydrogen bonding, metal coordination, and π-π stacking, which can be further controlled and manipulated with light.[7]
The development of this compound-based materials is an exciting frontier. The protocols and data presented here provide a solid foundation for researchers to explore this promising molecule and unlock its full potential in the next generation of smart, photoresponsive materials.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
Yamada, S., & Nojiri, Y. (2017). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules, 22(3), 498. [Link]
-
Yamada, S., & Nojiri, Y. (2017). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. ResearchGate. [Link]
-
Wang, H., et al. (2020). Impact of NVP Doping on the Holographic Properties of PQ/PMMA Holographic Storage Materials. MDPI. [Link]
-
Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59–63. [Link]
-
Gitsas, A., Floudas, G., & Hadjichristidis, N. (2010). Supramolecular Assemblies from Poly(styrene)-block-poly(4-vinylpyridine) Diblock Copolymers Mixed with 6-Hydroxy-2-naphthoic Acid. Macromolecules, 43(6), 2945–2952. [Link]
-
Lall, J., & Zappe, H. (2020). Understanding Photomechanical Behavior of Liquid Crystalline‐Based Actuators. Advanced Optical Materials, 8(20), 2000858. [Link]
Sources
- 1. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoswitchable Nanoparticles for Triggered Tissue Penetration and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Applications of Photoresponsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. mdpi.com [mdpi.com]
- 7. Supramolecular Assemblies from Poly(styrene)-block-poly(4-vinylpyridine) Diblock Copolymers Mixed with 6-Hydroxy-2-naphthoic Acid [mdpi.com]
Application Notes and Protocols: 4-(1-Naphthylvinyl)pyridine as a Versatile Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of 4-(1-Naphthylvinyl)pyridine
In the dynamic field of materials science and coordination chemistry, the design of functional molecules is paramount. This compound (NVP), particularly its (E)-isomer, has emerged as a ligand of significant interest. Its unique structure, combining a coordinating pyridine moiety with a photoactive naphthylvinyl group, offers a versatile platform for the construction of novel coordination complexes, polymers, and metal-organic frameworks (MOFs).[1][2][3] The pyridine nitrogen atom provides a reliable coordination site for a variety of metal ions, while the extended π-system of the naphthylvinyl fragment imparts interesting photophysical properties.[2][4]
These application notes provide a comprehensive guide for researchers, materials scientists, and professionals in drug development on the utilization of (E)-4-(1-Naphthylvinyl)pyridine as a ligand. We will delve into its synthesis, the preparation of its coordination complexes, and its current and potential applications, with a focus on photoresponsive materials.
Part 1: The Ligand - (E)-4-(1-Naphthylvinyl)pyridine
Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
The synthesis of (E)-4-(1-Naphthylvinyl)pyridine ((E)-4-1-nvp) can be achieved through various methods, with the Horner-Wadsworth-Emmons (HWE) reaction being a preferred route due to its high stereoselectivity and purity of the final product.[1][2][3] While the Wittig olefination can also be employed, it often leads to challenges in isomer separation.[1][2]
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction [1]
This protocol outlines a two-step process starting from the synthesis of the phosphonate precursor.
Step 1: Synthesis of Diethyl 1-Naphthylmethyl Phosphonate
-
Combine 1-(chloromethyl)naphthalene and triethyl phosphite.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the excess triethyl phosphite under reduced pressure to obtain the crude diethyl 1-naphthylmethyl phosphonate. Purification can be achieved by vacuum distillation.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Dissolve diethyl 1-naphthylmethyl phosphonate in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath under a nitrogen atmosphere.
-
Add n-butyllithium dropwise to the solution. The color of the solution will typically change to a dark orange or black, indicating the formation of the phosphonate ylide.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Add pyridine-4-carboxaldehyde dropwise to the reaction mixture and stir overnight.
-
Quench the reaction by adding a saturated ammonium chloride solution.
-
Extract the product with dichloromethane (DCM).
-
Dry the combined organic phases over magnesium sulfate, filter, and concentrate in vacuo to yield a crude product.
-
Wash the crude product with hexane to solidify it, yielding (E)-4-(1-naphthylvinyl)pyridine as a solid.
Causality Behind Experimental Choices:
-
Anhydrous THF and Nitrogen Atmosphere: The phosphonate ylide is a strong base and is sensitive to moisture and oxygen. Using anhydrous solvent and an inert atmosphere prevents the decomposition of the ylide and ensures a high yield.
-
n-Butyllithium as a Base: n-Butyllithium is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to form the reactive ylide.
-
Horner-Wadsworth-Emmons Reaction: This reaction is favored for its high stereoselectivity, predominantly yielding the (E)-isomer, which is often desired for its specific packing and photoreactive properties in the solid state.[1][2]
Characterization of (E)-4-(1-Naphthylvinyl)pyridine
The synthesized ligand should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The coupling constant (J-value) of the vinyl protons in the 1H NMR spectrum is a key indicator of the stereochemistry, with a J-value of approximately 16 Hz being characteristic of the trans (E)-isomer.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry.[1][3]
-
Melting Point: The melting point is a useful indicator of purity.
| Property | Value | Reference |
| Molecular Formula | C17H13N | [5] |
| Molecular Weight | 231.29 g/mol | [5][6] |
| Melting Point | ~75.6 °C | [1] |
| 1H NMR (CDCl3, 300 MHz) | See reference for detailed shifts. Key signal: trans-alkene protons at ~8.12 ppm (d, J = 16 Hz) and ~7.09 ppm (d, J = 16 Hz). | [1] |
| 13C NMR (CDCl3, 75 MHz) | See reference for detailed shifts. | [1] |
Part 2: Coordination Chemistry of (E)-4-(1-Naphthylvinyl)pyridine
The pyridine nitrogen of (E)-4-1-nvp serves as an excellent coordination site for various metal ions, leading to the formation of discrete coordination complexes, coordination polymers, and MOFs.[1][2][3] The properties of the resulting materials are highly dependent on the choice of the metal center, counter-anions, and any auxiliary ligands.
Synthesis of Coordination Complexes
Protocol 2: Synthesis of a Bis[(E)-4-(1-naphthylvinyl)pyridine] Zinc(II) Dichloride Complex [1]
-
Prepare a solution of (E)-4-(1-naphthylvinyl)pyridine in ethanol.
-
In a separate vial, prepare a solution of ZnCl2(THF)2 in ethanol.
-
Heat both solutions to approximately 35 °C.
-
Add the ZnCl2(THF)2 solution to the (E)-4-1-nvp solution with stirring.
-
An immediate precipitation of a light-yellow solid should be observed.
-
Stir the mixture at room temperature for 3 hours.
-
The resulting solid can be collected by filtration, washed with ethanol, and dried.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of a Zn(II) complex with (E)-4-1-nvp.
Protocol 3: Synthesis of a Silver(I) Coordination Complex [3]
-
Dissolve silver trifluoroacetate and (E)-4-(1-naphthylvinyl)pyridine in THF with gentle heating until complete dissolution.
-
Crystals suitable for X-ray diffraction can be grown by solvent-solvent diffusion, for example, by layering the THF solution with hexane.
Structural Characterization of Coordination Complexes
-
Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise coordination geometry, bond lengths, bond angles, and supramolecular interactions within the crystal lattice.[3]
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed.
-
Elemental Analysis: Confirms the empirical formula of the complex.
Part 3: Applications of (E)-4-(1-Naphthylvinyl)pyridine Based Materials
The unique combination of a coordinating group and a photoactive moiety makes (E)-4-1-nvp a promising building block for various functional materials.
Photoresponsive Materials and Solid-State [2+2] Cycloaddition
A significant area of application for (E)-4-1-nvp-based coordination compounds is in the realm of photoresponsive materials.[1][2] The vinyl group of the ligand can undergo a [2+2] cycloaddition reaction upon exposure to UV or sunlight, particularly in the solid state. This photoreaction can lead to changes in the material's structure, color, and mechanical properties.[1]
-
Mechanism: In the solid state, the packing of the (E)-4-1-nvp ligands within the crystal lattice can pre-organize the olefin moieties of adjacent molecules into a favorable orientation for a topochemical [2+2] cycloaddition reaction.
-
Photosalient Effect: Some coordination polymers incorporating (E)-4-1-nvp have been observed to exhibit a "photosalient" effect, where the crystals jump, burst, or swell upon irradiation.[1] This is attributed to the strain induced in the crystal lattice by the photochemical reaction.
-
Examples:
Diagram of [2+2] Cycloaddition
Caption: Schematic of the [2+2] cycloaddition of (E)-4-1-nvp.
Potential Applications in Catalysis
While specific catalytic applications of (E)-4-1-nvp complexes are not yet widely reported, materials based on poly(4-vinylpyridine) have shown significant promise as catalyst supports.[7][8] The pyridine moiety can coordinate to catalytically active metal centers, and immobilization on a polymeric backbone can enhance catalyst stability and recyclability.[7] It is conceivable that MOFs or coordination polymers constructed from (E)-4-1-nvp could be designed to have catalytic activity.
Potential in Sensing Applications
Metal-organic frameworks are increasingly being investigated as chemical sensors.[9][10] The porous nature and functionalizable linkers of MOFs make them ideal for this purpose.[9] Lanthanide-MOFs containing pyridine-based ligands have been shown to be effective luminescent sensors for various analytes.[11][12] Given the fluorescent nature of the naphthyl group, (E)-4-1-nvp-based MOFs could potentially be developed as "turn-on" or "turn-off" fluorescent sensors.
Prospects in Drug Delivery
Polymers containing vinylpyridine have been explored for their potential in drug delivery systems.[4][13][14][15] The pH-responsive nature of the pyridine ring can be utilized for controlled drug release. While not yet demonstrated for (E)-4-1-nvp-based materials, the development of nanostructured coordination polymers or MOFs from this ligand could offer new avenues for creating sophisticated drug delivery vehicles.[13]
Conclusion
(E)-4-(1-Naphthylvinyl)pyridine is a highly versatile ligand that offers a wealth of opportunities for the design and synthesis of novel coordination compounds with interesting properties. Its straightforward synthesis and rich coordination chemistry, coupled with its photoresponsive nature, make it a valuable tool for materials scientists. While its application in photoresponsive materials is the most explored area, the potential for its use in catalysis, sensing, and drug delivery warrants further investigation. This guide provides a solid foundation for researchers to begin exploring the exciting chemistry of this promising ligand.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
Moffat, J. G. D., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (n.d.). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... [Link]
-
Canadian Science Publishing. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
Moffat, J. G. D., et al. (2024). This compound and Related Compounds. [Link]
-
Moffat, J. G. D., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
National Institutes of Health. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). [Link]
-
National Center for Biotechnology Information. (n.d.). 4-1-Naphthyl-vinylpyridine. PubChem. [Link]
-
ResearchGate. (2018). The recent catalytic role of poly(vinyl pyridine) and its derivatives in organic reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Spotlight Collection: MOF Sensors. [Link]
-
National Institutes of Health. (2023). Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics. [Link]
-
ResearchGate. (2021). Radiation-grafting of 4-vinylpyridine and N-isopropylacrylamide onto polypropylene to give novel pH and thermo-sensitive films. [Link]
-
Royal Society of Chemistry. (2024). MOF nanozymes: active sites and sensing applications. Inorganic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2021). Stable Ln-MOFs as multi-responsive photoluminescence sensors for the sensitive sensing of Fe3+, Cr2O72−, and nitrofuran. CrystEngComm. [Link]
-
National Institutes of Health. (2020). Organic–Inorganic Magnetic Nanoparticles Based on Magnetite Coated with Molecularly Imprinted Polymers for Drug Delivery Systems. [Link]
-
SciELO. (2021). 10-(pyren-1-yl)-10h-phenothiazine and pyrene as organic catalysts for photoinitiated ATRP of 4-vinylpyridine. [Link]
-
ResearchGate. (2012). 4-vinylpyridine derivatives: Protonation, methylation and silver(I) coordination chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Luminescent Ln-MOFs for Chemical Sensing Application on Biomolecules. PubMed. [Link]
-
Royal Society of Chemistry. (2022). Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals. Dalton Transactions. [Link]
-
IP Innovative Publication. (n.d.). Novel trend: Magic bullet to nanomedicine as targeted drug delivery-nanosponges. [Link]
-
National Institutes of Health. (2011). 4-(Naphthalen-1-yl)pyridine. [Link]
-
MDPI. (2023). Assessing the Strategic Preparation of Coordination Polymer Particles: A Computational Analysis of the Impact of Different Catechol-Based Ligands. [Link]
-
National Institutes of Health. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. 4-1-Naphthyl-vinylpyridine | C17H13N | CID 54441329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Spotlight Collection: MOF Sensors Home [pubs.rsc.org]
- 10. MOF nanozymes: active sites and sensing applications - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Ln-MOFs as multi-responsive photoluminescence sensors for the sensitive sensing of Fe3+, Cr2O72−, and nitrofuran - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic–Inorganic Magnetic Nanoparticles Based on Magnetite Coated with Molecularly Imprinted Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the [2+2] Cycloaddition of 4-(1-Naphthylvinyl)pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the [2+2] photocycloaddition of 4-(1-Naphthylvinyl)pyridine. This reaction is a key method for synthesizing cyclobutane derivatives, which are significant structural motifs in various biologically active compounds. These application notes detail the theoretical underpinnings, necessary equipment, step-by-step protocols for reaction execution and monitoring, product purification, and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the photochemical process.
Introduction: The Significance of [2+2] Photocycloadditions
The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered cyclobutane ring from two alkene-containing molecules. This reaction is a powerful tool in organic synthesis, providing direct access to strained ring systems that are otherwise challenging to construct. The direct photochemical excitation of alkenes is a conceptually simple route to cyclobutanes.[1] The cyclobutane moiety is a crucial component in numerous natural products and pharmaceutical agents.
The substrate of interest, this compound, possesses both a naphthalene and a pyridine ring, making its cyclobutane dimers intriguing targets for studies in medicinal chemistry and materials science. The extended π-system of the naphthyl group and the coordinating ability of the pyridine nitrogen offer unique electronic and structural properties to the resulting cycloadducts. Recent studies have explored the synthesis and photoreactivity of (E)-4-(1-naphthylvinyl)pyridine, highlighting its potential in designing novel photoresponsive materials.[2][3]
The stereochemical outcome of the [2+2] photocycloaddition is highly dependent on the reaction conditions, including the solvent, the presence of sensitizers or catalysts, and the wavelength of light used. In acidic solutions, for instance, the photodimerization of naphthylvinylpyridines can proceed with high stereoselectivity due to cation-π interactions that pre-organize the substrate molecules.[4]
Mechanistic Considerations
The [2+2] cycloaddition of styrenic compounds like this compound can proceed through different mechanistic pathways, primarily depending on the mode of excitation.
-
Direct Irradiation: Absorption of UV light can directly excite the alkene to a singlet excited state, which can then undergo cycloaddition. However, this method often requires high-energy UV light and can lead to side reactions.[1]
-
Triplet Sensitization: A more common and controlled approach involves the use of a triplet photosensitizer. The sensitizer absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to the alkene, generating the alkene's triplet state. This triplet alkene then reacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[1][5] This approach often allows for the use of lower-energy visible light.[5]
-
Photoredox Catalysis: In some cases, the reaction can be initiated by a photocatalyst through an electron transfer process, generating a radical cation of the alkene.[6] This radical cation can then undergo cycloaddition with a neutral alkene molecule.[6]
The choice of mechanism will dictate the experimental setup, particularly the light source and the need for a sensitizer or photocatalyst. For this compound, both direct irradiation and sensitized pathways are plausible and the choice will influence the stereoselectivity of the resulting cyclobutane dimers.
Caption: Mechanistic pathways for [2+2] photocycloaddition.
Experimental Design and Setup
A successful photochemical experiment relies on careful control of reaction parameters. The following sections outline the necessary materials, equipment, and a detailed protocol.
Materials and Equipment
| Category | Item | Specifications & Rationale |
| Reactant | (E)-4-(1-Naphthylvinyl)pyridine | High purity is crucial to avoid side reactions. Synthesis via a Horner-Wadsworth-Emmons reaction is recommended for high stereoselectivity.[2][3] |
| Solvents | Acetonitrile, Dichloromethane, Methanol | Spectroscopic grade, degassed. Solvent choice can influence reaction efficiency and stereoselectivity. Acetonitrile is a common polar aprotic solvent for these reactions. |
| Acid (optional) | Hydrochloric acid (HCl) | For studying the effect of cation-π interactions on stereoselectivity.[4] |
| Photosensitizer (optional) | Thioxanthone, Benzophenone, or Iridium/Ruthenium complexes | Selection depends on the desired excitation wavelength and the triplet energy of the alkene.[5][6] |
| Photoreactor | Quartz or Pyrex reaction vessel | Quartz is transparent to a broader range of UV light, while Pyrex is suitable for reactions using visible light or longer wavelength UV, as it filters out short-wavelength UV. |
| Light Source | High-pressure mercury lamp, UV LEDs, or compact fluorescent light bulb | The choice depends on the desired wavelength. LEDs offer better control over the emission wavelength.[5][7][8] A cooling system is essential to maintain a constant reaction temperature. |
| Degassing Equipment | Schlenk line, nitrogen/argon gas, freeze-pump-thaw apparatus | Oxygen is a triplet quencher and must be removed from the reaction mixture to ensure efficient triplet-sensitized reactions. |
| Analytical Instruments | NMR Spectrometer, UV-Vis Spectrophotometer, HPLC, GC-MS, or LC-MS | For reaction monitoring and product characterization. |
| Purification | Column chromatography supplies (silica gel, solvents), recrystallization glassware | For isolation of the desired cyclobutane dimer(s). |
Detailed Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
In a quartz or Pyrex reaction tube, dissolve a known concentration of (E)-4-(1-Naphthylvinyl)pyridine in the chosen solvent (e.g., 0.01 M in acetonitrile).
-
If using a photosensitizer, add it to the solution (typically 1-10 mol%).
-
For reactions under acidic conditions, add the appropriate amount of HCl.[4]
-
Seal the reaction tube with a rubber septum.
Step 2: Degassing the Solution
-
Degas the solution for at least 30 minutes by bubbling a gentle stream of nitrogen or argon through it using a long needle.[8]
-
For more rigorous degassing, perform three freeze-pump-thaw cycles.
Sources
- 1. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Note & Protocol: Synthesis of Photoresponsive Metal-Organic Frameworks Using 4-(1-Naphthylvinyl)pyridine for Advanced Drug Delivery Platforms
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, particularly for biomedical applications, due to their exceptional porosity, tunable structures, and high drug loading capacities.[1] This guide provides a comprehensive protocol for the synthesis and characterization of a novel MOF utilizing 4-(1-Naphthylvinyl)pyridine (NVP) as a key organic strut. The incorporation of the NVP ligand is deliberate; its unique vinyl-naphthyl moiety introduces potential for photoresponsiveness and serves as a fluorescent tag for sensing and imaging, making the resulting framework a promising candidate for stimuli-responsive drug delivery and theranostics.[2][3] We will detail a robust solvothermal synthesis method, outline critical characterization techniques, and discuss the scientific rationale underpinning the experimental design, aimed at researchers, chemists, and drug development professionals.
Introduction: The Rationale for NVP in MOF Synthesis
The rational design of MOFs through the principles of crystal engineering allows for the precise assembly of materials with tailored properties.[4] The choice of organic linker is paramount in defining the framework's topology, pore environment, and ultimate function. While simple carboxylates or pyridyl ligands are common, employing more complex, functional ligands like this compound opens new avenues for creating "smart" materials.
Why this compound?
-
Structural Rigidity and Extension: NVP acts as a rigid pillar, connecting metal nodes to form a stable, porous network. Its length and geometry influence the resulting pore size and overall framework topology.
-
Inherent Photoluminescence: The naphthyl group is a well-known fluorophore. Its incorporation into the MOF backbone can bestow intrinsic fluorescent properties upon the material, which is highly desirable for tracking drug delivery, cellular uptake, and sensing applications without the need for external labels.[5][6]
-
Photoactive Vinyl Group: The vinyl moiety is susceptible to photochemical reactions, such as [2+2] cycloaddition.[7] This functionality offers the potential for post-synthetic modification or creating stimuli-responsive frameworks where structural changes, and consequently drug release, could be triggered by light.
-
Modulated Hydrophobicity: The aromatic nature of the naphthyl group can tune the hydrophobicity of the MOF's pores, which can be advantageous for encapsulating poorly water-soluble drug molecules.[8]
This application note will focus on the synthesis of a zinc-based MOF, herein designated Zn-NVP-MOF . Zinc is chosen for its biocompatibility and versatile coordination chemistry, making it a suitable metal node for materials intended for drug delivery applications.[9] We will employ a mixed-ligand strategy, combining NVP with a dicarboxylic acid linker to promote the formation of a robust and porous three-dimensional structure.
Experimental Protocol: Solvothermal Synthesis of Zn-NVP-MOF
The solvothermal method is a widely used technique for synthesizing crystalline MOFs. It involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point, allowing pressure to build up, which facilitates the crystallization process.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Metal Source | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | Provides the Zn(II) metal nodes. |
| Ligand 1 | This compound (NVP) | Primary structural and functionalizing ligand.[2] |
| Ligand 2 (Co-ligand) | Terephthalic acid (H₂BDC) | Secondary linker to ensure 3D framework formation.[8] |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling point solvent for solvothermal synthesis.[10] |
| Activation Solvents | Methanol, Chloroform | Used for solvent exchange to remove residual DMF. |
| Reaction Vessel | 20 mL Scintillation Vials / Teflon-lined Autoclave | Sealed vessel for solvothermal reaction. |
| Oven | Programmable Isothermal Oven | Precise temperature control for crystallization. |
| Filtration | Buchner Funnel, Filter Paper | To collect the synthesized MOF crystals. |
| Activation | Schlenk Line / Vacuum Oven | To remove solvent molecules and activate the MOF pores. |
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation:
-
In a 20 mL glass scintillation vial, combine 0.1 mmol of Zinc nitrate hexahydrate, 0.05 mmol of this compound, and 0.05 mmol of terephthalic acid.
-
Causality: A 2:1:1 molar ratio of metal to the two ligands is a common starting point for mixed-ligand MOF synthesis. This stoichiometry often yields stable, neutral frameworks.
-
-
Dissolution:
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Sonicate the mixture for 15 minutes or until all solids are fully dissolved, resulting in a clear solution.
-
Causality: Complete dissolution of reactants is critical for the growth of high-quality, single-phase crystals rather than an amorphous precipitate.[11]
-
-
Solvothermal Reaction:
-
Securely cap the vial. For higher temperatures or larger scales, a Teflon-lined stainless steel autoclave is recommended.
-
Place the sealed vessel into a programmable oven.
-
Heat the oven to 110 °C over 2 hours and hold at this temperature for 48 hours .
-
Causality: The slow heating ramp allows for controlled nucleation, while the extended period at high temperature and pressure facilitates crystal growth. This process provides the necessary energy to overcome the kinetic barriers of framework assembly.
-
-
Cooling and Crystal Collection:
-
Turn off the oven and allow it to cool naturally to room temperature. A slow cooling rate (e.g., 5 °C/hour) can improve crystal quality.
-
Collect the resulting crystalline product by vacuum filtration.
-
Causality: Slow cooling prevents rapid precipitation and the formation of defects in the crystal lattice.
-
-
Washing and Solvent Exchange:
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Submerge the crystals in methanol for 24 hours, replacing the methanol at least three times during this period.
-
Causality: The initial DMF wash is crucial for purity. The subsequent solvent exchange with a more volatile solvent like methanol is a critical step. It displaces the high-boiling DMF from the MOF pores, which is difficult to remove by heating alone.
-
-
Activation:
-
Decant the methanol and dry the crystals under a gentle stream of nitrogen.
-
Transfer the MOF to a vacuum oven or Schlenk line. Heat the sample to 150 °C under dynamic vacuum for 12 hours.
-
Causality: This activation step is essential to evacuate the solvent molecules from the pores, making the internal surface area accessible for gas adsorption or drug loading.[8] The final product should be a fine, crystalline powder.
-
Characterization of the Synthesized MOF
Thorough characterization is required to confirm the successful synthesis, structure, and purity of the Zn-NVP-MOF.[12][13]
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample. | A unique diffraction pattern with sharp peaks, confirming a crystalline structure. The pattern should match the simulated pattern from single-crystal data if available.[13] |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise atomic arrangement, connectivity, and pore structure. | Provides definitive proof of the framework structure, bond lengths, and angles. Essential for understanding structure-property relationships.[13] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and quantify solvent content. | A weight loss step below ~150°C corresponding to guest solvent removal, followed by a plateau indicating thermal stability until framework decomposition at higher temperatures (>300°C).[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of NVP and terephthalate ligands to the Zn(II) centers. | A shift in the C=N stretching frequency of the pyridine ring and changes in the carboxylate peaks of H₂BDC compared to the free ligands, indicating coordination to the metal.[12] |
| Photoluminescence (PL) Spectroscopy | To investigate the intrinsic fluorescent properties of the MOF. | An emission spectrum characteristic of the naphthyl moiety, potentially modulated by its incorporation into the rigid framework. This confirms the functionality imparted by the NVP ligand.[3] |
Workflow and Design Logic Diagrams
The overall process from precursor selection to a fully characterized, functional MOF is summarized below.
Caption: Workflow for the solvothermal synthesis and characterization of Zn-NVP-MOF.
Caption: Design logic illustrating the assembly of the MOF from its core components.
Applications in Drug Development
The successful synthesis of Zn-NVP-MOF provides a versatile platform for drug delivery applications.[1][14]
-
High Drug Loading: The inherent porosity allows for the encapsulation of significant quantities of therapeutic agents, potentially improving the efficacy of treatments.[15]
-
Controlled Release: Drug release can be modulated by diffusion from the pores. Furthermore, the photoactive nature of the NVP ligand could be explored for light-triggered release mechanisms, offering precise spatial and temporal control over drug administration.
-
Bioimaging: The intrinsic fluorescence of the MOF can be used to monitor its biodistribution and cellular uptake, providing valuable pharmacokinetic data.
-
Combination Therapy: The pores could be loaded with a small molecule drug, while the framework itself (or a post-synthetically attached molecule) could have therapeutic activity, enabling synergistic treatments.[9]
Conclusion
This guide outlines a detailed and scientifically grounded protocol for the synthesis of a novel, photoresponsive metal-organic framework using this compound. By explaining the causality behind each step, from precursor choice to final activation, we provide researchers with a strong foundation for developing advanced MOF-based platforms. The resulting Zn-NVP-MOF, with its combination of porosity, biocompatibility, and photophysical properties, holds considerable promise for innovating in the fields of targeted drug delivery and advanced therapeutic systems.
References
-
Ghorbani-Vaghei, R., & Shams, E. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces. Available at: [Link]
-
Al-Ghamdi, H. A., Al-Otaibi, J. S., & Al-Omair, M. A. (2023). Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, S., et al. (2024). Biomedical Applications of Metal–Organic Frameworks Revisited. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Bobbitt, N. S., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics. Available at: [Link]
-
Kumar, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. Available at: [Link]
-
Olofindotun, O. F., et al. (2021). Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. New Journal of Chemistry. Available at: [Link]
-
Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. Available at: [Link]
-
Ji, C., et al. (2011). Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands. CrystEngComm. Available at: [Link]
-
Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate. Available at: [Link]
-
IntechOpen. (2023). Synthesis of metal-organic frameworks with interest in analytical chemistry. Available at: [Link]
-
Marczenko, K. M., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. Available at: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Available at: [Link]
-
Lin, R. B., et al. (2016). Photoluminescent Metal–Organic Frameworks for Gas Sensing. Advanced Science. Available at: [Link]
-
IntechOpen. (2023). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. Available at: [Link]
-
Semantic Scholar. (2018). Crystal engineering of a microporous, catalytically active fcu topology MOF using a custom-designed metalloporphyrin linker. Available at: [Link]
-
Lin, R. B., et al. (2016). Photoluminescent Metal-Organic Frameworks for Gas Sensing. PubMed. Available at: [Link]
-
Allendorf, M. D., et al. (2015). Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. CrystEngComm. Available at: [Link]
-
Al-Humaidi, A. S., et al. (2024). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon. Available at: [Link]
-
Cui, Y., et al. (2012). Photoluminescent metal–organic frameworks and their application for sensing biomolecules. Journal of Materials Chemistry A. Available at: [Link]
-
Marczenko, K. M., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. ChemRxiv. Available at: [Link]
-
Ghasempour, H., et al. (2022). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances. Available at: [Link]
Sources
- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photoluminescent Metal–Organic Frameworks for Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photoluminescent Metal-Organic Frameworks for Gas Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoluminescent metal–organic frameworks and their application for sensing biomolecules - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the X-ray Crystallography of 4-(1-Naphthylvinyl)pyridine Derivatives
Abstract: This comprehensive guide provides a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(1-Naphthylvinyl)pyridine (4-1-NVP) and its derivatives. These compounds are of significant interest in materials science and drug development due to their photoresponsive properties and potential as therapeutic agents. This document outlines a robust methodology, from the strategic synthesis using the Horner-Wadsworth-Emmons reaction to advanced crystallographic techniques, ensuring the acquisition of high-quality structural data. The protocols are designed for researchers, scientists, and drug development professionals, offering both practical steps and the underlying scientific rationale to empower users to successfully determine and analyze the crystal structures of these valuable compounds.
Introduction: The Significance of this compound Derivatives
This compound (4-1-NVP) and its derivatives are a class of organic compounds characterized by a pyridine ring linked to a naphthalene moiety via a vinyl bridge. Their unique photophysical properties, such as photoisomerization and [2+2] cycloaddition in the solid state, make them promising candidates for the development of photoresponsive materials, including molecular switches and sensors.[1][2] In the realm of medicinal chemistry, the pyridine and naphthalene scaffolds are prevalent in numerous pharmacologically active molecules, suggesting the potential of 4-1-NVP derivatives as novel therapeutic agents.
The precise three-dimensional arrangement of atoms within a molecule, elucidated through X-ray crystallography, is fundamental to understanding its chemical and physical properties.[3][4][5][6] For 4-1-NVP derivatives, the crystal packing and intermolecular interactions, such as CH···π interactions, govern their solid-state photoreactivity.[1][2] Furthermore, detailed structural information is invaluable in drug development for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide provides a comprehensive protocol to obtain high-quality single crystals of 4-1-NVP derivatives and to determine their crystal structures using X-ray diffraction.
Synthesis of (E)-4-(1-Naphthylvinyl)pyridine Derivatives
For the synthesis of (E)-4-(1-Naphthylvinyl)pyridine, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended over the Wittig olefination.[1][2][7] The HWE reaction offers superior (E)-stereoselectivity and a more straightforward purification process, as the dialkylphosphate byproduct is easily removed by aqueous extraction.[8][9][10] In contrast, the Wittig reaction often yields a mixture of (E) and (Z) isomers and produces triphenylphosphine oxide, which is challenging to separate from the product.[1][2]
Horner-Wadsworth-Emmons Reaction Protocol
This protocol describes the synthesis of (E)-4-(1-Naphthylvinyl)pyridine.
Materials:
-
Diethyl 1-naphthylmethylphosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
4-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 1-naphthylmethylphosphonate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the cooled solution. The formation of the phosphonate carbanion is often indicated by a color change.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of 4-pyridinecarboxaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate in vacuo to obtain the crude product.
-
Wash the crude product with hexane to afford the solid (E)-4-(1-Naphthylvinyl)pyridine.[1]
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Caption: Horner-Wadsworth-Emmons reaction workflow for (E)-4-1-NVP synthesis.
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several techniques can be employed, and the optimal conditions (solvent, temperature, etc.) must be determined empirically for each derivative.
General Considerations for Crystallization
-
Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will not crystallize, and if it is too insoluble, it will precipitate as an amorphous powder or microcrystals. A solubility screen with a range of solvents is highly recommended.
-
Environment: Crystallization setups should be left in a vibration-free environment. Temperature fluctuations should also be minimized.
Recommended Crystallization Techniques
This is often the simplest and most successful method.[11]
Protocol:
-
Prepare a nearly saturated solution of the 4-1-NVP derivative in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a solvent mixture).[11]
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[11]
-
Place the vial in a quiet, undisturbed location and monitor for crystal growth over several days to weeks.[12]
This technique is particularly useful when only small amounts of the compound are available.[13][14][15] It involves the slow diffusion of a vapor from a "precipitant" or "anti-solvent" (in which the compound is insoluble) into a solution of the compound.[16][17][18]
Protocol (Vial-in-Vial Setup):
-
Dissolve the 4-1-NVP derivative in a small volume of a "good" solvent (e.g., dichloromethane, THF) in a small, open vial.
-
Place this small vial inside a larger vial or beaker containing a layer of a "poor" or "anti-solvent" (e.g., hexane, pentane, diethyl ether).[13][18] The anti-solvent should be more volatile than the good solvent.[14]
-
Seal the larger container and leave it undisturbed.
-
The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[13][18]
In this method, a layer of anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface between the two solvents.[12][13][15]
Protocol:
-
Dissolve the 4-1-NVP derivative in a small amount of a dense "good" solvent in a narrow tube (e.g., an NMR tube).
-
Carefully and slowly layer a less dense, miscible "anti-solvent" on top of the solution, taking care not to mix the two layers. A syringe is useful for this purpose.[15]
-
Seal the tube and allow it to stand undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
Diagram of Crystallization Techniques:
Caption: Common techniques for growing single crystals.
Single-Crystal X-ray Diffraction Protocol
Once suitable single crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.[3][4][5][19][20]
Crystal Mounting and Data Collection
Protocol:
-
Under a microscope, select a single crystal of good quality (i.e., well-defined faces, no cracks or satellite growths).
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[19]
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) as the crystal is rotated.[19] The data collection strategy should aim for high completeness and redundancy.
Structure Solution and Refinement
Protocol:
-
Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods.[19] This will provide a preliminary model of the crystal structure.
-
Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares on F².[19] This iterative process minimizes the difference between the observed and calculated structure factors.
-
Refine the positions and anisotropic displacement parameters for all non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.[19]
-
-
Validation: After refinement, validate the final structure for correctness and quality.
Data Presentation and Validation
The final crystallographic data should be presented in a standard format, the Crystallographic Information File (CIF).[21][22] It is crucial to validate the CIF before publication or deposition.[23]
CIF Validation Checklist:
-
Check for syntax errors.[23]
-
Ensure numerical self-consistency of the data.[23]
-
Verify the space group assignment and check for possible higher symmetry.[23]
-
Use a tool like the IUCr's checkCIF service for comprehensive validation.[23][24]
Table 1: Key Crystallographic Data to Report
| Parameter | Description |
| Empirical Formula | The chemical formula of the compound. |
| Formula Weight | The molecular weight of the compound. |
| Temperature (K) | The temperature at which the data was collected. |
| Wavelength (Å) | The wavelength of the X-rays used. |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The space group symbol. |
| Unit Cell Dimensions (Å, °) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of formula units in the unit cell. |
| Density (calculated) (Mg/m³) | The calculated density of the crystal. |
| Absorption Coefficient (mm⁻¹) | A measure of how much the X-rays are absorbed by the crystal. |
| F(000) | The number of electrons in the unit cell. |
| Crystal Size (mm³) | The approximate dimensions of the crystal used for data collection. |
| θ range for data collection (°) | The range of diffraction angles over which data was collected. |
| Index Ranges | The ranges of the Miller indices (h, k, l) for the collected reflections. |
| Reflections collected / unique | The total number of reflections collected and the number of unique reflections after averaging. |
| Completeness to θ = x° (%) | The percentage of unique reflections measured up to a certain diffraction angle. |
| Refinement method | The method used for refinement (e.g., Full-matrix least-squares on F²). |
| Data / restraints / parameters | The number of reflections, restraints, and parameters used in the refinement. |
| Goodness-of-fit on F² | A statistical measure of the quality of the refinement. |
| Final R indices [I>2σ(I)] | The R-factors (R1, wR2) for the observed data. |
| R indices (all data) | The R-factors (R1, wR2) for all data. |
| Largest diff. peak and hole (e. Å⁻³) | The highest and lowest values in the final difference Fourier map. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful synthesis, crystallization, and X-ray crystallographic analysis of this compound and its derivatives. By employing the Horner-Wadsworth-Emmons reaction, researchers can achieve high stereoselectivity and purity in their synthesized compounds. The outlined crystallization techniques—slow evaporation, vapor diffusion, and solvent layering—offer a range of options to obtain high-quality single crystals suitable for diffraction studies. The step-by-step guide to single-crystal X-ray diffraction, from data collection to structure refinement and validation, ensures the generation of accurate and reliable structural data. Adherence to these protocols will empower researchers in materials science and drug development to elucidate the intricate three-dimensional structures of these important molecules, thereby facilitating a deeper understanding of their properties and accelerating the design of novel materials and therapeutics.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry, 102(10), 794-801. [Link]
-
University of Washington Department of Chemistry. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
- David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
University of Florida. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
University of California, Berkeley. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Northwestern University. (n.d.). Crystallization Guide. Retrieved from [Link]
-
Moffat, J. G. D., et al. (2024). ResearchGate. [Link]
-
Moffat, J. G. D., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Moffat, J. G. D., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 268-274. [Link]
-
David, W. I. F. (2025). Solving molecular organic crystal structures from powders. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B81, 1-2. [Link]
-
David, W. I. F. (2025). Solving molecular organic crystal structures from powders. IUCr Journals. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]
-
Day, G. M., et al. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2440-2459. [Link]
-
Merkys, A., et al. (2020). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 53(4), 1085-1095. [Link]
-
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Moffat, J. G. D., et al. (2024). Supporting Information for A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)
-
University of Oldenburg. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]
-
Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1305, 137753. [Link]
-
Carleton University. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Wang, Y., et al. (2023). Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules, 28(1), 9. [Link]
-
El-Husseiny, A. F., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(19), 6296. [Link]
-
Clot, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13385-13401. [Link]
-
National Center for Biotechnology Information. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Perlovich, G. L., & Volkova, T. V. (2018). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Advances, 8(39), 21975-21986. [Link]
-
Jurca, T., et al. (2020). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 25(24), 5912. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. rigaku.com [rigaku.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. unifr.ch [unifr.ch]
- 15. depts.washington.edu [depts.washington.edu]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 18. iucr.org [iucr.org]
- 19. benchchem.com [benchchem.com]
- 20. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. iucr.org [iucr.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cryst.chem.uu.nl [cryst.chem.uu.nl]
Polymerization of 4-(1-Naphthylvinyl)pyridine: A Gateway to Novel Functional Materials
Application Note & Protocols
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential polymerization of 4-(1-Naphthylvinyl)pyridine (4-NVP), a promising monomer for the development of novel materials with unique optical, thermal, and chemical properties. While the polymerization of the related monomer, 4-vinylpyridine (4-VP), is well-established, the introduction of the bulky, chromophoric naphthyl group in 4-NVP presents both opportunities and challenges. This document offers a detailed protocol for the synthesis of the 4-NVP monomer and explores potential avenues for its polymerization via anionic, free-radical, and cationic methods. By drawing analogies from the extensive literature on 4-VP and other sterically hindered monomers, we provide exploratory protocols designed to serve as a starting point for researchers in materials science, polymer chemistry, and drug development. The potential properties and applications of poly(this compound) (P4NVP) are also discussed, highlighting its potential in areas such as advanced coatings, optical devices, and as a scaffold for functional polymers.
Introduction: The Promise of this compound
Poly(4-vinylpyridine) (P4VP) is a well-known polymer with a wide range of applications stemming from the versatile chemistry of the pyridine ring. These applications include drug delivery systems, functional coatings, and ion-exchange resins.[1] The incorporation of a naphthyl group into the vinylpyridine structure to create this compound (4-NVP) is anticipated to impart novel properties to the resulting polymer, P4NVP. The bulky and aromatic nature of the naphthyl moiety can be expected to influence the polymer's solubility, thermal stability, and chain morphology. Furthermore, the inherent fluorescence of the naphthalene unit opens up possibilities for creating materials with interesting photophysical properties.
This guide is structured to provide both foundational knowledge and practical, albeit exploratory, protocols for the synthesis and polymerization of 4-NVP. We begin with a reliable method for the synthesis of the monomer, followed by a discussion of potential polymerization pathways. Each polymerization section will first review the established principles for the analogous polymerization of 4-VP and then present a detailed, step-by-step protocol for 4-NVP.
Synthesis of this compound (4-NVP) Monomer
The synthesis of the (E)-isomer of this compound can be effectively achieved via the Horner-Wadsworth-Emmons reaction, which offers high stereoselectivity and yields.[2] This method is generally preferred over the Wittig olefination due to easier purification of the final product.[2]
Horner-Wadsworth-Emmons Synthesis Workflow
Caption: Horner-Wadsworth-Emmons synthesis of (E)-4-(1-Naphthylvinyl)pyridine.
Detailed Protocol for 4-NVP Monomer Synthesis
Materials:
-
Diethyl 1-naphthylmethylphosphonate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Pyridine-4-carboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Methanol
Procedure:
-
Dissolve diethyl 1-naphthylmethylphosphonate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add n-butyllithium dropwise to the solution. The solution will typically change color, indicating the formation of the ylide.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add pyridine-4-carboxaldehyde dropwise to the reaction mixture and allow it to stir overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from methanol to yield the pure (E)-4-(1-Naphthylvinyl)pyridine.[2]
Characterization: The structure and purity of the synthesized 4-NVP should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization Methodologies for this compound
The polymerization of 4-NVP has not been extensively reported. However, based on the well-documented polymerization of 4-VP, several methods can be proposed. The bulky naphthyl group is expected to introduce significant steric hindrance, which may affect the polymerization kinetics and the achievable molecular weights.
Anionic Polymerization
Anionic polymerization of 4-VP is known to produce polymers with well-defined structures and narrow molecular weight distributions, provided that stringent reaction conditions are maintained to exclude impurities.[3] The polymerization is typically initiated by strong nucleophiles like organolithium compounds.[3]
Rationale for 4-NVP: The electron-withdrawing nature of the pyridine ring should still allow for anionic polymerization of 4-NVP. However, the steric bulk of the naphthyl group may hinder the approach of the monomer to the propagating carbanionic chain end. This could lead to a slower polymerization rate compared to 4-VP and may necessitate higher reaction temperatures or longer reaction times.
Sources
The Versatile Role of Poly(vinyl pyridine) Derivatives in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Polymer Advantage in Catalysis and Purification
In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and high-throughput methodologies is paramount. A significant advancement in this direction has been the strategic use of polymer-supported reagents, catalysts, and scavengers. Among these, poly(vinyl pyridine) (PVP) and its derivatives have emerged as a remarkably versatile and robust platform.[1] The inherent properties of the pyridine moiety—its basicity, nucleophilicity, and ability to coordinate with metals—are harnessed and amplified when incorporated into a polymeric backbone. This guide provides an in-depth exploration of the practical applications of poly(vinyl pyridine) derivatives in organic synthesis, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
The primary advantage of employing polymer-supported reagents lies in the simplified purification of the final products.[2] Traditional solution-phase synthesis often necessitates laborious work-up procedures, such as liquid-liquid extraction and column chromatography, to remove excess reagents and byproducts. By immobilizing the reactive species on an insoluble polymer support, these purification steps are often reduced to simple filtration. This not only accelerates the synthetic workflow but also opens avenues for automation and parallel synthesis.[2]
Cross-linked poly(4-vinylpyridine) (P4VP) is a commercially available and widely utilized polymer support due to its facile functionalization, high accessibility of functional groups, non-hygroscopic nature, and excellent swelling properties in many organic solvents.[1] This guide will delve into the diverse applications of P4VP and its derivatives as catalysts, stoichiometric reagents, and scavengers, providing practical, field-proven protocols for their effective implementation.
I. Poly(vinyl pyridine) Derivatives as Catalysts
The basic nitrogen atom of the pyridine ring in PVP allows it to function as a heterogeneous base catalyst in a variety of organic transformations. Furthermore, the polymer backbone can be functionalized to create more specialized catalytic systems, such as polymer-supported acids.
A. Basic Catalysis: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, typically requires a basic catalyst.[3] Poly(4-vinylpyridine) serves as an effective and recyclable heterogeneous catalyst for this transformation, promoting the reaction between an active methylene compound and a carbonyl group. The use of a polymeric catalyst simplifies product isolation and allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry.
Protocol 1: Knoevenagel Condensation of Benzaldehyde and Malononitrile using Poly(4-vinylpyridine)
Materials:
-
Poly(4-vinylpyridine) (P4VP), cross-linked with 2% divinylbenzene
-
Benzaldehyde
-
Malononitrile
-
Ethanol (or water as a greener solvent alternative[4])
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and poly(4-vinylpyridine) (0.1 g, ~10 mol% based on pyridine units).
-
Add 10 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), filter the reaction mixture to separate the solid P4VP catalyst.
-
Wash the recovered catalyst with ethanol (3 x 10 mL) and dry it under vacuum for reuse in subsequent reactions.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product can be recrystallized from ethanol to afford pure 2-benzylidenemalononitrile.
Causality Behind Experimental Choices:
-
Catalyst Loading: A catalytic amount of P4VP is sufficient to promote the reaction. The optimal loading may vary depending on the specific substrates and should be determined empirically.
-
Solvent: Ethanol is a common solvent for this reaction. However, water can be a more environmentally friendly alternative, and in some cases, can lead to higher yields.[4]
-
Work-up: The simple filtration step to remove the catalyst is a key advantage of this protocol, significantly reducing purification time and effort compared to homogeneous catalysts.
B. Supported Acid Catalysis: Synthesis of Bis(3-indolyl)methanes
Poly(4-vinylpyridine) can be readily functionalized to create solid acid catalysts. For example, treatment of P4VP with sulfuric acid yields poly(4-vinylpyridinium)hydrogen sulfate, a highly efficient and reusable catalyst for various acid-catalyzed reactions, including the synthesis of bis(3-indolyl)methanes.[1][5] These compounds are of significant interest due to their diverse biological activities.[1]
Protocol 2: Synthesis of Bis(3-indolyl)methanes using Poly(4-vinylpyridinium)hydrogen Sulfate
Materials:
-
Poly(4-vinylpyridinium)hydrogen sulfate (P(4-VPH)HSO₄)
-
Indole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Mortar and pestle
-
Ethanol
Procedure:
-
In a mortar, combine indole (2 mmol, 234 mg) and the aromatic aldehyde (1 mmol).
-
Add poly(4-vinylpyridinium)hydrogen sulfate (15 mg).[1]
-
Grind the mixture with a pestle at room temperature. The reaction progress can be monitored by TLC.[1]
-
After completion of the reaction (typically 10-20 minutes), add 5 mL of water and stir for an additional 5 minutes.[1]
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure bis(3-indolyl)methane.
-
The catalyst can be recovered from the aqueous filtrate, washed with diethyl ether, and reused.
Plausible Reaction Mechanism: The catalytic cycle involves the protonation of the aldehyde by the solid acid catalyst, which increases its electrophilicity. This is followed by electrophilic substitution of two indole molecules.
Caption: Proposed mechanism for the P4VP-H⁺ catalyzed synthesis of bis(3-indolyl)methanes.
II. Poly(vinyl pyridine)-Supported Reagents
Beyond catalysis, PVP can be used as a support for stoichiometric reagents, offering the same advantages of easy handling and purification. This approach is particularly valuable for reactive or hazardous reagents.
A. Poly(vinylpyridinium hydrobromide perbromide) for Bromination Reactions
Bromine is a hazardous and corrosive reagent. By immobilizing it on a polymer support, its handling is made significantly safer. Poly(vinylpyridinium hydrobromide perbromide) is a stable, bright orange resin that serves as an efficient reagent for the bromination of alkenes and ketones.[1]
Protocol 3: Preparation and Use of Poly(vinylpyridinium hydrobromide perbromide) for the Bromination of Propiophenone
Part 1: Preparation of the Reagent Materials:
-
Cross-linked poly(4-vinylpyridine)
-
Dioxane
-
48% Hydrobromic acid
-
Bromine
-
Acetic acid
-
Dichloromethane
Procedure:
-
Swell cross-linked poly(4-vinylpyridine) (1.5 g) in dioxane (25 mL) in a round-bottom flask with stirring for 1 hour.
-
Add 2.5 mL of 48% hydrobromic acid and continue stirring.
-
Cool the mixture in an ice-water bath and slowly add 2 mL of bromine.
-
Stir the mixture for an additional 4 hours.
-
Filter the resulting bright orange resin and wash it repeatedly with acetic acid and then dichloromethane.
-
Dry the resin under reduced pressure.
Part 2: Bromination of Propiophenone Materials:
-
Poly(vinylpyridinium hydrobromide perbromide) (PVPHP)
-
Propiophenone
-
Methanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve propiophenone (1.4 g) in 30 mL of methanol.
-
Add PVPHP (5.7 g, containing approximately 2.5 meq of functional group per gram).
-
Stir the mixture and heat to reflux. The reaction is complete when the bright orange color of the resin fades (approximately 40 minutes).[1]
-
Filter the reaction mixture to remove the spent polymer.
-
Wash the polymer with three portions of dichloromethane.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude α-bromopropiophenone. The product can be further purified by distillation or chromatography if necessary.
Regeneration of the Polymeric Reagent: The spent polymeric reagent can be fully regenerated by repeating the procedure described in Part 1.[1]
B. Poly(vinylpyridinium dichromate) for Alcohol Oxidation
Chromium(VI)-based oxidizing agents are powerful but also toxic and carcinogenic. Supporting these reagents on a polymer backbone can mitigate some of the handling hazards and simplify the removal of chromium residues from the product. Poly(vinylpyridinium dichromate) is an effective reagent for the oxidation of alcohols to aldehydes and ketones.[5][6]
Protocol 4: Oxidation of Benzyl Alcohol using Poly(vinylpyridinium dichromate)
Materials:
-
Poly(4-vinylpyridine)
-
Chromium trioxide (CrO₃)
-
Benzyl alcohol
-
Dichloromethane
-
Celite or molecular sieves
Procedure (General Guidance):
-
Preparation of the Reagent: Poly[N-(4-pyridinium dichromate)-p-styrene sulphonamide] can be prepared from the corresponding poly[N-(4-pyridyl)-p-styrene sulphonamide] and CrO₃ in a minimal amount of water.[5] A similar procedure can be adapted for P4VP.
-
Oxidation Reaction: To a stirred suspension of poly(vinylpyridinium dichromate) (a molar excess, typically 2.5 equivalents) and molecular sieves in dichloromethane, add benzyl alcohol (1 equivalent) at room temperature.[7]
-
Stir the reaction mixture overnight. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the spent chromium-polymer species.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and washings, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde.
III. Poly(vinyl pyridine) Derivatives as Scavengers in Parallel Synthesis
In combinatorial and parallel synthesis, where a large number of compounds are prepared simultaneously, efficient purification is crucial.[8] Scavenger resins are solid-supported reagents used to remove excess reactants or byproducts from a reaction mixture by selectively reacting with them.[2] Poly(4-vinylpyridine), being a basic polymer, is an excellent scavenger for acidic reagents and byproducts.
A. Scavenging Excess Acid Chlorides
In acylation reactions, it is common to use an excess of the acylating agent, such as an acid chloride, to drive the reaction to completion. The unreacted acid chloride can then be removed using a scavenger resin like P4VP.
Protocol 5: Scavenging Excess Benzoyl Chloride after an Amide Coupling Reaction
Materials:
-
Reaction mixture containing the desired amide product and excess benzoyl chloride
-
Poly(4-vinylpyridine) (scavenger resin)
-
Dichloromethane (or other suitable solvent)
-
Filtration apparatus
Procedure:
-
Upon completion of the amide coupling reaction, add poly(4-vinylpyridine) (typically 2-3 equivalents relative to the excess benzoyl chloride) to the reaction mixture.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the scavenger resin, which has now sequestered the excess benzoyl chloride.
-
Wash the resin with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified amide product.
Workflow for Parallel Synthesis using P4VP Scavenger:
Caption: A streamlined workflow for parallel amide synthesis utilizing P4VP as a scavenger.
IV. Quaternized Poly(vinyl pyridine) Derivatives
The quaternization of the pyridine nitrogen in PVP introduces a permanent positive charge, creating a polycationic polymer with distinct properties and applications, such as in the synthesis of anion exchange resins.[9][10]
A. Synthesis of Quaternized Poly(4-vinylpyridine)
Quaternized P4VP can be synthesized by reacting the polymer with an alkyl halide. The degree of quaternization can be controlled by the stoichiometry of the reactants.[11]
Protocol 6: Synthesis of Poly[N-isopentyl(4-vinylpyridinium)] Bromide
Materials:
-
Poly(4-vinylpyridine)
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
N,N-Dimethylformamide (DMF)
Procedure (General Guidance based on related syntheses[11]):
-
Dissolve poly(4-vinylpyridine) in DMF in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of isopentyl bromide to the solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the quaternization can be monitored by techniques such as IR spectroscopy (observing the shift of the C=N stretching vibration).
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the quaternized polymer by adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Data Summary
Table 1: Representative Applications of Poly(vinyl pyridine) Derivatives in Organic Synthesis
| Application | Poly(vinyl pyridine) Derivative | Reaction Type | Key Advantages |
| Catalyst | Poly(4-vinylpyridine) | Knoevenagel Condensation | Heterogeneous, recyclable, mild conditions |
| Poly(4-vinylpyridinium)hydrogen sulfate | Bis(indolyl)methane Synthesis | High efficiency, short reaction times, solvent-free option | |
| Supported Reagent | Poly(vinylpyridinium hydrobromide perbromide) | Bromination of Alkenes and Ketones | Safe handling of bromine, high yields, regenerable |
| Poly(vinylpyridinium dichromate) | Oxidation of Alcohols | Simplified work-up, reduced chromium contamination | |
| Scavenger | Poly(4-vinylpyridine) | Purification of Amide Libraries | Removal of excess acid chlorides, enables parallel synthesis |
| Functional Material | Quaternized Poly(4-vinylpyridine) | Anion Exchange Resins | Tunable properties based on alkyl chain length |
Conclusion and Future Outlook
Poly(vinyl pyridine) and its derivatives represent a powerful and versatile tool in the arsenal of the modern organic chemist. Their application as catalysts, supported reagents, and scavengers offers significant advantages in terms of reaction efficiency, ease of purification, and potential for automation. The ability to fine-tune the properties of these polymers through functionalization and quaternization opens up a vast design space for the development of novel reagents and catalytic systems tailored to specific synthetic challenges. As the demand for more sustainable and efficient chemical processes continues to grow, the importance of polymer-supported methodologies, with poly(vinyl pyridine) at the forefront, is set to increase even further.
References
-
Jasco, A. et al. (2013). An Eco-Friendly Improved Protocol for the Synthesis of Bis(3-indolyl)methanes Using Poly(4-vinylpyridinium)hydrogen Sulfate as Efficient, Heterogeneous, and Recyclable Solid Acid Catalyst. National Institutes of Health. Available at: [Link]
- Fréchet, J. M. J., Farrall, M. J., & Nuyens, L. J. (1977). Polymeric Reagents.II. Synthesis and Applications of Crosslinked Poly(vinylpyridinium Hydrobromide Perbromide) Resins. Journal of Macromolecular Science: Part A - Chemistry, 11(3), 507-514.
- Kolahdoozan, M., Kalbasi, R. J., & Shahzeidi, Z. S. (2011). Synthesis and characterization of P4VP/SBA-15 composite by in situ polymerization.
- Borah, K. J., Dutta, P., & Borah, R. (2011). Synthesis, Characterization and Application of Poly(4-vinylpyridine)- Supported Brønsted Acid as Reusable Catalyst for Acetylation Reaction. Bulletin of The Korean Chemical Society, 32(1), 225-228.
- Zolfigol, M. A. et al. (2005). Cross-linked poly-(4-vinylpyridine–styrene)–bromine complexes as stereoselective brominating agents. Journal of the Chemical Society, Perkin Transactions 1.
-
Kolahdoozan, M. et al. (2011). Effects of various solvents on Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Borah, K. J., Dutta, P., & Borah, R. (2011). Synthesis, Characterization and Application of Poly(4-vinylpyridine)- Supported Brønsted Acid as Reusable Catalyst for Acetylation Reaction. DSpace. Available at: [Link]
- Tamami, B. & Ghasemi, S. (2005). Poly [N-(4-pyridinium dichromate)-P-styrene sulphonamide] as an efficient reagent for oxidation of alcohols.
- Wipf, P. et al. (2004). strategies in organic synthesis. University of Pittsburgh.
- Ghasemi, J. et al. (2010). Series of Poly(4-vinylpyridine) Containing Quaternary Alkyl bromides: Synthesis and Determination Percentage of Quaternization.
- Thompson, L. A. (2002). Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis. Semantic Scholar.
- Vasile, C. et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Rajitha, B. et al. (2012). Poly(4-vinylpyridinium)hydrogen sulfate: An efficient and recyclable Bronsted acid catalyst for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones.
- Reddy, B. V. S. et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- Ley, S. V. et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation.
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Smith, A. B. et al. (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. MDPI.
- Tamami, B. & Lakouraj, M. M. (2005). Investigation of the catalytic activity of poly(4-vinylpyridine) supported iodine as a new, efficient and recoverable catalyst for regioselective ring opening of epoxides. RSC Publishing.
- Hofman, A. H. et al. (2015). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry.
- Lakouraj, M. M., Tajbakhsh, M., & Mokhtary, M. (2004). Poly(vinylpyrrolidone)-bromine Complex; a Mild and Efficient Reagent for Selective Bromination of Alkenes and Oxidation of Alcohols.
- Păunescu, E. et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed.
- Ratcliffe, R. W. & Rodehorst, R. (1976). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine-hydrochloric acid. Organic Syntheses.
- Păunescu, E. et al. (2022).
- Ashenhurst, J. (2022). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
- Chowdhury, P. & Saha, B. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. Taylor & Francis Online.
- Bromination of Alkenes. (n.d.).
- Kim, J. H. et al. (2006). Synthesis of almost fully quarternized poly(4-vinylpyridine)
- Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichrom
- Sharma, V. (2018).
- González-Bautista, E. et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Otazghourg, M. et al. (2010). Synthesis of poly(4-vinyl pyridine-b-methyl methacrylate) by MAMA-SG1 initiated sequential polymerization and formation of metal loaded block copolymer inverse micelles.
- Bouras, B. B. et al. (2012). Synthesis condition effects on the anti-polyelectrolyte behaviour of poly(acrylamide-co-(4-vinylpyridine)) (AM/4VP)copolymers in aqueous media.
- Wu, Y. et al. (1993). Study on polymerization of 4-vinylpyridine by neodymium complex catalyst.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. joac.info [joac.info]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Naphthylvinyl)pyridine
Welcome to the technical support center for the synthesis of 4-(1-Naphthylvinyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve reaction yields. Our guidance is grounded in established chemical principles and validated experimental findings.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, a valuable building block in materials science and medicinal chemistry, presents several challenges that can impact the final yield and purity of the desired product. The most common synthetic routes involve olefination reactions, each with its own set of advantages and potential pitfalls. This guide will walk you through the intricacies of these methods, offering solutions to common problems and strategies for maximizing your yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which one is recommended for the highest yield?
The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5]
-
Wittig Reaction: This classic olefination method involves the reaction of an aldehyde (pyridine-4-carboxaldehyde) with a phosphorus ylide generated from a phosphonium salt (1-naphthylmethyltriphenylphosphonium halide). While widely used, the Wittig reaction for this particular synthesis often suffers from a lack of stereoselectivity, producing a mixture of (E) and (Z) isomers.[1][2] A typical ratio reported is 70:30 of (E):(Z) isomers.[1] Furthermore, a significant challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often requires multiple chromatographic purifications, leading to a substantial loss of the final product and consequently, a lower overall yield.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. This method is highly recommended for the synthesis of this compound as it offers superior stereoselectivity, predominantly yielding the desired (E)-isomer (typically a 95:5 (E):(Z) ratio).[1] A key advantage of the HWE reaction is that its byproduct, a water-soluble phosphate ester, is easily removed by aqueous extraction, which greatly simplifies the purification process and helps to preserve the yield.[6][7]
Recommendation: For achieving the highest yield and purity of (E)-4-(1-Naphthylvinyl)pyridine, the Horner-Wadsworth-Emmons (HWE) reaction is the superior and recommended method. [1][2][4][5]
Q2: I'm getting a low yield with the Wittig reaction. What are the likely causes and how can I improve it?
Low yields in the Wittig synthesis of this compound can typically be attributed to two main factors: poor stereoselectivity and difficult purification.
-
Poor Stereoselectivity: The formation of a significant proportion of the undesired (Z)-isomer directly reduces the theoretical maximum yield of the desired (E)-isomer. The separation of these isomers by column chromatography is often challenging and results in product loss.[1]
-
Difficult Purification: The primary culprit in purification is the triphenylphosphine oxide (TPPO) byproduct. Its chromatographic behavior can be similar to that of the product, necessitating repeated column chromatography, which inevitably leads to a reduction in the isolated yield.[1] Attempts to crystallize TPPO from the crude material can also lead to co-crystallization with the product.[1]
Troubleshooting Strategies:
-
Optimize Ylide Formation: Ensure complete deprotonation of the phosphonium salt to generate the ylide. The choice of base is critical; strong bases like n-butyllithium or sodium hydride are commonly used.[8] The reaction should be carried out under anhydrous and inert conditions to prevent quenching of the ylide.
-
Reaction Conditions: Temperature can influence the stereoselectivity of the Wittig reaction. For non-stabilized ylides, lower temperatures generally favor the formation of the (Z)-alkene, while stabilized ylides tend to give the (E)-alkene.[9] Experimenting with reaction temperature may offer some improvement in the (E/Z) ratio.
-
Alternative Purification: Instead of relying solely on chromatography, consider converting the crude product mixture to a zinc complex. It has been reported that the addition of zinc(II) chloride to an ethanol solution of the crude material can selectively precipitate the zinc complex of the (E)-isomer, leaving the TPPO in the mother liquor.[1] However, the subsequent liberation of the ligand from the zinc complex can be challenging.[1]
-
Switch to the HWE reaction: Given the inherent drawbacks of the Wittig reaction for this specific synthesis, the most effective way to improve the yield is to switch to the Horner-Wadsworth-Emmons reaction.[1][7]
Q3: I'm trying the Horner-Wadsworth-Emmons (HWE) reaction. What are the critical parameters to control for a high yield?
The HWE reaction is robust, but attention to detail is key for maximizing the yield.
-
Quality of Reagents: Ensure that the diethyl 1-naphthylmethylphosphonate and pyridine-4-carboxaldehyde are pure. The phosphonate can be synthesized via the Michaelis-Arbuzov reaction from 1-(chloromethyl)naphthalene and triethyl phosphite.[1]
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the phosphonate. n-Butyllithium (n-BuLi) is a common and effective choice.[2] Use of slightly more than one equivalent of the base is recommended to ensure complete formation of the phosphonate carbanion.
-
Anhydrous and Inert Conditions: The phosphonate carbanion is highly reactive and sensitive to moisture and oxygen. All glassware should be flame-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as tetrahydrofuran (THF), are essential.
-
Temperature Control: The initial deprotonation of the phosphonate is typically performed at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent side reactions.[2] After the addition of the aldehyde, the reaction is often allowed to warm to room temperature and stir for several hours to ensure completion.[2]
-
Work-up Procedure: The key advantage of the HWE reaction is the easy removal of the phosphate byproduct. Quench the reaction with a saturated aqueous solution of ammonium chloride. The water-soluble phosphate salts can then be effectively removed by performing a liquid-liquid extraction with an organic solvent.[6]
Q4: My final product is difficult to purify, even after using the HWE reaction. What could be the issue?
Even with the improved selectivity of the HWE reaction, purification challenges can arise.
-
Starting Material Impurities: An impurity in the starting 1-(chloromethyl)naphthalene, such as 2-(chloromethyl)naphthalene, can lead to the formation of the corresponding isomeric product, (E)-4-(2-naphthylvinyl)pyridine.[1][2] These isomers can be difficult to separate from the desired product.
-
Co-crystallization: It has been observed that during recrystallization from methanol, a 1:1 co-crystal of (E)-4-(1-naphthylvinyl)pyridine and (E)-4-(2-naphthylvinyl)pyridine can form.[1][2]
Troubleshooting Strategies:
-
Use High-Purity Starting Materials: Whenever possible, use starting materials of the highest available purity to minimize the formation of isomeric byproducts.
-
Optimize Recrystallization: If co-crystallization is suspected, try different solvent systems for recrystallization. It has been reported that dissolving the co-crystal in acetonitrile can lead to the selective precipitation of (E)-4-(2-naphthylvinyl)pyridine, allowing for the isolation of the desired product from the filtrate.[1][2]
-
Chromatography: If recrystallization is ineffective, careful flash column chromatography may be required. Use a high-resolution stationary phase and a carefully optimized eluent system to achieve separation.
Q5: Are there any other synthetic routes I should consider to improve the yield?
While the HWE reaction is highly effective, other modern cross-coupling reactions could also be explored for the synthesis of this compound. These methods may offer alternative pathways to circumvent some of the challenges associated with olefination reactions.
-
Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[10][11] In this case, one could envision a reaction between 4-vinylpyridine and 1-bromonaphthalene or 1-iodonaphthalene. The Heck reaction is known for its excellent stereoselectivity, typically favoring the formation of the (E)-isomer.[10] Optimization of the palladium catalyst, ligand, base, and solvent would be necessary.
-
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[12][13][14] A possible route would be the reaction of 4-vinylpyridineboronic acid or its ester with 1-bromonaphthalene. Alternatively, the coupling of 1-naphthaleneboronic acid with 4-vinylbromide could be explored. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.[12]
While these methods are not as commonly reported for this specific molecule, they represent viable and powerful alternatives that are widely used in the pharmaceutical and materials science industries for the synthesis of similar compounds.[15]
Troubleshooting Guide: A Comparative Overview
| Issue | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Low Yield | Often due to poor (E/Z) selectivity and difficult purification. | Can be caused by impure reagents, incomplete reaction, or side reactions. |
| Poor Stereoselectivity | Inherent issue, often gives a mixture of (E) and (Z) isomers. | Generally excellent, yielding predominantly the (E)-isomer. |
| Difficult Purification | Major challenge due to the triphenylphosphine oxide (TPPO) byproduct. | Simplified due to the water-soluble phosphate byproduct. |
| Side Reactions | Ylide can be sensitive to air and moisture. | The phosphonate carbanion is highly reactive and requires inert conditions. |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine via the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is adapted from a literature procedure and is designed to provide a high yield of the desired (E)-isomer.[1]
Step 1: Synthesis of Diethyl 1-Naphthylmethylphosphonate
-
Under a nitrogen atmosphere, add triethyl phosphite (14.8 mL, 86.3 mmol) to 1-(chloromethyl)naphthalene (15.2 g, 86.2 mmol).
-
Stir the mixture vigorously for 20 minutes at room temperature.
-
Heat the reaction mixture to reflux under nitrogen with an air-cooled condenser and continue stirring for 7 hours.
-
The resulting light amber oil is the desired phosphonate, which can be used in the next step without further purification. The reported yield is approximately 96.7%.[1]
Step 2: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
-
To a solution of diethyl 1-naphthylmethylphosphonate (from Step 1) dissolved in 60 mL of anhydrous tetrahydrofuran (THF), add n-butyllithium (2.5 M in hexanes, 10.1 mL, 25.3 mmol) dropwise under a nitrogen atmosphere in a cold ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add pyridine-4-carboxaldehyde (2.4 mL, 25.4 mmol) dropwise.
-
Stir the resulting solution overnight (approximately 12 hours) at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol.
Visualization of Synthetic Pathways
Diagram 1: Comparison of Wittig and HWE Reaction Pathways
Caption: Comparison of Wittig and HWE synthetic routes.
Diagram 2: Troubleshooting Workflow for Low Yield in HWE Synthesis
Caption: Troubleshooting decision tree for HWE synthesis.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... [Link]
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
Cambridge Open Engage. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. [Link]
-
Canadian Science Publishing. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
AIR Unimi. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]
-
Semantic Scholar. (n.d.). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]
-
Carleton University. (2024). This compound and Related Compounds. [Link]
-
National Institutes of Health. (n.d.). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
ChemRxiv. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. air.unimi.it [air.unimi.it]
- 13. [PDF] Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in Separating (E) and (Z) Isomers of 4-(1-Naphthylvinyl)pyridine
Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the separation of (E) and (Z) isomers of 4-(1-Naphthylvinyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a more efficient and successful purification process. The separation of these geometric isomers is notoriously difficult, a fact acknowledged in synthetic chemistry literature.[1][2][3][4][5] This resource is designed to equip you with the knowledge to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why is the separation of (E)- and (Z)-4-(1-Naphthylvinyl)pyridine isomers so challenging?
A1: The primary challenge stems from the very similar physicochemical properties of the (E) and (Z) isomers.[6][7][8] Both isomers have the same molecular weight and elemental composition, and their polarity and solubility characteristics are often nearly identical. This makes conventional separation techniques like distillation and standard chromatography inefficient.[8] Furthermore, synthesis routes like the Wittig olefination often produce a mixture of these isomers, necessitating a robust purification strategy.[1][2][4]
Q2: My synthesis via Wittig olefination resulted in a difficult-to-separate mixture. Are there alternative synthesis strategies?
A2: Yes. To circumvent the challenging separation, a more stereoselective synthetic approach is recommended. The Horner–Wadsworth–Emmons (HWE) reaction has been shown to produce (E)-4-(1-Naphthylvinyl)pyridine with high stereoselectivity and purity, minimizing the formation of the (Z) isomer and simplifying the purification process.[1][2][3][4]
Q3: What is the most effective chromatographic technique for separating these isomers?
A3: High-Performance Liquid Chromatography (HPLC) is generally the most effective method for separating (E) and (Z) isomers of stilbene analogues like this compound.[9][10][11][12][13] Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for isomer separations, offering speed and efficiency.[14]
Q4: Can I use fractional crystallization to separate the isomers?
A4: Fractional crystallization can be a viable, non-chromatographic method for separating geometric isomers, provided there is a sufficient difference in their solubility and crystal packing.[15][16][17] However, success is not guaranteed, as co-crystallization of isomers can sometimes occur.[18] This method often requires careful solvent selection and temperature control.
Q5: How can I confirm the identity and purity of my separated isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[19] For vinyl compounds, the coupling constant (J-value) between the vinylic protons is diagnostic. The (E) isomer will exhibit a larger coupling constant (typically 12-18 Hz for trans protons) compared to the (Z) isomer (typically 6-12 Hz for cis protons).[10][19] For (E)-4-(1-Naphthylvinyl)pyridine, a characteristic trans-alkene J-value of 16 Hz has been reported.[1][2]
II. Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers on HPLC
If you are experiencing co-elution or poor resolution of your (E) and (Z) isomers on HPLC, consider the following troubleshooting steps:
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Problem: Insufficient difference in elution times.
-
Causality: The polarity of the mobile phase may not be optimal to exploit the subtle polarity differences between the isomers.
-
Solution: For reverse-phase HPLC, systematically decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in relation to the aqueous phase. This will increase retention times and enhance the interaction with the stationary phase, potentially improving resolution.[9]
-
-
Select an Appropriate Stationary Phase:
-
Problem: A standard C18 column is not providing adequate separation.
-
Causality: The selectivity of the stationary phase is crucial. While C18 is a good starting point, it may not offer the necessary pi-pi or shape-selective interactions.
-
Solution: Consider columns with different selectivities. A phenyl-hexyl column, for instance, can provide alternative pi-pi interactions that may better differentiate the isomers.[9]
-
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl or Biphenyl, 5 µm | Offers alternative selectivity through pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Start with a high aqueous percentage (e.g., 60% A) and gradually decrease. | To enhance resolution between closely eluting peaks. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | Standard starting point. |
| Column Temp. | 25-40 °C | Temperature can influence selectivity. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~320 nm) or MS | Ensure sensitive detection of both isomers. |
Issue 2: Isomer Interconversion During Separation or Storage
The photoresponsive nature of this compound means that the (E) isomer can convert to the (Z) isomer upon exposure to light (photoisomerization).[1][20][21]
Preventative Measures:
-
Protect from Light:
-
Control Temperature:
-
Causality: While photoisomerization is often the primary concern, thermal isomerization can also occur, though typically at higher temperatures.
-
Solution: Store purified isomers at low temperatures (e.g., -20 °C) to minimize any potential for thermal conversion.
-
Diagram 1: Workflow for Isomer Separation and Purity Confirmation
Caption: Decision workflow for separating and confirming the purity of this compound isomers.
Issue 3: Difficulty in Distinguishing Isomers by NMR
While the vinylic proton coupling constants are typically distinct, overlapping signals or low resolution can complicate analysis.
Advanced NMR Techniques for Isomer Identification:
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Causality: NOE detects through-space interactions between protons that are close to each other.
-
Application: In the (Z) isomer, an NOE should be observed between the vinylic proton and the protons on the naphthyl ring. This interaction would be absent or much weaker in the (E) isomer. 2D NOESY or 1D NOE experiments can be employed.[23][24]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Application: While HRMS cannot distinguish between isomers, it is crucial for confirming the elemental composition of your purified compounds, ensuring you are working with the correct molecule.
-
Table 2: Characteristic ¹H NMR Data for (E)-4-(1-Naphthylvinyl)pyridine
| Proton | Chemical Shift (ppm, CDCl₃) | Coupling Constant (J, Hz) | Multiplicity |
| trans-alkene | 8.12 | 16 | d |
| trans-alkene | 7.15 or 7.09 | 16 | d |
Data adapted from Moffat et al.[1][2]
Diagram 2: Photoisomerization of this compound
Caption: Reversible photoisomerization between (E) and (Z) isomers upon light exposure.
III. References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
Cambridge Open Engage. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. [Link]
-
Carleton University. (2024). This compound and Related Compounds. [Link]
-
Royal Society of Chemistry. (2017). Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. [Link]
-
Chemistry LibreTexts. (2019). Fractional crystallization. [Link]
-
Reddit. (2018). E/Z isomer identification help. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. [Link]
-
ResearchGate. (2025). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new.
-
PubMed. (2014). C60-mediated molecular shape sorting: separation and purification of geometrical isomers. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Quora. (2015). Which methods do chemical engineers use to separate isomers?[Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). [Link]
-
MDPI. (n.d.). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]
-
ResearchGate. (2025). (PDF) [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. [Link]
-
LCGC International. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). [Link]
-
ResearchGate. (2016). How to separate E and Z isomers?[Link]
-
PubMed. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. [Link]
-
Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. [Link]
-
CrystEngComm. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet .... [Link]
-
Google Patents. (n.d.). US4514574A - Process for separating isomeric mixtures.
-
MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides. [Link]
-
Purdue University. (n.d.). Geometric Isomers. [Link]
-
Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
PubMed. (n.d.). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. [Link]
-
ResearchGate. (2025). Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine. [Link]
-
ResearchGate. (2022). (PDF) Photocatalytic E→Z Contra‐Thermodynamic Isomerization of Vinyl Silanes with Lewis Base. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 8. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide in Wittig Reactions
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[1][2] However, the very thermodynamic driving force of this reaction—the formation of the exceptionally stable phosphorus-oxygen double bond—yields the often-problematic byproduct, triphenylphosphine oxide (TPPO).[3][4] The removal of TPPO is a frequent purification challenge due to its physical properties often mimicking those of the desired alkene product.[5]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to TPPO removal. We will delve into the causality behind various purification strategies, offering field-proven insights and detailed protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My non-polar product and TPPO are co-eluting during column chromatography.
This is a classic purification hurdle. The moderate polarity of TPPO can lead to overlapping retention times with a wide range of organic molecules.
Root Cause Analysis: The polarity of TPPO is such that it does not always remain at the baseline with highly non-polar eluents, nor does it wash out easily with highly polar solvent systems. Its solubility in common chromatographic solvents like ethyl acetate and dichloromethane contributes to this challenge.
Solutions:
-
Strategy 1: Precipitation with Non-Polar Solvents. This is the first line of defense, particularly for non-polar to moderately polar products. TPPO exhibits poor solubility in aliphatic hydrocarbons.[6][7][8]
-
Experimental Protocol:
-
Following the reaction work-up, concentrate the crude material in vacuo.
-
To the resulting residue, add a minimal amount of a non-polar solvent such as hexanes, pentane, or diethyl ether.[7][8]
-
Stir or sonicate the slurry to break up any clumps.
-
Cool the mixture (0-5 °C) to further decrease the solubility of TPPO.
-
Isolate the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The desired product should remain in the filtrate.
-
-
-
Strategy 2: Silica Gel Plug Filtration. For relatively non-polar products, a rapid filtration over a short plug of silica gel can be highly effective.
-
Experimental Protocol:
-
Concentrate the reaction mixture.
-
Suspend the residue in a minimal volume of a non-polar solvent system (e.g., pentane/ether mixture).[8][9]
-
Pass this suspension through a short column (plug) of silica gel, eluting with the same or a slightly more polar solvent.
-
The non-polar product will elute, while the more polar TPPO will be retained at the top of the silica plug.[8] This procedure may need to be repeated for complete removal.[8]
-
-
Issue 2: My product is polar, making precipitation with non-polar solvents ineffective.
When the desired product is polar, trituration with non-polar solvents will likely lead to co-precipitation and significant yield loss. In these instances, a more targeted approach is required.
Root Cause Analysis: The solubility profile of a polar product can be very similar to that of TPPO in many common organic solvents, precluding simple precipitation as a viable separation method.
Solutions:
-
Strategy 1: Precipitation via Metal Salt Complexation. TPPO, acting as a Lewis base through its phosphoryl oxygen, can coordinate with various metal salts to form insoluble complexes.[7][10] This strategy is particularly effective in polar solvents where the product remains dissolved.[6][11][12]
-
Zinc Chloride (ZnCl₂): Forms a ZnCl₂(TPPO)₂ complex that precipitates from polar solvents like ethanol, ethyl acetate, and THF.[6][7][11] A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[6]
-
Magnesium Chloride (MgCl₂): Effective for precipitating TPPO from solvents like toluene and dichloromethane.[6] However, this method is inefficient in ethereal solvents like THF.[6][10]
-
Calcium Bromide (CaBr₂): Anhydrous CaBr₂ has demonstrated high efficiency (95-98% removal) for precipitating TPPO from THF solutions.[6][10][13]
-
Experimental Protocol (General for Metal Salt Precipitation):
-
After the initial reaction work-up, dissolve the crude mixture in a suitable polar solvent (e.g., ethanol for ZnCl₂).
-
Add the appropriate metal salt (e.g., a 1.8 M solution of ZnCl₂ in warm ethanol) to the solution at room temperature.[6][11]
-
Stir the mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white metal-TPPO complex.[6]
-
Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of the cold solvent.
-
The filtrate, containing the purified product, can then be concentrated.
-
-
-
Strategy 2: Chemical Conversion of TPPO. An alternative approach is to chemically modify the TPPO into a more easily separable species.
-
Conversion to an Insoluble Salt: Treatment of the crude reaction mixture with oxalyl chloride converts TPPO into an insoluble phenylphosphonium salt, which can be removed by filtration.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of triphenylphosphine oxide?
Understanding the solubility of TPPO is fundamental to designing an effective purification strategy. Generally, TPPO is:
-
Poorly soluble in: Hexane, pentane, cyclohexane, and water.[6][14][15]
-
Soluble in: Polar organic solvents such as ethanol, methanol, DMSO, and DMF. It is also soluble in benzene, toluene, ethyl acetate, and dichloromethane.[16][17]
Q2: Are there alternatives to triphenylphosphine to avoid the formation of TPPO altogether?
Yes, several strategies can circumvent the issue of TPPO formation:
-
Polymer-supported Triphenylphosphine: Utilizing a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[6]
-
Alternative Phosphines: Phosphines can be chemically modified to render their corresponding oxides more soluble in either acidic or basic aqueous solutions, enabling their removal through extraction.[6]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This related reaction uses phosphonate esters, and the resulting phosphate byproduct is typically water-soluble and easily removed during an aqueous workup.[1]
Q3: When is column chromatography the best option for removing TPPO?
Column chromatography is a reliable method for removing TPPO, especially on a smaller scale or when other methods like precipitation have failed.[6] TPPO is a relatively polar compound, and a standard silica gel column using a gradient of ethyl acetate in hexanes can effectively separate it from less polar products.[6] For products with very low polarity, a strategy of converting any remaining triphenylphosphine to the more polar TPPO with hydrogen peroxide, followed by flash chromatography, can be effective.[18]
Q4: Can triphenylphosphine be regenerated from the TPPO byproduct?
Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine.[6][7] This can be a cost-effective and more environmentally sustainable approach, particularly for large-scale syntheses.[6]
Comparative Analysis of TPPO Removal Methods
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Precipitation (Non-Polar Solvent) | Differential Solubility | Non-polar to moderately polar products | Simple, fast, and avoids chromatography. | Ineffective for polar products; may lead to co-precipitation. |
| Precipitation (Metal Salt) | Complexation & Precipitation | Polar products | Highly effective in polar solvents; scalable. | Requires an additional reagent; metal salt may need to be removed. |
| Column Chromatography | Differential Adsorption | Small scale; when other methods fail | High purification efficiency; applicable to a wide range of products. | Time-consuming, solvent-intensive, and can be costly on a large scale. |
| Chemical Conversion | Derivatization to an easily separable compound | When TPPO is particularly difficult to remove | Can be very effective. | Requires an additional reaction step and reagent. |
Visualizing the Workflow: A Decision-Making Guide
The following diagram illustrates a logical workflow for selecting the most appropriate TPPO removal strategy based on the properties of your desired product.
Caption: Decision tree for selecting a TPPO removal method.
Conclusion
The removal of triphenylphosphine oxide is a common yet manageable challenge in organic synthesis. By understanding the underlying principles of TPPO's physical and chemical properties, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and success of their purifications. The key is to select a method that exploits the differences in properties between the desired product and the TPPO byproduct, thereby ensuring a clean and efficient separation.
References
-
ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Retrieved from [Link]
-
ACS Omega. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
YouTube. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications. Retrieved from [Link]
-
Organic Process Research & Development. (2022, June 9). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
PubMed. (2014, January 3). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]
-
American Chemical Society. (2009, March 2). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine oxide as a crystallization aid. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Crystal and molecular structure of triphenylphosphine oxide. RSC Publishing. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Organic synthesis: The Wittig reaction cleans up. Retrieved from [Link]
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
-
ResearchGate. (2014, September 6). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Retrieved from [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. shenvilab.org [shenvilab.org]
- 9. Workup [chem.rochester.edu]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Triphenylphosphine oxide | 791-28-6 [chemicalbook.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Stereoselectivity in the Horner-Wadsworth-Emmons Synthesis of 4-(1-Naphthylvinyl)pyridine
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reactions, with a specific focus on addressing challenges such as low yield when using Methyl 3-(dimethoxyphosphinoyl)propionate.[1] This guide provides in-depth technical assistance for the stereoselective synthesis of 4-(1-Naphthylvinyl)pyridine, a key intermediate in various research and development applications. Our goal is to empower you with the knowledge to troubleshoot common issues and strategically control the E/Z isomer ratio in your reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the HWE synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction is yielding a poor E/Z isomer ratio, with a significant amount of the undesired (Z)-isomer. How can I improve the (E)-selectivity?
Answer: Achieving high (E)-selectivity is a common objective in standard HWE reactions, as the (E)-alkene is typically the thermodynamically more stable product.[2] Several factors influence the stereochemical outcome.
-
Underlying Cause 1: Insufficient Equilibration of Intermediates. The formation of the (E)-alkene is favored when the oxaphosphetane intermediates have sufficient time and energy to equilibrate to the more stable trans-configuration.[3]
-
Solution:
-
Choice of Base and Solvent: Use a non-coordinating, strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).[4] This combination promotes the reversibility of the initial addition step, allowing for thermodynamic control.
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can provide the necessary energy for the intermediates to equilibrate, favoring the (E)-product.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (monitoring by TLC is crucial) to allow for complete equilibration.
-
-
-
Underlying Cause 2: Steric Hindrance. The bulky naphthyl group can sterically influence the transition state, but typically the formation of the (E)-isomer is still favored. However, the choice of phosphonate can play a role.
-
Solution:
-
Phosphonate Structure: Using a less bulky phosphonate, such as diethyl or dimethyl 1-naphthylmethylphosphonate, is standard. Larger alkyl groups on the phosphonate (e.g., diisopropyl) can sometimes alter selectivity.[4]
-
-
A study on the synthesis of (E)-4-(1-Naphthylvinyl)pyridine specifically highlights that using n-butyllithium as the base in THF at 0°C followed by reaction with pyridine-4-carboxaldehyde can yield a highly favorable 95:5 (E):(Z) product mixture.[5][6]
Question 2: I need to synthesize the (Z)-isomer of this compound. How can I modify the standard HWE protocol to favor the kinetic product?
Answer: Synthesizing the less stable (Z)-isomer requires shifting the reaction from thermodynamic to kinetic control. This is achieved using the Still-Gennari modification.[2][7]
-
Mechanism Insight: The Still-Gennari modification uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strongly dissociating conditions.[3] This accelerates the elimination of the oxaphosphetane intermediate, preventing equilibration and locking in the kinetic (Z)-product.[3][8]
-
Solution: Implement the Still-Gennari Protocol.
-
Reagent: Use bis(2,2,2-trifluoroethyl) 1-naphthylmethylphosphonate.
-
Base/Solvent System: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in THF.[9]
-
Additive: Add 18-crown-6 to sequester the potassium cation, creating a more "naked" and reactive phosphonate anion.[9]
-
Temperature: Run the reaction at a low temperature, typically -78 °C, to prevent intermediate equilibration.[2]
-
| Condition | Typical (E)-Selective HWE | Still-Gennari (Z)-Selective |
| Phosphonate Ester | Diethyl or Dimethyl | Bis(2,2,2-trifluoroethyl)[9] |
| Base | NaH, n-BuLi[5] | KHMDS[9] |
| Solvent | THF, DME | THF[2] |
| Temperature | 0 °C to Room Temp | -78 °C[2] |
| Additive | None required | 18-crown-6[9] |
| Control | Thermodynamic | Kinetic |
| Primary Product | (E)-alkene | (Z)-alkene |
Question 3: The overall yield of my reaction is low, and I am recovering a significant amount of unreacted 1-naphthaldehyde. What could be the issue?
Answer: Low yields with unreacted aldehyde typically point to inefficient generation or reaction of the phosphonate carbanion.
-
Potential Cause 1: Inactive Base or Incomplete Deprotonation. The base may have degraded or may not be strong enough.
-
Solution: Use freshly opened or properly stored NaH (stored under mineral oil) or a recently titrated solution of n-BuLi. Ensure the reaction is conducted under strictly anhydrous conditions, as water will quench the base and the carbanion.
-
-
Potential Cause 2: Side Reactions of the Aldehyde. If the base is too strong or if the aldehyde is added improperly, it can lead to self-condensation (aldol reaction) of the aldehyde.[10]
-
Solution: Add the aldehyde dropwise to the pre-formed, colored solution of the phosphonate carbanion. This ensures the carbanion is present in excess relative to the aldehyde at any given moment, favoring the HWE pathway.[10]
-
-
Potential Cause 3: Issues with the Phosphonate Reagent. The diethyl 1-naphthylmethylphosphonate precursor may be impure.
Question 4: I am struggling with the purification step. How can I efficiently remove the water-soluble phosphate byproduct?
Answer: A key advantage of the HWE reaction over the classic Wittig reaction is the easy removal of the dialkylphosphate salt byproduct.[3][11]
-
Standard Protocol:
-
Quench: After the reaction is complete (as determined by TLC), quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or dichloromethane). The phosphate byproduct will partition into the aqueous layer.
-
Extraction: Extract the aqueous layer multiple times (2-3x) with the organic solvent to recover all the product.
-
Washing: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
If the byproduct persists, it may indicate an issue with the pH of the aqueous layer during workup. Ensure enough water is added to fully dissolve the salts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons reaction and how does it dictate stereoselectivity?
A1: The HWE reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion (ylide).[3] This carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde (1-naphthaldehyde).[3][8] This addition is the rate-limiting step and forms two diastereomeric intermediates, which cyclize to form oxaphosphetane intermediates.[3] The stereoselectivity is determined by the relative rates of formation and elimination of these intermediates. In the standard HWE, the intermediates can equilibrate to the more thermodynamically stable trans-oxaphosphetane, which eliminates to form the (E)-alkene.[3] In the Still-Gennari modification, the electron-withdrawing groups on the phosphonate accelerate elimination, making it faster than equilibration, thus yielding the kinetically favored (Z)-alkene.[3][9]
Caption: HWE reaction mechanism showing kinetic and thermodynamic pathways.
Q2: How do I prepare the required diethyl 1-naphthylmethylphosphonate reagent?
A2: This reagent is readily synthesized via the Michaelis-Arbuzov reaction. The procedure involves refluxing 1-(chloromethyl)naphthalene with a stoichiometric amount of triethyl phosphite. This reaction is efficient, providing the desired phosphonate in excellent yield (typically >95%) and often pure enough to be used in the subsequent HWE step without further purification.[5][6]
Q3: Which analytical methods are best for determining the final E/Z ratio of this compound?
A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method. The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and, more importantly, different coupling constants (J-values).[12]
-
(E)-Isomer: The trans-vicinal coupling constant (³JH-H) is typically larger, in the range of 12-18 Hz.[13]
-
(Z)-Isomer: The cis-vicinal coupling constant (³JH-H) is smaller, usually between 6-12 Hz.[13]
The E/Z ratio can be accurately calculated by integrating the signals corresponding to a specific proton (e.g., one of the vinyl protons) for each isomer.[12][14]
Experimental Protocols
Protocol 1: (E)-Selective Synthesis of this compound [5]
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diethyl 1-naphthylmethylphosphonate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.4 M).
-
Ylide Formation: Cool the solution in an ice bath (0 °C). Add n-butyllithium (1.05 eq, e.g., 1.6 M in hexanes) dropwise via syringe. The solution should develop a deep color (orange to dark red/black), indicating carbanion formation.[5]
-
Stirring: Remove the ice bath and allow the solution to stir at room temperature for 2 hours.
-
Aldehyde Addition: Add pyridine-4-carboxaldehyde (1.0 eq) dropwise to the solution. A color change to light orange is typically observed.[5]
-
Reaction: Allow the mixture to stir overnight (approx. 12 hours) at room temperature. Monitor the reaction progress by TLC (e.g., 90:10 Ethyl Acetate:Diethyl Ether).[5]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to separate the isomers and any remaining impurities.
Caption: Workflow for (E)-selective HWE synthesis.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Reddit. (2020). Using HNMR to find E/Z ratio of Alkenes Formed. Retrieved from [Link]
-
Błaszczyk, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7058. Available from: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. Available from: [Link]
-
Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. Available from: [Link]
-
Postigo, A., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(4), 515-535. Available from: [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
-
CDN. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Retrieved from [Link]
-
TSpace. (2024). A Practice Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
ChemRxiv. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]
-
Reddit. (2023). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. Retrieved from [Link]
-
Water Research. (2023). Phosphate removal by low-cost industrial byproduct iron shavings: Efficacy and longevity. Retrieved from [Link]
- Google Patents. (n.d.). US4500502A - Process for removing impurities from wet process of phosphoric acid.
- Google Patents. (n.d.). US8669396B2 - Recovery of phosphorus values and salt impurities from aqueous waste streams.
-
USDA ARS. (2021). Second-Generation Phosphorus: Recovery from Wastes towards the Sustainability of Production Chains. Retrieved from [Link]
-
YouTube. (2021). Phosphorus recovery and reuse from wastewater | WEBINAR. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. reddit.com [reddit.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Technical Support Center: Synthesis of 4-(1-Naphthylvinyl)pyridine
Welcome to the technical support center for the synthesis of 4-(1-naphthylvinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: My reaction yielded a mixture of (E) and (Z) isomers that are difficult to separate. What happened and how can I improve stereoselectivity?
A1: This is the most frequent pitfall and almost certainly indicates you are using a classical Wittig reaction . The Wittig olefination, while a foundational method, often provides poor stereocontrol for this specific transformation, typically yielding a 70:30 mixture of the desired (E)-isomer and undesired (Z)-isomer.
-
Causality: The stereochemical outcome of the Wittig reaction is determined by the stability of the phosphorus ylide and the reaction conditions. For the synthesis of this compound, the ylide derived from 1-naphthylmethylphosphonium chloride is not sufficiently stabilized to provide high E-selectivity, leading to a mixture of geometric isomers.[1][2]
-
Solution: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction is the recommended best practice for this synthesis. It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[3][4] This pathway strongly favors the formation of the thermodynamically more stable (E)-alkene, routinely achieving E/Z ratios greater than 95:5.[5] The enhanced E-selectivity is a result of steric factors in the transition state leading to the oxaphosphetane intermediate, which favors the anti-configuration of the bulky naphthyl and pyridyl groups.[6]
Q2: I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction. What are the best purification strategies?
A2: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig chemistry due to its high polarity and tendency to co-crystallize with products. Standard silica gel chromatography is often inefficient, requiring multiple columns and leading to significant product loss.
-
Causality: TPPO has physical properties (solubility, polarity) that are often similar to the target molecule, making chromatographic separation difficult and resource-intensive.
-
Solutions:
-
Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes, cyclohexane, or cold diethyl ether.[7][8] After concentrating your crude reaction mixture, you can often precipitate a significant amount of TPPO by triturating the residue with these solvents.
-
Complexation with Metal Salts: A highly effective, chromatography-free method is to complex TPPO with a metal salt. Adding zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to a solution of the crude product in a suitable solvent (e.g., ethanol, THF, toluene) will form an insoluble TPPO-metal complex that can be easily removed by filtration.[8][9][10]
-
Recommended Action: The most efficient solution is to avoid the formation of TPPO altogether by using the Horner-Wadsworth-Emmons (HWE) reaction . The byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble and easily removed during a standard aqueous workup.[3][11]
-
Q3: My NMR analysis shows an unexpected isomeric impurity, even after achieving good E/Z selectivity with the HWE reaction. Where is this coming from?
A3: This issue is almost always traced back to the purity of your starting material, 1-(chloromethyl)naphthalene .
-
Causality: Commercial 1-(chloromethyl)naphthalene is often sold in grades of ~90% purity, with the primary contaminant being the constitutional isomer, 2-(chloromethyl)naphthalene . This impurity will participate in the reaction, leading to the formation of (E)-4-(2-naphthylvinyl)pyridine as a significant byproduct. This side-product has very similar properties to your target molecule and can be difficult to separate, sometimes co-crystallizing with the desired product.
-
Solution:
-
Source High-Purity Starting Material: Whenever possible, procure a higher grade (e.g., 97% or greater) of 1-(chloromethyl)naphthalene.
-
Purify the Starting Material: If high-purity material is unavailable, consider purifying the 1-(chloromethyl)naphthalene by distillation before use.
-
Selective Recrystallization: If the byproduct has already formed, careful fractional crystallization can sometimes be used for purification. For instance, dissolving a co-crystal mixture in acetonitrile has been shown to selectively precipitate the (E)-4-(2-naphthylvinyl)pyridine isomer, allowing for its removal.
-
Q4: The deprotonation of my diethyl 1-naphthylmethylphosphonate for the HWE reaction is inefficient. The solution doesn't develop the expected deep orange/dark color. What are the critical parameters?
A4: The successful generation of the phosphonate carbanion is the critical step of the HWE reaction. Failure here is typically due to quenching of the strong base by trace amounts of water or other protic impurities.[12]
-
Causality: The strong bases used for deprotonation (e.g., n-butyllithium, sodium hydride) are extremely sensitive to moisture. Water will rapidly and preferentially react with the base, consuming it and preventing the deprotonation of the phosphonate.
-
Solutions & Critical Parameters:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum).
-
Anhydrous Solvents: Use a high-quality anhydrous solvent, such as THF, freshly distilled or taken from a solvent purification system.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
-
Base Quality: Use a fresh, properly stored strong base. For n-BuLi, it is advisable to titrate it before use to determine its exact molarity. For NaH, ensure it is a fresh dispersion in mineral oil and handle it carefully under an inert atmosphere.[13]
-
Correct Temperature: The initial deprotonation is typically performed at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions before the dropwise addition of the aldehyde.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their pros and cons?
A1: The two most common and practical routes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is strongly recommended for its superior performance and ease of execution.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Salt | Dialkylphosphonate Ester |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Water-soluble Dialkylphosphate Salt |
| Purification | Difficult; often requires extensive chromatography to remove TPPO.[7] | Simple; byproduct removed by aqueous extraction.[3][11] |
| Stereoselectivity | Poor; typically yields E/Z mixtures (e.g., 70:30). | Excellent; highly selective for the (E)-isomer (>95:5).[4] |
| Reactivity | Ylide is less nucleophilic; may not react well with hindered ketones. | Carbanion is more nucleophilic; reacts well with aldehydes and many ketones.[3] |
| Overall Yield | Often low after purification. | Generally high. |
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the classical Wittig reaction for this synthesis?
A2: The HWE reaction is preferred for three primary reasons that directly address the major pitfalls of the Wittig reaction:
-
Superior Stereoselectivity: It reliably produces the desired (E)-isomer, eliminating the difficult task of separating E/Z isomers.[4]
-
Simplified Purification: Its byproduct is a water-soluble phosphate salt, which is easily washed away during an aqueous workup. This avoids the persistent and challenging problem of removing triphenylphosphine oxide (TPPO).[5][11]
-
Higher Yields: The combination of high selectivity and simple purification translates directly to higher, more reproducible isolated yields of the final product.
Q3: Are there other modern synthetic methods applicable to this target molecule?
A3: Yes. While the HWE reaction is highly efficient, palladium-catalyzed cross-coupling reactions are powerful alternatives for constructing the vinyl linkage, especially for creating diverse libraries of analogues.
-
Heck Reaction: This method couples an aryl or vinyl halide with an alkene. One could potentially couple 4-vinylpyridine with 1-bromonaphthalene (or vice-versa) in the presence of a palladium catalyst and a base to form the target molecule. The Heck reaction is known for its high functional group tolerance.[14][15]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. A plausible route would be the coupling of 4-vinylpyridine with 1-naphthaleneboronic acid or the coupling of 4-pyridylboronic acid with 1-vinylnaphthalene. The Suzuki coupling is renowned for its mild conditions and tolerance of a wide range of functional groups.
These methods are valuable tools but may require more optimization of catalysts, ligands, and reaction conditions compared to the well-established HWE synthesis for this specific target.
Q4: What are the key characterization signals (e.g., in ¹H NMR) that distinguish the (E) and (Z) isomers?
A4: The most definitive way to distinguish between the (E) and (Z) isomers of this compound is by examining the coupling constant (J-value) between the two vinyl protons in the ¹H NMR spectrum.
-
trans (E)-isomer: The two vinyl protons are on opposite sides of the double bond. They exhibit a large coupling constant, typically in the range of ¹⁶J = 11-18 Hz .
-
cis (Z)-isomer: The two vinyl protons are on the same side of the double bond. They show a smaller coupling constant, typically in the range of ¹⁶J = 6-15 Hz .[16][17]
For this compound, the reported coupling constant for the (E)-isomer is approximately 16 Hz , which is a clear indicator of the trans geometry.
Section 3: Visual Guides & Protocols
Diagrams
Caption: Comparison of Wittig and HWE reaction pathways.
Optimized Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol is adapted from established literature procedures and optimized for high yield and purity.
Step 1: Synthesis of Diethyl 1-Naphthylmethylphosphonate
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagents: To 1-(chloromethyl)naphthalene (1.0 eq, >97% purity), add triethyl phosphite (1.0 eq).
-
Reaction: Stir the mixture vigorously under a nitrogen atmosphere and heat to reflux for 6-8 hours. The solution will turn from a light yellow oil to a light amber color.
-
Workup: The reaction is typically quantitative and the product is often pure enough to be used in the next step without further purification. If needed, excess triethyl phosphite can be removed under high vacuum.
Step 2: Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
-
Setup: Equip a dry, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Preparation: Dissolve diethyl 1-naphthylmethylphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath (0 °C) under a nitrogen atmosphere. Add n-butyllithium (1.0 eq, e.g., 2.5 M in hexanes) dropwise via syringe. The solution will turn a deep orange to nearly black color, indicating the formation of the phosphonate carbanion. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Aldehyde Addition: Add pyridine-4-carboxaldehyde (1.0 eq) dropwise to the carbanion solution. The solution will typically lighten to an orange color.
-
Reaction: Allow the mixture to stir overnight (~12 hours) at room temperature.
-
Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
Purification: The crude product is typically of high purity (>95% E-isomer). It can be further purified by washing/triturating with hexanes to yield a solid, or by recrystallization from a suitable solvent like methanol or ethanol.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. Available at: [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
ChemBK. (2024). Diethyl 1-naphthylmethylphosphonate. Retrieved from [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Srivastava, R. M., & Lee, H. J. (2015). Synthesis of hybrid stilbenes bearing a quinoline moiety. Molecules, 20(5), 8449-8464. Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Watts, K. R., & Sazinsky, M. H. (2006). Biosynthesis of plant-specific stilbene polyketides in metabolically engineered Escherichia coli. BMC Biotechnology, 6(22). Available at: [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]
-
Zhang, Y., et al. (2018). Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides. Organic & Biomolecular Chemistry, 16(30), 5484-5491. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
TMP Chem. (2023). NMR 5: Coupling Constants [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2021). Ultrafine palladium nanoparticles supported on poly(4-vinylpyridine)-grafted carbon nanotubes as heterogeneous catalysts for cross-coupling reaction. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
Richardson, J. M., & Jones, C. W. (2006). Poly(4-vinylpyridine) and Quadrapure TU as Selective Poisons for Soluble Catalytic Species in Palladium-Catalyzed Coupling Reactions. Advanced Synthesis & Catalysis, 348(10-11), 1207-1216. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Which has the higher chemical shift E/Z alkene? Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkenes. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
Khan Academy. (n.d.). Coupling constant [Video]. Retrieved from [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
-
CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. tutorchase.com [tutorchase.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Poly(4-vinylpyridine) and Quadrapure TU as Selective Poisons for Soluble Catalytic Species in Palladium-Catalyzed Coupling Reactions – Application to Leaching from Polymer-Entrapped Palladium | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting low yields in metal complex formation with 4-(1-Naphthylvinyl)pyridine
Technical Support Center: Metal Complex Formation with 4-(1-Naphthylvinyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (4-NVP). This guide is designed to provide in-depth troubleshooting assistance and practical advice to overcome common challenges in the synthesis of metal complexes using this versatile ligand, with a primary focus on addressing the pervasive issue of low reaction yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in coordination chemistry can stem from a multitude of factors, often intertwined. This section provides a logical, symptom-based approach to diagnose and resolve the root causes of poor outcomes in your metal complexation reactions involving 4-NVP.
Q1: My reaction yields are consistently low (<30%), or I'm experiencing complete reaction failure. Where should I start my investigation?
A1: Consistently low or no yield is typically traced back to one of three primary areas: the quality of the 4-NVP ligand, the reaction conditions, or inherent properties of the chosen metal center.
Initial Diagnostic Steps:
-
Verify Ligand Purity: The purity of this compound is paramount. Synthesis via Wittig olefination, a common route, can lead to challenging isomer separations and byproducts.[1][2]
-
Action: Confirm the purity of your 4-NVP batch using ¹H-NMR and melting point analysis. The presence of (Z)-isomers or unreacted starting materials can inhibit complexation. For instance, the trans-alkene protons should show a characteristic coupling constant (J) of approximately 16 Hz in the ¹H-NMR spectrum.[1]
-
Recommendation: If purity is questionable, consider re-purification via column chromatography or recrystallization. For synthesizing new batches of the ligand, the Horner–Wadsworth–Emmons (HWE) reaction is recommended as it offers superior stereoselectivity and simplifies purification, leading to high isomeric purity of the desired (E)-isomer.[1][3]
-
-
Assess Reaction Atmosphere: The vinyl group of 4-NVP can be susceptible to side reactions like polymerization or oxidation, particularly in the presence of transition metals.
-
Action: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents must be rigorously de-gassed prior to use.
-
-
Re-evaluate Stoichiometry: The ratio of ligand to metal is critical.
-
Action: For a desired complex of the type ML₂, ensure you are using a slight excess of the ligand (e.g., 2.1 equivalents) to drive the reaction to completion. Conversely, if unwanted, higher-coordination species are forming and precipitating, reducing the ligand ratio may be necessary.
-
Q2: I'm observing the formation of an immediate, insoluble precipitate upon mixing my ligand and metal salt solutions. Is this my product?
A2: Not necessarily. While some metal complexes are poorly soluble, immediate precipitation upon mixing often points to the formation of an undesired coordination polymer or a simple salt, rather than the discrete, target complex. This is particularly relevant for ligands like 4-NVP which can bridge multiple metal centers.
-
Cause - Intermolecular vs. Intramolecular Coordination: In semi-dilute or concentrated solutions, ligands can form intermolecular bridges between metal ions, leading to insoluble coordination polymers.[4][5] The bulky naphthyl group on 4-NVP adds steric hindrance, which can further influence the coordination mode.[6][7]
-
Troubleshooting Steps:
-
High Dilution: Perform the reaction under high-dilution conditions. This favors the formation of intramolecular complexes over intermolecular polymers.
-
Slow Addition: Add the solution of the limiting reagent (often the metal salt) dropwise to the solution of the other reagent over an extended period with vigorous stirring. This maintains a low instantaneous concentration of the added reagent.
-
Solvent System: The solvent plays a critical role.[8] Transition metal ions often form coordination complexes with solvent molecules (e.g., water, ethanol, acetonitrile).[8][9] The 4-NVP ligand must be able to displace these coordinated solvent molecules. If your solvent coordinates too strongly, the complex may not form.
-
Action: Experiment with different solvents. A common procedure for synthesizing a Zn(II) complex with 4-NVP involves dissolving the ligand and the metal salt separately in ethanol before mixing.[1] If solubility is an issue, consider solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Q3: My NMR spectrum is messy, suggesting a mixture of products. What are the likely side-products and how can I avoid them?
A3: A complex product mixture often indicates competing side reactions or ligand instability. For 4-NVP, the primary culprits are geometric isomerization and vinyl group polymerization.
-
Geometric Isomerization: The vinyl group can potentially isomerize from the desired (E)-isomer to the (Z)-isomer, especially under thermal or photochemical stress.[10] These isomers will have different coordination properties.
-
Solution: Conduct the reaction at the lowest effective temperature and protect it from light by wrapping the reaction flask in aluminum foil.
-
-
Ligand Polymerization: The vinylpyridine moiety can undergo polymerization, catalyzed by trace impurities or the metal center itself.
-
Solution: Ensure high-purity reagents and maintain a strict inert atmosphere. The addition of a small amount of a radical inhibitor (e.g., BHT), if compatible with your metal system, can be considered.
-
-
Steric Effects: The bulky naphthyl group creates significant steric hindrance around the coordinating nitrogen atom.[7] This can lead to the formation of complexes with lower coordination numbers than expected or prevent complexation altogether if the metal center is also sterically demanding.
-
Solution: If steric hindrance is suspected, consider using a metal precursor with smaller, more easily displaceable ancillary ligands.[11]
-
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low yield complex formation.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for forming complexes with 4-NVP?
A: There is no single "best" solvent, as the optimal choice depends on the specific metal salt used. The solvent must dissolve the ligand and the metal salt, but it should not coordinate to the metal so strongly that it prevents the 4-NVP from binding.[8] For synthesizing ZnCl₂(4-NVP)₂, ethanol is a proven solvent.[1] For other systems, especially with ruthenium or palladium, chlorinated solvents like dichloromethane or coordinating solvents like acetonitrile are common starting points.[12][13]
Q: Can the counter-ion of my metal salt affect the reaction?
A: Absolutely. Weakly coordinating anions (e.g., BF₄⁻, PF₆⁻, ClO₄⁻, OTf⁻) are often preferred. Strongly coordinating anions like halides (Cl⁻, Br⁻, I⁻) can compete with the 4-NVP ligand for coordination sites on the metal, potentially leading to mixtures of products or failure to incorporate the desired number of 4-NVP ligands.[12]
Q: How can I characterize my final 4-NVP metal complex?
A: A multi-technique approach is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the ligand is coordinated to the metal. You should observe shifts in the signals of the pyridine ring and vinyl protons compared to the free ligand.[14]
-
FT-IR Spectroscopy: Coordination of the pyridine nitrogen to a metal center will typically cause a shift in the C=N stretching frequency.
-
Elemental Analysis (CHN): This provides the empirical formula of the complex, confirming the ratio of metal, ligand, and any counter-ions.
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure, coordination geometry, and bond lengths of your complex.[1][15]
Q: My complex is forming, but it's an oil and won't crystallize. What can I do?
A: Oiling out is a common problem in purification.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., DCM) and slowly add a poor solvent (e.g., hexane, pentane, or diethyl ether) until persistent turbidity is observed. Allow the mixture to stand, often at a reduced temperature, to encourage crystallization.
-
Vapor Diffusion: A similar approach where the poor solvent is allowed to slowly diffuse into a solution of your complex in a good solvent.
-
Change Counter-ion: If you have an ionic complex, exchanging the counter-ion for one that encourages crystallinity (e.g., replacing BF₄⁻ with PF₆⁻) can be an effective strategy.
Experimental Protocols
Protocol 1: General Synthesis of a Dichloro-bis(4-NVP) Metal(II) Complex
This protocol provides a general starting point for the synthesis of an M(4-NVP)₂Cl₂ complex, based on a reported procedure for the analogous zinc complex.[1]
Materials:
-
(E)-4-(1-Naphthylvinyl)pyridine (4-NVP), high purity: 2.1 equivalents
-
Metal(II) chloride salt (e.g., ZnCl₂, PdCl₂, etc.): 1.0 equivalent
-
Anhydrous Ethanol (or other suitable solvent): Degassed
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Ligand Solution: In a Schlenk flask equipped with a magnetic stir bar, dissolve the 4-NVP (2.1 eq.) in anhydrous, degassed ethanol.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the metal(II) chloride (1.0 eq.) in anhydrous, degassed ethanol. Gentle heating may be required to facilitate dissolution.
-
Reaction: With vigorous stirring, slowly add the metal salt solution to the ligand solution via a cannula or dropping funnel at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for 3-12 hours. Monitor the reaction by TLC if applicable. In many cases, the product will precipitate from the solution.
-
Isolation: If a precipitate has formed, collect the solid by filtration under inert atmosphere. Wash the solid with a small amount of cold ethanol, followed by a non-polar solvent like hexane, to remove any unreacted ligand.
-
Drying: Dry the resulting solid product under high vacuum to remove all traces of solvent.
-
Characterization: Characterize the final product using NMR, FT-IR, and elemental analysis.
| Parameter | Recommended Value/Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation/polymerization of the vinyl group. |
| Solvent | Anhydrous, Degassed Ethanol | Good solvent for both ligand and many metal chlorides.[1] |
| Ligand:Metal Ratio | 2.1 : 1.0 | A slight excess of ligand helps drive the reaction to completion. |
| Temperature | Room Temperature (initial) | Minimizes thermal degradation or isomerization. |
| Reaction Time | 3 - 12 hours | Allows sufficient time for complex formation. |
Conceptual Diagram of 4-NVP Complexation
The following diagram illustrates the primary coordination reaction and potential interfering pathways that can lead to low yields.
Caption: Key pathways in the metal complexation of 4-NVP.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry.
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds.
-
Moffat, J. G. D., Pham-Tran, V. N. P., Marczenko, K. M., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Science Publishing.
-
Acta Physico-Chimica Sinica. (2023). Coordination Process and Complex Structure between Poly(4-vinylpyridine) and Cu(Ⅱ)ion.
-
Liu, X., & Wong, W. (2001). Synthesis, characterisation and co-polymerisation of ruthenium 1,2-naphthoquinone-1-oxime complexes containing 4-vinylpyridine ligands. Inorganica Chimica Acta.
-
ResearchGate. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine...
-
Moffat, J. G. D., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv.
-
ResearchGate. (2023). Solvent effect on complexation reactions.
-
Fallah, A., et al. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules.
-
ResearchGate. (2024). Silver 4,4'-Vinylenedipyridine Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange.
-
Al-Khafaji, Y. S., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances.
-
Acta Physico-Chimica Sinica. (2023). Coordination Process and Complex Structure between Poly(4-vinylpyridine) and Cu(Ⅱ)ion.
-
Kober, E. M., et al. (1985). Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of ruthenium(II) and osmium(II). Inorganic Chemistry.
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry.
-
Bugarin, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
-
Biedermann, F., et al. (2000). Metal coordination by sterically hindered heterocyclic ligands, including 2-vinylpyridine, assessed by investigation of cobaloximes. Inorganic Chemistry.
-
Nishikawa, H., & Tsuchida, E. (1975). Complexation and form of poly(vinylpyridine) derivatives with copper(II) in aqueous solution. The Journal of Physical Chemistry.
-
ResearchGate. (2019). 4-vinylpyridine derivatives: Protonation, methylation and silver(I) coordination chemistry.
-
Asnad, et al. (2021). Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. Journal of Molecular Structure.
-
Burdzinski, G. T., et al. (2015). MM quadruply bonded complexes supported by vinylbenzoate ligands: synthesis, characterization, photophysical properties and application as synthons. Dalton Transactions.
-
Wang, S., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry.
-
Mata-Hernandez, J. P., et al. (2019). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Transactions.
-
Diroll, B. T., et al. (2024). Metal–Solvent Complex Formation at the Surface of InP Colloidal Quantum Dots. Journal of the American Chemical Society.
-
Kim, D., et al. (2023). Facile synthesis of porous transition metal hydroxides from a poly(4-vinyl pyridine) film by controlling pH. Nanoscale Advances.
-
Fürstner, A., et al. (2001). Indenylidene complexes of ruthenium: optimized synthesis, structure elucidation, and performance as catalysts for olefin metathesis--application to the synthesis of the ADE-ring system of nakadomarin A. Chemistry.
-
Wu, J., et al. (2024). Ruthenium, copper and ruthenium–copper complexes of an unsymmetrical phosphino pyridyl 1,8-naphthyridine PNNN ligand. Dalton Transactions.
-
BenchChem. (2025). Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands.
-
Zhang, N., et al. (2016). In situ synthesis of the Fe3O4@poly(4-vinylpyridine)-block-polystyrene magnetic polymer nanocomposites via dispersion RAFT polymerization. Polymer-Plastics Technology and Engineering.
-
Nishide, H., et al. (1977). Selective adsorption of metal ions on poly(4‐vinylpyridine) resins in which the ligand chain is immobilized by crosslinking. Journal of Polymer Science: Polymer Chemistry Edition.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Coordination Process and Complex Structure between Poly(4-vinylpyridine) and Cu(Ⅱ)ion [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Metal coordination by sterically hindered heterocyclic ligands, including 2-vinylpyridine, assessed by investigation of cobaloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Crude 4-(1-Naphthylvinyl)pyridine
Welcome to the technical support guide for the purification of crude 4-(1-Naphthylvinyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile photoresponsive molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-proven insights to help you achieve the highest purity for your downstream applications.
The purity of this compound is paramount for its application in materials science and coordination chemistry, where even minor impurities can significantly alter its photochemical properties and crystal packing.[1][2] The purification strategy is critically dependent on the synthetic route employed, as this dictates the impurity profile of the crude product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have before starting the purification process.
Q1: What are the primary impurities I should expect in my crude this compound?
The impurity profile is almost entirely dependent on your chosen synthetic method.
-
Wittig Olefination Route: This method is known for producing a challenging mixture of impurities.[3]
-
(Z)-4-(1-Naphthylvinyl)pyridine: The Wittig reaction often exhibits poor stereoselectivity, resulting in a significant fraction of the undesired Z-isomer (cis), with reported (E):(Z) ratios around 70:30.[3][4]
-
Triphenylphosphine oxide (TPPO): A stoichiometric byproduct of the Wittig reaction. TPPO is notoriously difficult to separate from the desired product due to its polarity and crystallinity, often requiring multiple chromatographic steps.[4]
-
-
Horner-Wadsworth-Emmons (HWE) Route: This is generally the preferred method for higher purity.[5][6]
-
(Z)-4-(1-Naphthylvinyl)pyridine: The HWE reaction is highly stereoselective, producing a much more favorable isomer ratio, often 95:5 (E):(Z) or better.[3][7]
-
Dialkylphosphate salts: The byproduct of the HWE reaction (e.g., diethyl phosphate) is water-soluble and easily removed with a simple aqueous extraction during the work-up, vastly simplifying purification.[8]
-
-
Impurity from Starting Material:
Q2: Which synthetic method is recommended to simplify purification?
For achieving high purity with a more straightforward purification process, the Horner-Wadsworth-Emmons (HWE) reaction is strongly recommended over the Wittig olefination.[3][8] The primary advantages are the high stereoselectivity towards the desired E-isomer and the formation of easily removable, water-soluble byproducts. This minimizes the need for extensive and often low-yielding chromatographic separations required to remove TPPO from Wittig reactions.[3][4]
Q3: How should I begin the purification of my crude product?
Before any purification attempt, you must first characterize your crude material. A small sample should be analyzed by:
-
Thin-Layer Chromatography (TLC): To visualize the number of components and estimate their relative polarities. This is crucial for developing a column chromatography method.
-
¹H NMR Spectroscopy: To determine the (E):(Z) isomer ratio and identify the presence of characteristic signals from byproducts like TPPO or isomeric impurities.
This initial analysis will inform the most effective purification strategy, preventing wasted time and materials on inappropriate methods.
Q4: What is a good starting solvent for the recrystallization of this compound?
Methanol is a commonly reported solvent for the recrystallization of this compound.[3] Ethanol can also be effective.[9] However, be aware that recrystallization from methanol can sometimes lead to the formation of a cocrystal if the (E)-4-(2-naphthylvinyl)pyridine impurity is present.[3][4] Therefore, initial analysis of the crude product is essential.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My crude product is a significant mixture of E/Z isomers.
-
Underlying Cause: This issue is characteristic of the Wittig olefination, which has inherently poor stereoselectivity for this reaction.[3][4]
-
Solution: Flash Column Chromatography: Separation of the geometric isomers is challenging but achievable with careful flash column chromatography. Obtaining high isomeric purity this way often results in a significant reduction in yield.[4]
-
Recommended Conditions: A solvent system of 90:10 Ethyl Acetate:Diethyl Ether on a silica gel column has been used, but may require optimization based on your specific crude mixture.[3]
-
Expert Tip: Monitor fractions carefully by TLC. The isomers may have very similar Rf values, so longer columns and slower elution rates can improve separation.
-
Problem 2: I cannot remove Triphenylphosphine Oxide (TPPO) from my product.
-
Underlying Cause: TPPO, a byproduct of the Wittig reaction, has a polarity that can be very similar to this compound, leading to co-elution during column chromatography.[3][4]
-
Solution 1: Repeated Chromatography: This is the most direct approach but is often inefficient, requiring 2-3 columns and leading to substantial product loss.[3][4]
-
Solution 2: Complexation (Advanced Method): It has been shown that adding zinc chloride (ZnCl₂) to an ethanol solution of the crude material selectively precipitates a zinc complex of (E)-4-(1-Naphthylvinyl)pyridine, leaving the TPPO in the mother liquor.[3][4] Caution: This method was ultimately deemed unsuccessful because the desired ligand was not labile enough to be easily removed from the zinc complex after separation.[3][4]
-
Best Recommendation: Revise Your Synthesis. The most effective solution is to avoid the formation of TPPO altogether by using the Horner-Wadsworth-Emmons (HWE) synthesis route.[8]
Problem 3: After recrystallization from methanol, my product has an unexpected melting point and a complex NMR spectrum.
-
Underlying Cause: You have likely formed a 1:1 cocrystal of (E)-4-(1-Naphthylvinyl)pyridine and the (E)-4-(2-Naphthylvinyl)pyridine isomer.[3][4] This occurs when the 1-(chloromethyl)naphthalene starting material is contaminated with the 2-chloro isomer.[7]
-
Solution 1: Verify Starting Material Purity: Whenever possible, use high-purity (>97%) 1-(chloromethyl)naphthalene to prevent the formation of the 2-isomer byproduct.[7]
-
Solution 2: Selective Precipitation: If the cocrystal has already formed, it can be broken. Dissolving the solid in a minimal amount of acetonitrile has been shown to selectively precipitate the less soluble (E)-4-(2-Naphthylvinyl)pyridine, allowing the desired (E)-4-(1-Naphthylvinyl)pyridine to be recovered from the filtrate.[3][4][7]
Section 3: Visual Guides & Data
Workflow & Data Summaries
The following diagram illustrates a decision-making workflow for purification.
Caption: Purification strategy decision workflow.
Data Tables
Table 1: Comparison of Synthetic Routes and Impurity Profiles
| Feature | Wittig Olefination | Horner-Wadsworth-Emmons (HWE) |
| Primary Byproduct | Triphenylphosphine oxide (TPPO) | Water-soluble phosphate salts |
| Byproduct Removal | Difficult; requires extensive chromatography[3][4] | Simple aqueous extraction[8] |
| Stereoselectivity (E:Z) | Low (approx. 70:30)[3][4] | High (approx. 95:5)[3][7] |
| Purification Ease | Challenging | Facile |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
| E/Z Isomer Mixture | Poor stereoselectivity of Wittig reaction. | Flash column chromatography (e.g., 90:10 EtOAc:Et₂O).[3][4] |
| TPPO Contamination | Byproduct of the Wittig reaction. | Switch to HWE synthesis; repeated chromatography is a less desirable alternative.[3][4][8] |
| Incorrect M.P./NMR after Recrystallization | Cocrystal formation with 2-isomer impurity. | Use high-purity starting materials; selective precipitation from acetonitrile.[3][4][7] |
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography for E/Z Isomer and TPPO Separation
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Dissolve the crude product (from Wittig synthesis) in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method generally provides better separation than liquid-loading.
-
Column Packing: Prepare a silica gel column packed with the chosen eluent system. A common starting point is 90:10 Ethyl Acetate:Diethyl Ether.[3]
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution, collecting fractions and monitoring them closely by TLC.
-
Analysis: Combine the fractions containing the pure desired product, identified by TLC and confirmed by ¹H NMR.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified (E)-4-(1-Naphthylvinyl)pyridine.
Protocol 2: Recrystallization from Methanol
-
Dissolution: In a flask, add the crude or partially purified this compound. Add a minimal amount of hot methanol to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure product. The melting point should be sharp, around 82 °C.[10]
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Science Publishing. [Link]
-
Moffat, J. G. D., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Science Publishing. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (n.d.). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... Retrieved from [Link]
-
Moffat, J. G. D., et al. (2024). A Practice Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. TSpace - University of Toronto. [Link]
-
Moffat, J. G. D., et al. (2024). This compound and Related Compounds. [Link]
-
Moffat, J. G. D., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
Nishijima, M., et al. (2018). [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Molecules, 23(12), 3192. [Link]
-
Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. The Royal Society of Chemistry. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rsc.org [rsc.org]
- 10. This compound | 16375-56-7 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of 4-(1-Naphthylvinyl)pyridine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-(1-Naphthylvinyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the production of this valuable compound for larger studies. My aim here is not just to provide protocols, but to offer the underlying chemical reasoning to empower you to make informed decisions in your own laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved via olefination reactions, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prominent methods. While both can yield the desired product, they present different challenges, especially when scaling up.
-
Wittig Olefination: This classic method involves the reaction of a phosphonium ylide (generated from 1-naphthylmethylphosphonium chloride) with 4-pyridinecarboxaldehyde. A significant drawback of this approach is the formation of a mixture of (E) and (Z) isomers, which can be difficult to separate.[1][2][3][4][5]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modified olefination utilizes a phosphonate carbanion (generated from diethyl 1-naphthylmethylphosphonate). The HWE reaction is highly stereoselective, predominantly yielding the thermodynamically more stable (E)-isomer, which simplifies purification and is often the preferred method for obtaining high purity product.[1][2][3][4][5]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on the more advantageous HWE reaction for scale-up.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the HWE synthesis of this compound can stem from several factors. Let's break them down:
-
Incomplete Ylide Formation: The first critical step is the deprotonation of the phosphonate ester to form the reactive carbanion.
-
Insight: The acidity of the α-proton on the phosphonate is crucial. Incomplete deprotonation leads to unreacted starting material.
-
Solution:
-
Choice of Base: A strong, non-nucleophilic base is essential. n-Butyllithium (n-BuLi) is a common and effective choice.[1] Ensure you are using a fresh, properly titrated solution of n-BuLi, as its concentration can degrade over time with improper storage. Other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can also be effective.
-
Reaction Temperature: The deprotonation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions of the strong base.[1] After the addition of the base, allowing the reaction to slowly warm to room temperature can ensure complete ylide formation.
-
Moisture and Air Sensitivity: Both the strong base and the resulting carbanion are highly sensitive to moisture and atmospheric oxygen. Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are a must.
-
-
-
Inefficient Reaction with the Aldehyde: Once the ylide is formed, its reaction with 4-pyridinecarboxaldehyde is the next key step.
-
Insight: The electrophilicity of the aldehyde carbonyl carbon is key to this reaction.
-
Solution:
-
Aldehyde Purity: Ensure the 4-pyridinecarboxaldehyde is pure and free from acidic impurities or oxidized byproducts, which can quench the ylide.
-
Addition of Aldehyde: Add the aldehyde dropwise to the solution of the ylide. This helps to control the reaction exotherm and can minimize side reactions.
-
Reaction Time and Temperature: After the addition of the aldehyde, allowing the reaction to stir overnight at room temperature is a common practice to ensure it goes to completion.[1]
-
-
Question 2: I'm observing a significant amount of the (Z)-isomer in my final product even with the HWE reaction. Why is this happening and what can I do?
Answer: While the HWE reaction is known for its high (E)-selectivity, the formation of the (Z)-isomer can still occur, although typically in much smaller amounts than with the Wittig reaction.
-
Underlying Cause: The stereoselectivity of the HWE reaction is largely governed by the thermodynamic stability of the intermediates. The formation of the (E)-isomer is favored because the bulky naphthyl and pyridyl groups are positioned on opposite sides in the transition state, minimizing steric hindrance.
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Base and Cation Effects: The choice of base and the corresponding metal cation can influence the stereoselectivity. Lithium cations, from n-BuLi, are known to promote high (E)-selectivity.
-
Solvent: Tetrahydrofuran (THF) is a common solvent that generally gives good (E)-selectivity.
-
-
Purification: If a small amount of the (Z)-isomer is present, it can often be removed through careful purification.
-
Recrystallization: The (E)-isomer is typically a crystalline solid. Recrystallization from a suitable solvent, such as methanol or ethanol, can often selectively crystallize the desired (E)-isomer, leaving the (Z)-isomer in the mother liquor.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating the isomers.
-
-
Question 3: After purification, my NMR spectrum shows signals that I can't attribute to either the (E)- or (Z)-isomer of this compound. What could this impurity be?
Answer: A common and sometimes overlooked impurity in this synthesis is (E)-4-(2-naphthylvinyl)pyridine .
-
Source of the Impurity: This impurity arises from the starting material, 1-(chloromethyl)naphthalene, which is often supplied with a small percentage of the 2-(chloromethyl)naphthalene isomer.[2] This isomeric impurity will undergo the same reaction sequence, leading to the formation of (E)-4-(2-naphthylvinyl)pyridine alongside your target molecule.
-
Identification and Removal:
-
NMR Spectroscopy: The proton NMR spectrum of the 2-naphthyl isomer will have a distinct aromatic region compared to the 1-naphthyl isomer.
-
Purification Challenges: This isomer can sometimes co-crystallize with the desired product, making separation by simple recrystallization difficult.[1][2]
-
Solution:
-
Starting Material Purity: If possible, source high-purity 1-(chloromethyl)naphthalene.
-
Careful Chromatography: Meticulous column chromatography is the most effective way to separate these two isomers.
-
Fractional Recrystallization: In some cases, a carefully controlled fractional recrystallization may be successful.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using the Horner-Wadsworth-Emmons reaction over the Wittig reaction for this synthesis?
A1: The primary advantage is stereoselectivity . The HWE reaction overwhelmingly favors the formation of the (E)-isomer of this compound, which simplifies the purification process and provides a cleaner product.[2][3] The Wittig reaction, in contrast, often produces a mixture of (E) and (Z) isomers that can be challenging to separate, especially on a larger scale.[1][2]
Q2: How critical is the choice of solvent for the HWE reaction?
A2: The choice of solvent is critical. Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are ideal.[1] These solvents effectively solvate the intermediate ions without reacting with the strong base or the ylide. The use of protic solvents (e.g., alcohols) would lead to the immediate quenching of the strong base and the carbanion.
Q3: What are the safety precautions I should take when running this reaction, especially at a larger scale?
A3: Safety is paramount. When scaling up, consider the following:
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques. Always have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
Exothermic Reactions: The deprotonation step and the reaction of the ylide with the aldehyde can be exothermic. When scaling up, ensure you have adequate cooling capacity (e.g., a larger ice bath or a cryocooler) to maintain the desired reaction temperature. Add reagents slowly to control the rate of heat generation.
-
Solvent Handling: Large volumes of flammable solvents like THF pose a fire risk. Work in a well-ventilated fume hood, away from ignition sources.
Q4: Can I use a different phosphonate ester, for example, with methyl or other alkyl groups instead of ethyl?
A4: Yes, other phosphonate esters can be used. Diethyl phosphonates are common due to their commercial availability and ease of handling. Dimethyl phosphonates are also frequently used. The choice of the ester group generally has a minor impact on the overall reaction outcome but can slightly influence the solubility of the phosphonate and the resulting phosphate byproduct.
Q5: What is the white precipitate that forms after the reaction, and how do I remove it?
A5: The white precipitate is the phosphate byproduct of the HWE reaction, typically diethyl phosphate. This byproduct is water-soluble. During the workup, washing the organic layer with water or a saturated aqueous solution of ammonium chloride will effectively remove this byproduct.
Scaled-Up Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
This protocol is designed for a multi-gram scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Diethyl 1-naphthylmethylphosphonate | 278.28 | 10.0 g | 35.9 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | - | 15.1 mL | 37.7 mmol | 1.05 |
| 4-Pyridinecarboxaldehyde | 107.11 | 4.0 g | 37.3 mmol | 1.04 |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, add diethyl 1-naphthylmethylphosphonate (10.0 g, 35.9 mmol) to a dry 500 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the phosphonate in anhydrous THF (200 mL).
-
Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (2.5 M in hexanes, 15.1 mL, 37.7 mmol) dropwise over 15-20 minutes. The solution will typically turn a deep color (orange to dark red/brown), indicating the formation of the carbanion.
-
Reaction with Aldehyde: After the addition of n-BuLi is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour. Add 4-pyridinecarboxaldehyde (4.0 g, 37.3 mmol) dropwise to the reaction mixture.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: The crude product can be purified by recrystallization from methanol or ethanol to yield (E)-4-(1-Naphthylvinyl)pyridine as a solid.
Visualizing the Process
Reaction Mechanism
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflow
Caption: Scaled-up synthesis workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
ResearchGate. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
-
ResearchGate. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine...[Link]
-
Canadian Science Publishing. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(1-Naphthylvinyl)pyridine: Wittig vs. Horner-Wadsworth-Emmons Olefination
For researchers and professionals in the fields of materials science and drug development, the synthesis of vinylpyridines, such as 4-(1-Naphthylvinyl)pyridine, is a critical step in the creation of novel photoresponsive materials and potential therapeutic agents. The choice of synthetic methodology for constructing the central carbon-carbon double bond in these molecules is paramount, directly impacting stereoselectivity, yield, and purification efficiency. This guide provides an in-depth comparison of two cornerstone olefination reactions—the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction—for the synthesis of this compound, supported by experimental data and mechanistic insights.
Executive Summary: The Superiority of the Horner-Wadsworth-Emmons Approach for (E)-4-(1-Naphthylvinyl)pyridine
In the synthesis of this compound, the Horner-Wadsworth-Emmons reaction emerges as the superior method, particularly for obtaining the geometrically pure (E)-isomer.[1] This preference is primarily attributed to its high stereoselectivity and the operational simplicity of product purification.[1] In contrast, the traditional Wittig reaction, while a foundational method for olefination, suffers from poor stereocontrol in this specific application, leading to a mixture of (E) and (Z) isomers that necessitates challenging purification procedures.[1][2]
Comparative Analysis: Wittig vs. HWE at a Glance
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | 1-Naphthylmethylphosphonium chloride, 4-Pyridinecarboxaldehyde | Diethyl 1-naphthylmethylphosphonate, 4-Pyridinecarboxaldehyde |
| Base | Aqueous Sodium Hydroxide (NaOH) | n-Butyllithium (n-BuLi) |
| Stereoselectivity | Poor (70:30 mixture of E:Z isomers)[2] | High (predominantly the E-isomer)[1] |
| Yield | Lower effective yield due to isomer separation | High (89.7%)[1] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Diethyl phosphate salt |
| Purification | Difficult; requires multiple chromatographic separations to remove TPPO and the undesired isomer.[2] | Simple aqueous workup to remove the water-soluble phosphate byproduct.[1] |
Delving into the Mechanisms: An Explanatory Framework
The divergent outcomes of the Wittig and HWE reactions in the synthesis of this compound can be rationalized by their distinct reaction mechanisms.
The Wittig Reaction: A Path to Isomer Mixtures
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[3] In the case of the semi-stabilized ylide derived from 1-naphthylmethylphosphonium chloride, the reaction can proceed through a kinetically controlled pathway that leads to a mixture of diastereomeric betaine or oxaphosphetane intermediates.[4][5] The subsequent decomposition of these intermediates yields a mixture of (E) and (Z)-alkenes.[2]
Caption: Wittig reaction pathway leading to a mixture of alkene isomers.
The Horner-Wadsworth-Emmons Reaction: A Stereoselective Advantage
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide.[6] The reaction mechanism favors a transition state that minimizes steric interactions, leading to the preferential formation of the thermodynamically more stable (E)-alkene.[4] The water-soluble nature of the phosphate byproduct further simplifies the isolation of the desired product.
Caption: HWE reaction pathway favoring the formation of the (E)-alkene.
Experimental Protocols
Wittig Synthesis of this compound (Illustrative Protocol)
This protocol is based on the procedure referenced by Marczenko et al.[2]
Step 1: Synthesis of 1-Naphthylmethylphosphonium Chloride
-
In a round-bottom flask, dissolve 1-(chloromethyl)naphthalene and a molar equivalent of triphenylphosphine in toluene.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum to obtain 1-naphthylmethylphosphonium chloride.
Step 2: Wittig Olefination
-
Suspend the 1-naphthylmethylphosphonium chloride in a suitable solvent such as dichloromethane.
-
Add one equivalent of 4-pyridinecarboxaldehyde to the suspension.
-
While stirring vigorously, add an aqueous solution of sodium hydroxide (e.g., 12% w/v) dropwise.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Perform a liquid-liquid extraction to separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, a mixture of (E) and (Z) isomers and triphenylphosphine oxide, requires purification by column chromatography.[2]
Horner-Wadsworth-Emmons Synthesis of (E)-4-(1-Naphthylvinyl)pyridine
This protocol is adapted from the work of Marczenko et al. (2024).[1]
Step 1: Synthesis of Diethyl 1-naphthylmethylphosphonate
-
This starting material can be synthesized via the Michaelis-Arbuzov reaction of 1-(bromomethyl)naphthalene with triethyl phosphite.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Dissolve diethyl 1-naphthylmethylphosphonate in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add n-butyllithium (2.5 M in hexanes) dropwise. The solution will turn a dark color.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add 4-pyridinecarboxaldehyde dropwise, and stir the resulting solution overnight (approximately 12 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic phases, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Wash the resulting oil with hexane to afford a solid product, which is predominantly the (E)-isomer of this compound with a reported yield of 89.7%.[1]
Conclusion and Recommendations
For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction offers significant advantages over the traditional Wittig reaction. Its ability to produce the (E)-isomer with high stereoselectivity and in high yield, coupled with a straightforward purification process, makes it the method of choice for researchers seeking an efficient and reliable synthetic route.[1] While the Wittig reaction remains a valuable tool in the organic chemist's arsenal, its application in this specific synthesis is hampered by poor stereocontrol and purification challenges.[2] Therefore, for the production of (E)-4-(1-Naphthylvinyl)pyridine for applications in materials science and drug development, the Horner-Wadsworth-Emmons olefination is strongly recommended.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
Marczenko Lab Publications. (n.d.). Retrieved from [Link]
-
Marczenko Lab Research. (n.d.). Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
Experiment 8: Wittig Reaction. (n.d.). Retrieved from [Link]
-
The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Retrieved from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6680. [Link]
-
Pop, A., Czompa, A., & Borodi, G. (2023). Wittig and Wittig-Horner Reactions under Sonication Conditions. Molecules, 28(4), 1958. [Link]
-
Cheung, Y. K., & Yudin, A. K. (2012). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Boronation. Organic Syntheses, 89, 373-383. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig and Wittig-Horner Reactions under Sonication Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 4-(1-Naphthylvinyl)pyridine and 4-(2-Naphthylvinyl)pyridine: Unraveling the Influence of Isomeric Substitution
<
In the landscape of molecular engineering and materials science, the subtle repositioning of a functional group can dramatically alter a compound's physicochemical properties. This guide provides an in-depth comparative analysis of two structural isomers, 4-(1-Naphthylvinyl)pyridine (1-NVP) and 4-(2-naphthylvinyl)pyridine (2-NVP). By examining their synthesis, structural characteristics, and photophysical behavior, this document aims to equip researchers with the critical insights needed to select the optimal isomer for their specific application, be it in the development of novel photoresponsive materials or as scaffolds in medicinal chemistry.
The key structural difference between 1-NVP and 2-NVP lies in the attachment point of the vinylpyridine group to the naphthalene ring.[1] In 1-NVP, the linkage is at the sterically crowded α-position, whereas in 2-NVP, it is at the less hindered β-position.[1] This seemingly minor variation has profound implications for the molecule's planarity, electronic conjugation, and ultimately, its macroscopic properties.
Synthetic Strategies: The Horner-Wadsworth-Emmons Advantage
While several synthetic routes to naphthylvinylpyridines exist, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its high stereoselectivity and simplified purification process.[2][3] Unlike the traditional Wittig olefination, which often yields a challenging mixture of (E) and (Z) isomers and produces triphenylphosphine oxide as a difficult-to-remove byproduct, the HWE reaction predominantly affords the desired (E)-alkene.[4][5] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, allowing for easy removal by aqueous extraction.[4][6]
The general HWE approach involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[4] For the synthesis of 1-NVP and 2-NVP, the appropriate naphthaldehyde is reacted with the ylide generated from diethyl 4-pyridylmethylphosphonate.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Naphthylvinylpyridines
Diagrammatic Representation of the Horner-Wadsworth-Emmons Reaction
Caption: Generalized workflow for the synthesis of Naphthylvinylpyridines via the Horner-Wadsworth-Emmons reaction.
Step-by-Step Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 4-pyridylmethylphosphonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise to generate the phosphonate carbanion.[7]
-
After stirring for a designated period at room temperature, slowly add a solution of the corresponding naphthaldehyde (1-naphthaldehyde for 1-NVP or 2-naphthaldehyde for 2-NVP) in anhydrous THF.[7]
-
Allow the reaction to proceed overnight with continuous stirring.[7]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the pure (E)-isomer.[2][7]
Comparative Analysis of Physicochemical Properties
The isomeric difference between 1-NVP and 2-NVP gives rise to distinct physical and photophysical properties.
| Property | This compound (1-NVP) | 4-(2-Naphthylvinyl)pyridine (2-NVP) |
| Molecular Formula | C₁₇H₁₃N | C₁₇H₁₃N |
| Molecular Weight | 231.29 g/mol [8] | 231.29 g/mol |
| CAS Number | 16375-56-7[8] | Not explicitly found, often co-synthesized or referenced with 1-NVP. |
| Appearance | Light beige to white solid[7] | Pale-yellow solid[9] |
| Melting Point | ~123.8 °C (for a 1:1 cocrystal with 2-NVP)[7] | 225–226 °C (for a photodimer)[9] |
Table 1: A summary of the key physical properties of 1-NVP and 2-NVP.
Photophysical and Electrochemical Behavior
Naphthylvinylpyridines are known to undergo photochemical reactions, such as [2+2] cycloaddition, upon irradiation.[7][9] This photoresponsiveness makes them attractive for applications in light-responsive materials.[2]
Irradiation of both (E)-4-(2-(2-naphthyl)vinyl)pyridine and (E)-4-(2-(1-naphthyl)vinyl)pyridine can lead to the formation of cyclobutane dimers.[9] Interestingly, the stereoselectivity of this photodimerization is highly dependent on the reaction conditions. In acidic solutions, a significant red shift in the UV-vis absorption spectra is observed, and the reaction proceeds with high stereoselectivity to afford syn-head-to-tail dimers.[9] This is attributed to the preorientation of the substrates through cation-π interactions.[9]
The electrochemical properties of these compounds are also of interest. For instance, a related compound, N-methylated 1-naphthylvinyl-4-quinoline, is redox-active and displays a reversible reduction event.[10]
Logical Flow for Characterization of Naphthylvinylpyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound | 16375-56-7 [chemicalbook.com]
- 9. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(1-Naphthylvinyl)pyridine using High-Performance Liquid Chromatography
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The purity of synthesized active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for the validation of 4-(1-Naphthylvinyl)pyridine (4-1-NVP) purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind the analytical method development, present a detailed experimental protocol, and compare the performance of this method in distinguishing the target compound from potential synthetic impurities. This document is designed to provide researchers and drug development professionals with a robust framework for purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The "Why" Behind Purity Validation
This compound is a versatile molecule with applications ranging from a ligand in novel coordination complexes to a building block for photoresponsive materials.[5][6][7][8][9] In the context of pharmaceutical development, its derivatives may exhibit biological activity, such as anticholinergic properties through the inhibition of choline acetyltransferase.[10] Given these applications, ensuring the chemical purity of synthesized 4-1-NVP is not merely a quality control checkpoint; it is fundamental to the reliability of experimental data and the safety of potential therapeutic agents.
The presence of impurities, even in minute quantities, can lead to:
-
Altered pharmacological or toxicological profiles.
-
Inaccurate structure-activity relationship (SAR) studies.
-
Unpredictable performance in materials science applications.
-
Complications in regulatory submissions.
This guide focuses on a systematic approach to developing and validating an HPLC method tailored for 4-1-NVP, ensuring it is "suitable for its intended purpose."[4][11]
Synthesis & Impurity Profiling: Know Your Enemy
To develop a specific and effective HPLC method, one must first understand the potential impurities that could arise during synthesis. A common route to 4-1-NVP is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification.[5][6][7]
The HWE reaction, which offers higher stereoselectivity and purity, involves the reaction of diethyl 1-naphthylmethyl phosphonate with 4-pyridinecarboxaldehyde.[5][7]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 4-pyridinecarboxaldehyde and diethyl 1-naphthylmethyl phosphonate.
-
Reaction By-products: Phosphate by-products from the HWE reagent.
-
Isomers: The (Z)-isomer of 4-1-NVP is a potential stereoisomeric impurity, although the HWE reaction strongly favors the desired (E)-isomer.[5][6]
-
Related Substances: Impurities from the starting materials, such as (E)-4-(2-naphthylvinyl)pyridine, can arise if the initial 1-(chloromethyl)naphthalene used to make the phosphonate reagent contains the 2-isomer.[6]
Our HPLC method must be capable of resolving the main 4-1-NVP peak from all these potential impurities.
HPLC Method Development: A Rationale-Driven Approach
The selection of HPLC parameters is a deliberate process based on the physicochemical properties of the analyte and potential impurities.[12] 4-1-NVP is a moderately polar molecule with a significant non-polar naphthyl group and a basic pyridine moiety. This dictates a reverse-phase approach.
Column Selection: A C18 (octadecyl) column is the workhorse of reverse-phase chromatography and is the logical first choice. The non-polar stationary phase will interact with the hydrophobic naphthyl group, providing good retention. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.
Mobile Phase Selection: The goal is to achieve a good retention time (typically 3-10 minutes) and sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength for aromatic compounds.
-
Aqueous Phase: A buffered aqueous phase is critical. The pyridine moiety has a pKa of ~5.2. Operating the mobile phase at a low pH (e.g., pH 2.5-3.0) using a phosphate buffer ensures the pyridine nitrogen is protonated. This prevents peak tailing, which occurs when the analyte interacts with residual silanols on the silica backbone in its free base form.
-
Elution Mode: A gradient elution (e.g., starting at 30% acetonitrile and ramping up to 90%) is superior to an isocratic elution for impurity analysis.[13] It allows for the effective elution of both early-eluting polar impurities (like 4-pyridinecarboxaldehyde) and later-eluting non-polar impurities, while ensuring the main peak is sharp and well-resolved.
Detection: The extended conjugation across the naphthyl and vinylpyridine system creates a strong chromophore.
-
Wavelength: A UV-Vis detector is ideal. Based on spectral data for similar naphthalimide and vinylpyridine derivatives, a detection wavelength in the range of 330-350 nm should provide high sensitivity for the analyte and related impurities, minimizing interference from the solvent front.[14][15]
Experimental Protocol & Workflow
This section provides a step-by-step protocol for the purity analysis. The overall workflow is designed to be systematic and reproducible.
Workflow Diagram
Caption: High-level workflow for HPLC purity validation of 4-1-NVP.
Step-by-Step Methodology
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
This compound Reference Standard (>99.5% purity)
-
Synthesized this compound sample lot
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 340 nm
3. Solution Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (70:30 v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 4-1-NVP Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of synthesized 4-1-NVP into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. (A higher concentration is used for the sample to ensure detection of impurities at the 0.05% level).
4. Analysis Sequence:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Perform one blank injection (Diluent).
-
Perform five replicate injections of the Standard Solution to establish system suitability.
-
Inject the Sample Solution in duplicate.
Data Analysis & Comparative Performance
The objective is to demonstrate that the method is specific and can quantify the purity of the synthesized material against a known standard.
System Suitability
Before analyzing samples, the system's performance must be verified. According to ICH and USP guidelines, key parameters include:
-
Tailing Factor (T): Should be ≤ 2.0 for the main 4-1-NVP peak.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of the five standard injections should be ≤ 2.0%.
Purity Calculation
Purity is determined using area normalization. This method assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data: Synthesized Lot vs. Reference Standard
The table below presents hypothetical data from the analysis of a high-purity reference standard and a newly synthesized batch.
| Parameter | Reference Standard | Synthesized Lot | Acceptance Criteria |
| Retention Time (min) | 8.52 | 8.51 | ± 2% of Standard |
| Purity (% Area) | 99.89% | 98.75% | ≥ 98.5% |
| Impurity 1 (RRT 0.45) | Not Detected | 0.35% | ≤ 0.5% |
| Impurity 2 (RRT 1.15) | 0.11% | 0.68% | ≤ 0.5% |
| Total Impurities | 0.11% | 1.25% | ≤ 1.5% |
| System Suitability | |||
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | 8500 | 8350 | ≥ 2000 |
RRT = Relative Retention Time (RT of impurity / RT of main peak)
Analysis of Results: The synthesized lot meets the overall purity specification of ≥ 98.5%. However, Impurity 2 at RRT 1.15 exceeds the individual impurity threshold of 0.5%. This would trigger an investigation to identify this impurity (e.g., via LC-MS) and potentially optimize the synthesis or purification steps to reduce its level. The method clearly demonstrates its ability to separate and quantify these impurities, proving its suitability.
Method Validation Principles (ICH Q2(R1))
A fully validated method provides irrefutable evidence of its reliability.[1][2][3][4] While a full validation is beyond the scope of this guide, the described method is designed to be validated against the following ICH Q2(R1) parameters.[1][2][3][4]
Logical Relationship for Method Validation
Caption: Key parameters from ICH Q2(R1) that establish a method's validity.
-
Specificity: Demonstrated by resolving the 4-1-NVP peak from known impurities and potential degradation products.
-
Linearity: Assessed by analyzing a series of solutions of known concentrations and showing a linear relationship between concentration and peak area.
-
Accuracy: Determined by spiking the sample with known amounts of the reference standard and calculating the percent recovery.
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified, crucial for controlling impurities at low levels.[11]
Conclusion
This guide has outlined a comprehensive and scientifically-driven approach to validating the purity of synthesized this compound using RP-HPLC. By understanding the synthetic route and potential impurities, a specific, robust, and reliable analytical method was developed. The provided step-by-step protocol and comparative data framework serve as a practical tool for researchers in pharmaceutical development and materials science. Adherence to these principles and the validation guidelines set forth by the ICH ensures the generation of high-quality, defensible data, which is paramount for advancing scientific research and ensuring product quality.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link][1][11]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. Available at: [Link][2]
-
A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds . Canadian Science Publishing. Available at: [Link][5][9]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. Available at: [Link][3]
-
A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds . Canadian Science Publishing (Detailed View). Available at: [Link][6]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available at: [Link][4]
-
A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds . ResearchGate. Available at: [Link][7]
-
Wittig Reaction - Common Conditions . Organic Chemistry Portal. Available at: [Link][16]
-
Naphthylvinylpyridine - Wikipedia . Wikipedia. Available at: [Link][10]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available at: [Link][17]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Naphthylvinylpyridine - Wikipedia [en.wikipedia.org]
- 11. fda.gov [fda.gov]
- 12. gyanvihar.org [gyanvihar.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-(1-Naphthylvinyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds, particularly those with potential applications in materials science and pharmacology, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable research. 4-(1-Naphthylvinyl)pyridine, a molecule of interest for its photoresponsive properties, presents a clear case for the necessity of a multi-faceted analytical approach.[1] Its structure, comprising a pyridine ring, a vinyl bridge, and a naphthalene moiety, contains several key features—stereochemistry, conjugation, and specific functional groups—that must be rigorously verified.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of (E)-4-(1-Naphthylvinyl)pyridine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how, when used in concert, these techniques provide a self-validating system for complete structural elucidation.
The Holistic Approach to Structural Confirmation
While single-crystal X-ray crystallography stands as the definitive method for determining molecular structure in the solid state, its application is contingent on the ability to grow high-quality crystals.[2] For routine analysis, confirmation in solution, and for substances that are difficult to crystallize, spectroscopic methods are indispensable. They provide a detailed, piece-by-piece puzzle of the molecular structure that, when assembled, offers a comprehensive and confident confirmation.
Caption: Relationship between definitive and routine structural analysis methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Expertise in Action: ¹H NMR Spectroscopy
The proton NMR spectrum provides a fingerprint of the molecule. For (E)-4-(1-Naphthylvinyl)pyridine, the key diagnostic signals are those of the vinyl protons. The large coupling constant (J value) between these two protons is definitive proof of their trans (or E) configuration. A typical trans coupling is in the range of 12-18 Hz, whereas a cis coupling is much smaller (6-12 Hz). The observation of a ~16 Hz coupling constant is therefore a critical piece of evidence.[3] The distinct chemical shifts of the aromatic protons on the pyridine and naphthalene rings further confirm the overall structure.
Data Presentation: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm in CDCl₃)[3][4] | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (α to N) | 8.63 | d | - |
| Naphthyl-H | 8.20 | d | - |
| Vinyl-H (β to Py) | 8.12 | d | 16 |
| Naphthyl-H | 7.89 | t | - |
| Naphthyl-H | 7.78 | d | - |
| Naphthyl-H | 7.55 | m | - |
| Pyridine-H (β to N) | 7.48 | d | - |
| Vinyl-H (α to Py) | 7.09 | d | 16 |
Expertise in Action: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, we expect to see 17 distinct signals in the proton-decoupled spectrum, corresponding to the 17 carbon atoms in its asymmetric structure. The chemical shifts indicate the type of carbon (aliphatic, aromatic, vinyl), confirming the presence of the key functional groups.
Data Presentation: ¹³C NMR Spectral Data
| Carbon Environment | Chemical Shift (δ, ppm in CDCl₃)[3][4] |
| Aromatic/Vinyl Carbons | 150.26, 144.86, 133.80, 133.74, 131.33, 130.90, 129.15, 129.03, 128.80, 126.53, 126.11, 125.66, 124.24, 123.47, 121.08 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
Caption: Standard workflow for NMR-based structural confirmation.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5]
Expertise in Action: Interpreting the FTIR Spectrum
While a full spectrum is ideal, the structure of this compound allows us to predict the key absorption bands. The presence of aromatic C-H stretches above 3000 cm⁻¹, coupled with the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, confirms the aromatic and vinyl components. A strong band around 965 cm⁻¹ for the C-H out-of-plane bend of the vinyl group would provide further evidence for the trans configuration. The complex pattern in the "fingerprint region" (below 1400 cm⁻¹) is unique to the molecule and serves as a valuable reference for identity confirmation.
Data Presentation: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Naphthyl & Pyridyl) |
| 1610-1580 | C=N Stretch | Pyridine Ring |
| 1590-1450 | C=C Stretch | Aromatic Rings |
| ~1625 | C=C Stretch | Vinyl Group |
| ~965 | C-H Out-of-Plane Bend | trans-Vinyl |
| 810-750 | C-H Out-of-Plane Bend | Naphthalene Substitution |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Collection: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Caption: Workflow for functional group analysis using FTIR-ATR.
Electronic Spectroscopy: UV-Visible (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly sensitive to conjugated π-systems.
Expertise in Action: Interpreting the UV-Vis Spectrum
The structure of this compound features an extensive conjugated system spanning the naphthalene and pyridine rings through the vinyl bridge. This extended conjugation is expected to result in strong π → π* electronic transitions, leading to significant absorption in the UV region. For comparison, 4-styrylpyridine absorbs around 300-310 nm.[3][6] The addition of the fused naphthalene ring extends the conjugation, causing a bathochromic (red) shift to longer wavelengths, likely in the 320-350 nm range. This technique is excellent for confirming the presence of the chromophore and can be used quantitatively via the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Fill a quartz cuvette with the pure solvent to record a baseline. Then, record the spectrum of the sample solution over a range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λₘₐₓ).
Caption: Workflow for confirming the conjugated system via UV-Vis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[7]
Expertise in Action: Interpreting the Mass Spectrum
The most crucial piece of information from the mass spectrum is the molecular ion peak (M⁺·). For this compound (C₁₇H₁₃N), the expected exact mass is 231.1048 g/mol .[8] Observing a peak at m/z ≈ 231 confirms the molecular formula. The fragmentation pattern can also be diagnostic. Aromatic systems tend to produce a strong molecular ion peak due to their stability.[2] Likely fragmentation could involve cleavage of the vinyl bond, potentially leading to fragments corresponding to the naphthyl or pyridylvinyl cations.
Data Presentation: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Significance |
| ~231 | [C₁₇H₁₃N]⁺· | Molecular Ion (M⁺·) - Confirms Molecular Formula |
| ~230 | [M-H]⁺ | Loss of a hydrogen radical |
| ~154 | [C₁₂H₁₀]⁺· | Naphthylvinyl fragment |
| ~127 | [C₁₀H₇]⁺ | Naphthyl fragment |
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a very dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Caption: Workflow for molecular formula confirmation using mass spectrometry.
Comparative Summary and Integrated Approach
No single technique provides the complete picture. It is the synergy between these methods that allows for unambiguous structural confirmation. NMR defines the carbon-hydrogen framework and stereochemistry, FTIR identifies the functional groups, UV-Vis confirms the electronic nature of the conjugated system, and MS locks in the molecular formula.
Data Presentation: Summary of Spectroscopic Insights
| Technique | Primary Information Provided | Key Evidence for this compound |
| ¹H NMR | H environment, connectivity, stereochemistry | Vinyl proton coupling constant (~16 Hz) confirms E-isomer. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | 17 distinct signals confirm the complete carbon framework. |
| FTIR | Functional groups present | Bands for aromatic rings, pyridine C=N, and trans-vinyl C-H bend. |
| UV-Vis | Conjugated π-system | Strong absorption (λₘₐₓ > 320 nm) confirms extended conjugation. |
| MS | Molecular weight, fragmentation | Molecular ion peak at m/z ≈ 231 confirms the molecular formula. |
The final workflow for a chemist is not linear but integrated. An anomalous result in one technique prompts re-evaluation of the others, creating a self-correcting loop that leads to a definitive structural assignment.
Caption: Integrated spectroscopic approach for structural confirmation.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
Moffat, J. G. D., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Moffat, J. G. D., et al. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine.... ResearchGate. [Link]
-
Castro, M. E., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 19(1), 269-280. [Link]
-
Sandford, S. A., Bernstein, M. P., & Allamandola, L. J. (2010). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. The Astrophysical Journal Supplement Series, 191(2), 345. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Lawson Daku, L. M., et al. (2012). Ab initio static and molecular dynamics study of the absorption spectra of the 4-styrylpyridine photoswitch in its cis and trans forms. Physical Chemistry Chemical Physics, 14(30), 10592-10603. [Link]
-
PubChem. (n.d.). 4-1-Naphthyl-vinylpyridine. National Center for Biotechnology Information. [Link]
-
Sajan, D., et al. (2013). The FTIR pattern for the naphthalene crystal. ResearchGate. [Link]
-
Zúñiga-Castro, S., et al. (2017). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 22(12), 2167. [Link]
-
Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]
-
Oregon Medical Laser Center. (n.d.). Naphthalene. [Link]
-
Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]
A Comparative Guide to the Coordination Behavior of 4-(1-Naphthylvinyl)pyridine with Diverse Metal Ions
In the dynamic field of materials science and drug development, the design and synthesis of novel coordination complexes are of paramount importance. The ligand, 4-(1-Naphthylvinyl)pyridine (NVP), with its unique steric and electronic properties, presents a versatile platform for the construction of a wide array of metal-organic frameworks and discrete molecular complexes. This guide provides a comprehensive review of the coordination behavior of NVP with various metal ions, offering a comparative analysis supported by experimental data to aid researchers in the strategic design of new functional materials.
Introduction to this compound as a Ligand
This compound is a fascinating ligand that combines the coordinating ability of a pyridine ring with the bulky, photoactive naphthylvinyl moiety. The nitrogen atom of the pyridine ring acts as a classical Lewis base, readily coordinating to a variety of metal centers. The extended π-system of the naphthylvinyl group, however, introduces several key features that influence the resulting complex's structure and properties. The steric bulk of the naphthyl group can dictate the coordination geometry and the number of ligands that can bind to a metal center. Furthermore, the photoresponsive nature of the vinyl group allows for potential applications in light-driven processes, such as [2+2] cycloadditions in the solid state.[1]
This guide will delve into the coordination chemistry of NVP with a selection of metal ions, focusing on Ag(I), Zn(II), and Cd(II), for which experimental data is available. The coordination behavior with other transition metals like Cu(II) and Hg(II) will be discussed in the context of related vinylpyridine ligands, highlighting potential research directions.
Coordination with d¹⁰ Metal Ions: A Focus on Ag(I), Zn(II), and Cd(II)
The d¹⁰ metal ions, particularly Ag(I), Zn(II), and Cd(II), are well-known for forming coordination complexes with interesting structural diversity and luminescent properties. The coordination of NVP with these metals has been a subject of interest, primarily driven by the potential for creating photoactive materials.
Silver(I) Complexes: Linear and Distorted Geometries
Silver(I) ions, with their d¹⁰ electronic configuration, typically favor linear, two-coordinate geometries. However, higher coordination numbers are also observed, often leading to the formation of coordination polymers.
In the case of NVP, the reaction with silver(I) trifluoroacetate yields a complex with the formula [Ag((E)-4-1-nvp)₂O₂CCF₃].[1] Single-crystal X-ray diffraction studies of a related solvated complex, ₂, reveal a distorted tetrahedral geometry around the Ag(I) center.[1] The two NVP ligands coordinate to the silver ion through their pyridine nitrogen atoms. The Ag-N bond lengths are a key indicator of the coordination strength.
The bulky naphthyl groups of the NVP ligands play a crucial role in the solid-state packing of these complexes, influencing intermolecular interactions such as π-π stacking. These interactions are critical for potential applications in photoresponsive materials, as they can facilitate solid-state [2+2] cycloaddition reactions upon UV irradiation.[1]
Zinc(II) Complexes: Tetrahedral Coordination and Photosalient Behavior
Zinc(II) is another d¹⁰ metal ion that predominantly forms tetrahedral complexes. The reaction of NVP with zinc chloride produces the complex [Zn((E)-4-1-nvp)₂Cl₂].[1] X-ray crystallography confirms a distorted tetrahedral coordination geometry around the Zn(II) ion, with two NVP ligands and two chloride ions completing the coordination sphere.
A noteworthy characteristic of some Zn(II) complexes with NVP is their "photosalient" effect. For instance, the 1D coordination polymer [Zn(glu)((E)-4-1-nvp)] (where H₂glu = glutaric acid) exhibits dramatic crystal bursting and fragmentation when exposed to UV or sunlight.[1] This remarkable behavior is attributed to the photochemical [2+2] cycloaddition of neighboring NVP ligands within the crystal lattice.[1] This highlights the potential of NVP-based zinc complexes in the development of photoactuating smart materials.
Cadmium(II) Complexes: Towards Coordination Polymers
Cadmium(II), being a larger d¹⁰ ion compared to Zn(II), often exhibits higher coordination numbers and a greater propensity to form coordination polymers. While detailed structural information for a simple Cd(II)-NVP complex is limited in the primary literature, a metal-organic compound with the formula [Cd(quin)₂((E)-4-1-nvp)₂] (where Hquin = quinoline-2-carboxylic acid) has been reported.[1] This suggests that NVP can readily coordinate to Cd(II) centers.
Based on studies of other vinylpyridine ligands with Cd(II), it is anticipated that NVP would form coordination polymers with diverse dimensionalities (1D, 2D, or 3D). The structure of these polymers would be influenced by the choice of counter-anion and the stoichiometry of the reactants. These cadmium-based coordination polymers are also promising candidates for fluorescent sensing applications.
Comparative Analysis of Coordination Behavior
To provide a clear overview, the table below summarizes the key coordination features of NVP with Ag(I), Zn(II), and the anticipated behavior with Cd(II).
| Metal Ion | Typical Coordination Geometry | Representative Complex | Key Features & Potential Applications |
| Ag(I) | Distorted Tetrahedral | [Ag((E)-4-1-nvp)₂O₂CCF₃][1] | Photoresponsive materials, potential for [2+2] cycloaddition. |
| Zn(II) | Distorted Tetrahedral | [Zn((E)-4-1-nvp)₂Cl₂][1] | Photosalient behavior, photoactuating materials. |
| Cd(II) | Octahedral (in mixed ligand complex) | [Cd(quin)₂((E)-4-1-nvp)₂][1] | Propensity for coordination polymer formation, fluorescent sensors. |
Coordination with Other Transition Metal Ions: An Outlook
Copper(II) Complexes: A Spectrum of Geometries
Copper(II), with its d⁹ electronic configuration, is known for its structural flexibility, adopting square planar, tetrahedral, square pyramidal, and octahedral geometries. The coordination of Cu(II) with NVP would likely result in complexes where the geometry is highly dependent on the counter-ion and the steric hindrance imposed by the naphthyl groups. The electronic properties of these complexes, particularly their UV-Vis absorption spectra, would be of significant interest for applications in catalysis and materials science.
Mercury(II) Complexes: Linear and Higher-Coordinate Structures
Mercury(II), a d¹⁰ ion, commonly forms linear two-coordinate complexes. However, it can also adopt higher coordination numbers, leading to tetrahedral or distorted octahedral geometries, often with bridging ligands. The interaction of NVP with Hg(II) salts would be expected to yield complexes whose structures are influenced by the nature of the anion. Given the soft nature of Hg(II), it would form strong bonds with the nitrogen donor of the pyridine ring.
Experimental Protocols
To facilitate further research in this area, a representative experimental protocol for the synthesis of a metal-NVP complex is provided below.
Synthesis of bis[(E)-4-(1-Naphthylvinyl)pyridine] zinc(II) dichloride
This protocol is adapted from the literature for the synthesis of [Zn((E)-4-1-nvp)₂Cl₂].[1]
Materials:
-
(E)-4-(1-Naphthylvinyl)pyridine ((E)-4-1-nvp)
-
Zinc(II) chloride (ZnCl₂) or a suitable solvate like ZnCl₂(THF)₂
-
Ethanol (EtOH)
Procedure:
-
Prepare a solution of (E)-4-1-nvp (2 equivalents) in ethanol in a reaction vessel.
-
In a separate vessel, prepare a solution of ZnCl₂ (1 equivalent) in ethanol.
-
Heat both solutions to approximately 35 °C with stirring.
-
Slowly add the ZnCl₂ solution to the (E)-4-1-nvp solution with continuous stirring.
-
An immediate precipitation of a light-yellow solid should be observed.
-
Continue stirring the mixture for a few hours at room temperature to ensure complete reaction.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Characterization:
The resulting complex can be characterized by various techniques, including:
-
Single-crystal X-ray diffraction: To determine the precise molecular structure and coordination geometry.
-
¹H and ¹³C NMR spectroscopy: To confirm the coordination of the NVP ligand.
-
FT-IR spectroscopy: To observe shifts in the pyridine ring vibrations upon coordination.
-
UV-Vis spectroscopy: To study the electronic transitions within the complex.
-
Fluorescence spectroscopy: To investigate the luminescent properties of the complex.
Visualizing the Coordination
The following diagrams, generated using DOT language, illustrate the fundamental coordination modes discussed in this guide.
Caption: General coordination of NVP with Ag(I) and Zn(II) ions.
Conclusion and Future Directions
The coordination chemistry of this compound offers a rich landscape for the development of new functional materials. The interplay between the coordinating pyridine unit and the bulky, photoactive naphthylvinyl group gives rise to complexes with unique structural and photophysical properties. While the coordination with Ag(I) and Zn(II) has been partially explored, revealing exciting phenomena like photosalient effects, the coordination behavior of NVP with a broader range of transition metals remains a fertile ground for future research.
Systematic studies on the synthesis and characterization of NVP complexes with Cu(II), Cd(II), Hg(II), and other metal ions are crucial to unlock their full potential. A deeper understanding of the structure-property relationships in these systems will undoubtedly pave the way for the rational design of advanced materials for applications in sensing, catalysis, and photoactive devices.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
Sources
Benchmarking the photochemical efficiency of 4-(1-Naphthylvinyl)pyridine against other photo-switches
In the dynamic fields of materials science, pharmacology, and drug development, the ability to precisely control molecular function with external stimuli is paramount. Light, as a stimulus, offers unparalleled spatiotemporal resolution, making photoswitchable molecules indispensable tools. This guide provides an in-depth comparison of the photochemical efficiency of 4-(1-Naphthylvinyl)pyridine (NVP), a promising stilbene-type photoswitch, against established classes of molecular photoswitches: azobenzenes, spiropyrans, and diarylethenes.
This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits of different photoswitches and to implement rigorous benchmarking protocols in their own laboratories. We will delve into the key performance metrics that define a photoswitch's utility—photochemical quantum yield, photoisomerization wavelength, thermal stability, and fatigue resistance—and provide the experimental frameworks necessary for their evaluation.
The Landscape of Molecular Photoswitches
Molecular photoswitches are molecules that can reversibly interconvert between two or more stable or metastable states upon irradiation with light of a specific wavelength.[1] This isomerization is accompanied by a significant change in their geometric and electronic properties, which can be harnessed to control a variety of molecular and macroscopic functions. The ideal photoswitch for a given application depends on a specific combination of properties. For instance, applications in photopharmacology often require switches that can be triggered by visible or near-infrared light to ensure deeper tissue penetration and minimize photodamage.[2] In contrast, materials science applications might prioritize high fatigue resistance and thermal stability for long-term device performance.
This guide focuses on four major classes of photoswitches:
-
This compound (NVP): A derivative of stilbene, NVP undergoes E/Z (trans/cis) isomerization around its central carbon-carbon double bond. Its naphthyl and pyridine moieties offer opportunities for tuning its photophysical properties and for coordination chemistry.[3]
-
Azobenzenes: Perhaps the most widely studied class of photoswitches, azobenzenes also undergo E/Z isomerization, but around a central nitrogen-nitrogen double bond.[4] Their properties can be readily tuned through substitution on the phenyl rings.
-
Spiropyrans: These compounds exhibit a different type of photochromism, involving the light-induced cleavage of a C-O bond to convert from a colorless, non-planar spiropyran (SP) form to a colorful, planar merocyanine (MC) form.[5] This transformation is accompanied by a large change in polarity.
-
Diarylethenes: Known for their excellent thermal stability and high fatigue resistance, diarylethenes undergo a photoinduced 6π-electrocyclization reaction to switch between an open and a closed form.[6]
The photochemical switching mechanism of this compound from its stable E (trans) isomer to the metastable Z (cis) isomer upon UV irradiation, and its reversion either photochemically with a different wavelength of light or thermally, is depicted below.
Caption: E/Z photoisomerization of this compound.
Comparative Analysis of Photochemical Efficiency
A direct comparison of the key performance indicators of these photoswitches is essential for selecting the appropriate candidate for a specific application. The following table summarizes the available photophysical data for NVP (approximated by stilbene derivatives due to a lack of direct data for NVP's E/Z isomerization), and representative examples of azobenzene, spiropyran, and diarylethene photoswitches.
| Photoswitch Class | Representative Compound | λmax (E/Open) (nm) | λmax (Z/Closed) (nm) | Quantum Yield (Φ E→Z / Open→Closed) | Thermal Half-life of Z/Closed Isomer |
| Stilbene-type (NVP proxy) | trans-Stilbene | ~295 | ~280 | 0.2 - 0.5[7][8] | Hours to Days[9] |
| Azobenzene | Azobenzene | ~320 (π-π) | ~440 (n-π) | ~0.11[7] | ~41 hours[7] |
| Spiropyran | 6-nitroBIPS | ~340 | ~560 | Solvent dependent[8] | Minutes to hours[8] |
| Diarylethene | Dithienylethene derivative | ~300-400 | ~500-600 | 0.2 - 0.5[10] | Years[10] |
Experimental Protocols for Benchmarking Photochemical Efficiency
To facilitate a rigorous and standardized comparison, this section provides detailed experimental protocols for characterizing the key performance metrics of photoswitches.
I. Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield of photoisomerization is the most critical parameter for assessing the efficiency of a photoswitch. It is defined as the number of molecules that isomerize for each photon absorbed. An accurate determination of Φ is crucial for designing and comparing photoswitchable systems. The following protocol outlines the relative method using a well-characterized actinometer.
Workflow for Quantum Yield Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] A convenient method of measuring quantum yields of photoisomerization of trans-stilbene | Semantic Scholar [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Characterization of 4-(1-Naphthylvinyl)pyridine: A Comparative Cross-Referencing of Literature Data
For researchers and professionals in drug development and materials science, the precise characterization of molecular compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of the characterization data for 4-(1-Naphthylvinyl)pyridine (4-NVP), a versatile heterocyclic compound with applications in coordination chemistry and materials science. By cross-referencing published literature, this document aims to offer a comprehensive overview of the expected analytical data, highlight potential discrepancies, and provide a logical framework for its synthesis and characterization.
Introduction to this compound and its Characterization
This compound is a conjugated aromatic compound featuring a pyridine ring linked to a naphthalene moiety through a vinyl bridge. This structure imparts interesting photophysical and coordination properties, making it a valuable building block in the synthesis of novel materials. The crucial first step in utilizing this compound is its unambiguous identification and purity assessment, which relies on a suite of analytical techniques. This guide will delve into the key characterization methods reported in the literature, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and a discussion on its expected photophysical properties based on related structures.
A significant portion of the data presented herein is derived from a recent comprehensive study by Moffat et al. (2024), which details the synthesis and characterization of (E)-4-(1-Naphthylvinyl)pyridine.[1][2][3][4][5] This work provides a robust dataset for comparison and serves as a primary reference for researchers in the field.
Synthesis Strategy: A Critical Choice
The synthetic route chosen for 4-NVP can significantly impact the purity and isomeric distribution of the final product. The literature highlights two primary methods: the Wittig olefination and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][4][5]
-
Wittig Olefination: While a classic method for alkene synthesis, the Wittig reaction for 4-NVP can present challenges in purification due to the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modified olefination reaction is reported to offer high stereoselectivity, favoring the formation of the (E)-isomer, and results in a more straightforward purification process.[1][2][4][5] The HWE reaction is therefore presented as the more practical and efficient method for obtaining high-purity (E)-4-(1-Naphthylvinyl)pyridine.[1][2][4][5]
Caption: Horner-Wadsworth-Emmons synthesis workflow for (E)-4-(1-Naphthylvinyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-NVP, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (E)-4-(1-Naphthylvinyl)pyridine is characterized by distinct signals for the aromatic protons of the pyridine and naphthalene rings, as well as the vinylic protons. The coupling constant (J-value) between the two vinylic protons is a key indicator of the alkene geometry, with a large coupling constant (typically >15 Hz) confirming the trans or (E)-configuration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shifts using the residual solvent peak.
Comparative ¹H NMR Data for (E)-4-(1-Naphthylvinyl)pyridine
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[1] |
| Pyridyl-H (ortho to N) | 8.63 (d) |
| Naphthyl-H | 8.20 (d) |
| Vinylic-H (trans) | 8.12 (d, J = 16 Hz) |
| Naphthyl-H | 7.89 (t) |
| Naphthyl-H | 7.78 (d) |
| Naphthyl-H | 7.55 (m) |
| Pyridyl-H (meta to N) | 7.48 (d) |
| Vinylic-H (trans) | 7.09 (d, J = 16 Hz) |
Note: The multiplicity (d=doublet, t=triplet, m=multiplet) and coupling constants (J) are crucial for definitive assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of distinct signals should correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data and calibrate the chemical shifts using the solvent peak.
Comparative ¹³C NMR Data for (E)-4-(1-Naphthylvinyl)pyridine
| Solvent | Reported Chemical Shifts (δ) in ppm | Reference |
| CDCl₃ | 150.26, 144.86, 133.80, 133.74, 131.33, 130.90, 129.15, 129.03, 128.80, 126.53, 126.11, 125.66, 124.24, 123.47, 121.08 | [1] |
| DMSO-d₆ | 149.92, 146.15, 133.84, 133.61, 131.32, 131.15, 129.57, 129.01, 128.85, 127.03, 126.61, 126.23, 124.46, 124.24, 122.26 | [1] |
The choice of deuterated solvent can lead to slight variations in chemical shifts, as illustrated in the table above. It is crucial to report the solvent used when presenting NMR data.
Caption: Workflow for NMR-based structural confirmation of this compound.
Melting Point Analysis
The melting point is a fundamental physical property that provides a quick and easy assessment of a compound's purity. A sharp melting point range is indicative of a pure substance.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Comparative Melting Point Data for (E)-4-(1-Naphthylvinyl)pyridine
| Reported Melting Point (°C) | Source |
| 75.6 | Moffat et al. (2024)[1] |
| 82 | Sigma-Aldrich[3] |
| 80.0 - 84.0 | TCI Chemicals[6] |
The observed variation in melting points across different sources could be attributed to differences in purity, crystalline form, or the method of determination. The value of 75.6 °C reported by Moffat et al. is associated with a well-characterized sample from a specific synthetic batch.[1] Commercial samples may have a slightly broader range.
Photophysical Characterization: UV-Visible and Fluorescence Spectroscopy
While detailed experimental spectra for 4-NVP were not found in the initial literature survey, its structural motifs—a pyridine ring and a naphthalene ring connected by a conjugated vinyl linker—allow for a reasoned prediction of its photophysical properties.
Expected UV-Visible Absorption Characteristics
The UV-Vis spectrum of 4-NVP is expected to be dominated by π-π* transitions within the extended conjugated system. The presence of the naphthalene and pyridine rings should result in strong absorption bands in the UV region. For comparison, poly(4-vinylpyridine) exhibits a characteristic absorption band around 260 nm due to the pyridine ring.[7] The extended conjugation in 4-NVP is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift). A study on a related compound, N-methylated 1-naphthylvinyl-4-quinoline, showed a significant bathochromic shift in absorption compared to its non-conjugated precursors.[8]
Proposed Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a dilute solution of 4-NVP in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) if the concentration is known.
Expected Fluorescence Emission Characteristics
Given its extended π-conjugated system and the presence of the fluorescent naphthalene moiety, 4-NVP is expected to be fluorescent. The emission wavelength will likely be in the near-UV or visible region, Stokes-shifted from the longest-wavelength absorption band. The fluorescence properties, including quantum yield and lifetime, will be sensitive to the solvent environment.
Proposed Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Use a very dilute solution of 4-NVP in a suitable solvent to avoid inner-filter effects.
-
Data Acquisition: Excite the sample at or near its λmax and record the emission spectrum using a spectrofluorometer.
-
Analysis: Determine the wavelength of maximum emission (λem) and, if desired, measure the fluorescence quantum yield and lifetime using appropriate standards and techniques.
Conclusion and Recommendations
The characterization of this compound is well-documented in the literature, particularly concerning its synthesis and NMR spectroscopic analysis. The Horner-Wadsworth-Emmons reaction appears to be the superior synthetic method for obtaining the pure (E)-isomer. The provided NMR and melting point data serve as a reliable benchmark for researchers working with this compound.
References
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. [Link]
-
Moffat, J. G. D., Pham-Tran, V. N. P., & Marczenko, K. M. (2024). (a) The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... ResearchGate. [Link]
-
ResearchGate. Fig. 4 UV-Vis absorption and fluorescence... [Link]
-
The Royal Society of Chemistry. General method of UV-Vis and fluorescence titration. [Link]
-
Moffat, J. G. D., et al. (2024). This compound and Related Compounds. Canadian Journal of Chemistry. [Link]
-
ResearchGate. UV–Vis spectra of P4VP... [Link]
-
ACS Publications. Solid-State Photodimerization Reaction with Photosalient Effect and Photophysical and Electrochemical Properties of N-Methylated 1-Naphthylvinyl-4-Quinoline. [Link]
-
PubMed. Photophysical properties and photoinduced electron transfer within host-guest complexes... [Link]
-
CONICET. Morphology-dependent Photophysical Properties of Poly-4-vinylpyridine Polymers... [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-Naphthylvinyl)pyridine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1-Naphthylvinyl)pyridine (CAS 16375-56-7), a compound used in materials research. The procedures outlined here are grounded in established safety protocols for pyridine derivatives and hazardous waste management principles to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance with a melting point of 82°C.[1] While comprehensive toxicological data for this specific molecule is not widely available, its chemical structure—a pyridine ring attached to a naphthylvinyl group—dictates a cautious approach.
The primary known hazards are skin and eye irritation.[1] However, its parent compound, pyridine, is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[2][3] Furthermore, pyridine and its derivatives are classified as hazardous waste by the Environmental Protection Agency (EPA).[4][5] Therefore, this compound must be treated as a hazardous substance, and all waste generated from its use must be disposed of as hazardous chemical waste. Never pour this chemical or its solutions down the drain.[6]
Key Hazard Information:
-
Known Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319).[1]
-
Inferred Hazards (from Pyridine/Vinylpyridine): Potential for toxicity if swallowed, inhaled, or in contact with skin.[3][7][8] Potential for flammability, especially as dust or in solution.[9] Toxic to aquatic life.[7]
-
Regulatory Status: Must be managed as hazardous waste in accordance with federal and state regulations.[5][10]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound in any capacity—including for disposal—it is imperative to use appropriate engineering controls and wear the correct PPE. The causality is clear: robust protective measures are the primary barrier against chemical exposure.
-
Engineering Controls: Always handle this compound, including its waste, inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][3] Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[2]
-
Personal Protective Equipment (PPE): The following table summarizes the required PPE. The selection of specific materials like nitrile for gloves is based on their proven resistance to pyridine-based compounds.[3][6]
| Body Part | Protection | Rationale & Standard |
| Hands | Nitrile or Neoprene Gloves | Provides chemical resistance against pyridine derivatives. Always inspect gloves before use and use proper removal technique.[3][6] |
| Eyes | Safety Goggles or Face Shield | Protects against splashes of solutions or accidental projection of solid particles.[3][11] |
| Body | Laboratory Coat | Prevents contact with skin and contamination of personal clothing.[11] |
| Respiratory | N95/FFP2 Respirator (if applicable) | May be required if there is a risk of generating fine dust outside of a fume hood, based on your institution's chemical hygiene plan.[12] |
Spill Management Protocol
Accidents can happen, and a prepared response is critical. If a spill of solid this compound occurs:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).
-
Don PPE: Wear the full PPE outlined in the table above.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the material.
-
Collect the Material: Carefully sweep or scoop the contained material and absorbent into a designated, sealable, and properly labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves, etc.) must be placed in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EH&S) department, following your institution's policy.[2]
Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste segregation. Mixing different waste types is not only a safety hazard but also a violation of disposal regulations. The primary principle is to keep waste streams separate to ensure they can be managed appropriately by a licensed disposal facility.
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Procedure
This protocol ensures that all waste streams are handled safely and in compliance with regulatory standards.
Part A: Disposing of Unused Compound and Contaminated Solids
-
Container Preparation: Obtain a designated hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene or glass container with a secure, airtight lid).[2][6] The container must be in good condition, free of leaks or damage.
-
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste.[2] The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Waste Collection:
-
For unused or expired pure compounds, place the original container directly into the hazardous waste accumulation container if it is small enough, or transfer the solid into the waste container inside a fume hood.
-
For contaminated solids (e.g., used gloves, weigh boats, absorbent paper), place them directly into the solid hazardous waste container.
-
-
Storage: Keep the hazardous waste container securely sealed when not in use.[3] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizers and acids.[2]
Part B: Decontaminating Empty Containers
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse must be collected and transferred into a designated "Hazardous Liquid Waste" container for flammable organic solvents.[12] This rinsate is considered hazardous waste.
-
Final Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.
Part C: Final Disposal
-
Request Pickup: When the waste container is full or you are finished generating this type of waste, complete a chemical collection request form as required by your institution's EH&S department.[2]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company. The standard and environmentally preferred method for disposing of pyridine-based compounds is high-temperature incineration (820–1,600°C), which ensures complete destruction of the hazardous components.[5]
Emergency Procedures: First Aid for Exposure
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
For all exposure incidents, report the event to your supervisor and seek a medical evaluation, bringing the Safety Data Sheet (SDS) for the compound if available.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020, March 17). Safety Data Sheet: 4-Vinylpyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. United States Department of Labor. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
G-Biosciences. (2017, May 11). Safety Data Sheet: 4-Vinylpyridine. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). SOP Template: 4-Vinylpyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Cheng, S.-Y., et al. (2015). The molecular structures of (Z)-4-(1-naphthylvinyl)pyridine... ResearchGate. Retrieved from [Link]
-
Haz-Map. (n.d.). 4-Vinylpyridine. U.S. National Library of Medicine. Retrieved from [Link]
-
Moffat, J. G. D., et al. (2024). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate. Retrieved from [Link]
-
Moffat, J. G. D., et al. (2024, February 28). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1-naphthylvinyl)pyridine and Related Compounds. ChemRxiv. Retrieved from [Link]
-
Moffat, J. G. D., et al. (2024). A Practical Synthesis and X-Ray Crystal Structure of (E)-4-(1- naphthylvinyl)pyridine and Related Compounds. ChemRxiv. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). ChemView. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
Sources
- 1. This compound | 16375-56-7 [sigmaaldrich.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. scipoly.com [scipoly.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. carlroth.com [carlroth.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.uga.edu [research.uga.edu]
Navigating the Safe Handling of 4-(1-Naphthylvinyl)pyridine: An Essential Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the confident and safe handling of novel chemical entities is paramount. This guide provides a comprehensive, technically grounded framework for the safe use of 4-(1-Naphthylvinyl)pyridine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
This compound is a heterocyclic compound whose hazard profile, while not exhaustively documented, can be inferred from its structural motifs: a pyridine ring and a naphthylvinyl group. The available Safety Data Sheet (SDS) from Aladdin Scientific classifies it as causing skin irritation (H315) and serious eye irritation (H319)[1]. However, the broader family of vinylpyridines and pyridine derivatives presents a more extensive range of potential hazards, including flammability, toxicity upon ingestion, skin contact, or inhalation, and the potential for severe skin and eye damage[2]. A case report on acute exposure to 4-vinylpyridine highlighted the risk of skin damage and the potential for systemic effects following inhalation[3]. Therefore, a cautious and proactive approach to handling is essential.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Statement | Classification | Source |
| Causes skin irritation (H315) | GHS Category 2 | Aladdin Scientific SDS for this compound[1] |
| Causes serious eye irritation (H319) | GHS Category 2A | Aladdin Scientific SDS for this compound[1] |
| Flammable liquid and vapor (H226) | GHS Category 3 | Scientific Polymer Products SDS for 4-Vinylpyridine[2] |
| Toxic if swallowed, in contact with skin or inhaled (H301+H311+H331) | GHS Category 3 | Scientific Polymer Products SDS for 4-Vinylpyridine[2] |
| Causes severe skin burns and eye damage (H314) | GHS Category 1B | Scientific Polymer Products SDS for 4-Vinylpyridine[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical element of personal and collective safety. The following PPE is mandatory when handling this compound.
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect against splashes and aerosols, conforming to ANSI Z87.1 standards.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and in the event of a fire.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory.
Hand Protection: A Critical Choice
The choice of gloves is paramount. While nitrile gloves are common in laboratories, they are not recommended for handling pyridine and its derivatives.
-
Recommended Gloves:
-
Butyl Rubber Gloves: These gloves offer excellent resistance to a wide range of chemicals, including pyridine[4].
-
Polyvinyl Alcohol (PVA) Gloves: PVA gloves are specifically recommended for handling strong organic solvents and are virtually inert to aromatic and chlorinated solvents[5]. They have shown excellent permeation resistance to pyridine[2].
-
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Practice proper glove removal techniques to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
-
Caption: Personal Protective Equipment (PPE) Workflow.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.
Safe Handling Practices:
-
Designated Area: Designate a specific area within the fume hood for handling this compound.
-
Avoid Inhalation and Contact: Take care to avoid inhaling dust or vapors and prevent contact with skin and eyes[2].
-
Prevent Electrostatic Buildup: Take measures to prevent the buildup of electrostatic charge, as vinylpyridines can be flammable[2].
-
Weighing: If weighing the solid, do so in the fume hood, and use a disposable weigh boat.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place[2].
-
Location: Store in a cool, designated area for hazardous chemicals, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids[6].
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, preferably by increasing the exhaust in the fume hood where the spill occurred[7].
-
Personal Protection: Before cleaning up, don the appropriate PPE, including respiratory protection if necessary and you are trained to do so.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand[7][8].
-
Absorption: Carefully add the absorbent material to the spill, working from the outside in[9].
-
Collection: Scoop the absorbed material into a labeled, sealable container for hazardous waste[10].
-
Decontamination: Clean the spill area with soap and water. All cleaning materials should be disposed of as hazardous waste[8].
Caption: Step-by-step spill response plan.
First Aid Measures:
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE)[8].
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[8].
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag[8].
Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and the date of accumulation[8].
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat and ignition sources. Secondary containment is recommended[8].
Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].
-
Recommended Method: The preferred method of disposal for pyridine and its derivatives is high-temperature incineration.
-
Prohibited Disposal: Never dispose of this compound or its waste down the drain or in the regular trash[10].
Caption: Workflow for the disposal of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific research.
References
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- Scientific Polymer Products, Inc. (2020, March 17). Safety Data Sheet: 4-Vinylpyridine.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- University of Georgia Office of Research. (n.d.). 4-Vinylpyridine-100-43-6.docx.
- Emergency Remediation. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
- Sigma-Aldrich. (n.d.). This compound | 16375-56-7.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Thomas Scientific. (n.d.). 15-554 PVA® Chemical-Resistant Industrial Gloves.
- Anand, J. S., Barwina, M., & Korolkiewicz, R. (2011). Acute dermal and inhalation exposure to 4-vinylpyridine--a case report. Przeglad lekarski, 68(8), 546–547. PMID: 22010463.
Sources
- 1. This compound | 16375-56-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. thomassci.com [thomassci.com]
- 5. nfpa.org [nfpa.org]
- 6. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 7. benchchem.com [benchchem.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
